molecular formula C7H14ClNO2 B3040635 (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride CAS No. 222530-29-2

(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride

Cat. No.: B3040635
CAS No.: 222530-29-2
M. Wt: 179.64
InChI Key: CKMCJNXERREXFB-IBTYICNHSA-N
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Description

(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMCJNXERREXFB-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222530-29-2, 180196-56-9
Record name rac-methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Cyclopentane Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that impart enhanced pharmacological properties is relentless. Among these, chiral cyclic amino acids have emerged as pivotal building blocks, offering a unique combination of structural rigidity and functional versatility. (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride, a stereochemically defined β-amino acid ester, represents a quintessential example of such a scaffold. Its constrained cyclopentane ring system is instrumental in pre-organizing molecular conformations, a critical factor for optimizing binding affinity and selectivity towards biological targets. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and critical role in the development of advanced therapeutics. For researchers and drug development professionals, understanding the nuances of this key intermediate is paramount for harnessing its full potential in creating next-generation pharmaceuticals.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of this compound is the bedrock of its effective application in research and development. This section delineates its key identifiers and physicochemical characteristics.

PropertyValueSource(s)
CAS Number 180196-56-9[1][2][3][4]
Molecular Formula C₇H₁₄ClNO₂[2][3][5]
Molecular Weight 179.64 g/mol [2][3][5]
IUPAC Name methyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride[5]
Synonyms (1R, 3S)-METHYL 3-AMINOCYCLOPENTANECARBOXYLATE HYDROCHLORIDE, Methyl cis-3-Aminocyclopentanecarboxylate Hydrochloride[6]
Appearance White to off-white solid (typical)
Storage Inert atmosphere, room temperature; some suppliers recommend 4°C, stored under nitrogen.[1][2]

Table 1: Key Physicochemical Properties and Identifiers.

Strategic Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is a multi-step process where the establishment and preservation of the precise stereochemistry are of utmost importance. A common and logical approach involves the synthesis of a racemic intermediate, followed by chiral resolution, and finally, esterification.

Part 1: Synthesis of the Racemic Precursor, cis-3-Aminocyclopentanecarboxylic Acid

The synthesis often begins with a hetero-Diels-Alder reaction to construct the cyclopentane ring with the desired cis-relationship between the amino and eventual carboxyl groups. This is a powerful cycloaddition strategy for creating cyclic structures with defined stereochemistry.

Part 2: Chiral Resolution – The Key to Enantiopurity

Obtaining the desired (1R,3S) enantiomer from the racemic mixture is the most critical phase of the synthesis. Enzymatic kinetic resolution is a highly effective and widely adopted method due to its exceptional stereoselectivity.

Underlying Principle of Enzymatic Resolution: Lipases are enzymes that can selectively catalyze reactions on one enantiomer in a racemic mixture at a much faster rate than the other. In this case, a lipase can be used to selectively hydrolyze one enantiomer of a racemic methyl ester, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the two enantiomers. For instance, a lipase like Candida antarctica lipase B (CALB) can be employed for the kinetic resolution of racemic aminocyclopentenols, which are precursors to the target molecule.[7]

Detailed Protocol: Enzymatic Resolution and Esterification

This protocol outlines a scientifically sound, two-stage process for obtaining the target compound, beginning with the enzymatic resolution of a racemic precursor followed by Fischer-Speier esterification.

Stage 1: Enzymatic Kinetic Resolution of Racemic cis-N-protected-3-aminocyclopentanecarboxylic acid

  • Substrate Preparation: The racemic cis-3-aminocyclopentanecarboxylic acid is first protected, for example, as an N-acetyl or N-benzyl derivative, to be compatible with the enzymatic reaction conditions.

  • Reaction Setup: The N-protected racemic acid (1 equivalent) is dissolved in a suitable buffer solution (e.g., phosphate buffer, pH 7.0).

  • Enzyme Addition: An immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), is added to the solution. The enzyme loading is typically determined empirically but can start at around 10-20% by weight relative to the substrate.

  • Reaction Monitoring: The reaction mixture is stirred at a controlled temperature (e.g., 30-40°C). The progress of the resolution is monitored by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached. This is the point of maximum theoretical yield and enantiomeric excess for both the unreacted substrate and the product.

  • Work-up and Separation: Once 50% conversion is achieved, the immobilized enzyme is removed by filtration. The pH of the filtrate is then adjusted to separate the unreacted acid enantiomer from the hydrolyzed product. For example, acidification would protonate the carboxylate product, allowing for its extraction into an organic solvent, leaving the desired amino acid enantiomer in the aqueous phase.

  • Deprotection: The protecting group on the resolved (1R,3S)-3-aminocyclopentanecarboxylic acid is removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the free amino acid.

Stage 2: Fischer-Speier Esterification

  • Reaction Setup: The resolved (1R,3S)-3-aminocyclopentanecarboxylic acid (1 equivalent) is suspended in anhydrous methanol, which acts as both the solvent and the reagent.

  • Catalyst Addition: A strong acid catalyst is required. This can be achieved by bubbling dry hydrogen chloride gas through the methanol solution or by the careful, dropwise addition of a reagent like thionyl chloride (SOCl₂) or acetyl chloride, which reacts in situ with methanol to generate HCl. The use of thionyl chloride or acetyl chloride is a common and convenient laboratory method for this transformation.[8]

  • Reaction Conditions: The mixture is heated to reflux for several hours (typically 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure using a rotary evaporator. The resulting crude solid is the hydrochloride salt of the methyl ester. It can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield pure this compound.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of Racemic Precursor cluster_1 Chiral Resolution cluster_2 Esterification & Salt Formation racemic_acid Racemic cis-3-Aminocyclopentanecarboxylic Acid enzymatic_res Enzymatic Kinetic Resolution (e.g., with Lipase) racemic_acid->enzymatic_res N-protection resolved_acid (1R,3S)-3-Aminocyclopentanecarboxylic Acid enzymatic_res->resolved_acid Separation & Deprotection esterification Fischer-Speier Esterification (Methanol, HCl catalyst) resolved_acid->esterification final_product (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride esterification->final_product Isolation & Purification

A schematic overview of the synthesis process.

Analytical Characterization: A Multi-technique Approach

Confirming the identity, purity, and stereochemistry of this compound requires a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. Key expected signals include a singlet for the methyl ester protons (~3.7 ppm), multiplets for the cyclopentane ring protons, and a broad signal for the ammonium protons.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Expected signals would include a peak for the carbonyl carbon of the ester (~175 ppm), a peak for the methoxy carbon (~52 ppm), and several peaks in the aliphatic region for the cyclopentane ring carbons.

Representative Analytical Data
¹H NMR, ¹³C NMR, HPLC, LC-MS Spectral data for CAS 180196-56-9 are available from suppliers such as BLD Pharm.[1]
Spectroscopic Data Availability ChemicalBook provides an index of available spectra including ¹H NMR, IR, and MS for this compound.[9]

Table 2: Sources for Representative Analytical Data.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula. For this compound, an electrospray ionization (ESI) mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ (the free base) at an m/z corresponding to C₇H₁₄NO₂⁺ (calculated exact mass: 144.1025).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands would include:

  • A strong C=O stretch for the ester group (~1730 cm⁻¹).

  • N-H stretching bands for the ammonium group (a broad band in the range of 3000-2500 cm⁻¹).

  • C-H stretching bands for the aliphatic parts of the molecule (~2950 cm⁻¹).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for confirming the enantiomeric purity of the final product. The compound is analyzed on a chiral stationary phase (CSP) that can differentiate between the (1R,3S) and (1S,3R) enantiomers. A successful resolution will show a single, sharp peak at the retention time corresponding to the desired (1R,3S) enantiomer, confirming high enantiomeric excess (e.e.).

Diagram of the Analytical Workflow

G cluster_0 Structural & Purity Analysis cluster_1 Stereochemical Analysis start Synthesized Product ((1R,3S)-Methyl 3-aminocyclopentane carboxylate hydrochloride) NMR NMR Spectroscopy (¹H, ¹³C) start->NMR MS Mass Spectrometry (ESI-MS) start->MS IR IR Spectroscopy start->IR purity_check Standard HPLC/UPLC (Chemical Purity) start->purity_check chiral_hplc Chiral HPLC (Enantiomeric Purity) start->chiral_hplc final Verified Product NMR->final MS->final IR->final purity_check->final chiral_hplc->final

A typical workflow for analytical verification.

Applications in Drug Development

The rigid, stereodefined structure of this compound makes it a valuable chiral building block in pharmaceutical synthesis.[10] Cyclopentane-based β-amino acids are particularly sought after as they can induce stable, predictable secondary structures (like helices and turns) in peptides, leading to peptidomimetics with improved metabolic stability and biological activity.

A prominent example of its application is in the synthesis of antiviral agents. The corresponding alcohol, (1R,3S)-3-aminocyclopentanol, is a key chiral intermediate in the synthesis of Bictegravir , an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[11] The specific stereochemistry of the aminocyclopentane core is crucial for the drug's ability to bind effectively to the HIV integrase enzyme. This underscores the critical importance of starting with enantiomerically pure building blocks like the title compound or its close derivatives.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

  • Hazard Classification: The compound is generally classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. As recommended by some suppliers, storing under an inert atmosphere of nitrogen can help maintain its stability.[2]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the creation of complex, stereochemically defined pharmaceutical agents. Its synthesis, centered around the critical step of chiral resolution, provides access to a high-value scaffold. The analytical techniques detailed herein ensure that its identity and purity meet the stringent requirements of drug development. For researchers in the pharmaceutical industry, a deep technical understanding of this and similar building blocks is fundamental to the design and synthesis of innovative medicines that can address significant unmet medical needs.

References

  • Acmec Biochemical. Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride. Available at: [Link]

  • Howei Pharm. This compound 95+%. Available at: [Link]

  • PubChem. methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride. Available at: [Link]

  • PubChem. Methyl 3-aminocyclopentanecarboxylate hydrochloride. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Google Patents. (2021). CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.
  • ResearchGate. (2022). Correction: Mechanochemical enzymatic resolution of N-benzylated-β³-amino esters. Available at: [Link]

  • ScienceDirect. (2020). Efficient microbial resolution of racemic methyl 3-cyclohexene-1- carboxylate as chiral precursor of Edoxaban by newly identified Acinetobacter sp. Available at: [Link]

  • Wiley Online Library. (2021). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. Available at: [Link]

  • ACS Publications. (2001). Enzymatic Resolution of Aminocyclopentenols as Precursors to d- and l-Carbocyclic Nucleosides. Available at: [Link]

  • Google Patents. (2021). CN112851481A - Preparation method of (1R,3S)-3-amino-1-cyclopentanol and salt thereof.
  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Available at: [Link]

  • PubChem. trans-(1R,3R)-3-methylcyclopentane-1-carboxylic acid. Available at: [Link]

Sources

(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Physicochemical Properties of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride

Introduction

This compound is a chiral, non-proteinogenic amino acid ester that serves as a crucial building block in modern medicinal chemistry and drug development. Its constrained cyclopentyl scaffold and defined stereochemistry make it a valuable synthon for introducing specific conformational rigidity into target molecules, a key strategy in optimizing drug-receptor interactions. As a primary amine and methyl ester, it offers two distinct points for chemical modification, enabling its incorporation into a diverse range of complex molecular architectures.[1]

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the core physical and chemical properties of this compound. Beyond merely listing data, this document details the standardized methodologies for empirical verification, emphasizing the causality behind experimental choices. The objective is to equip scientists with the practical knowledge required for the effective handling, characterization, and application of this important chemical intermediate.

Chemical Identity and Structure

The precise identification and structural understanding of a chemical entity are foundational to all subsequent research. The hydrochloride salt form enhances stability and often improves aqueous solubility compared to the free base.

Table 1: Compound Identifiers

Identifier Value Source
IUPAC Name methyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride [2]
CAS Number 180196-56-9 [2][3][4]
Molecular Formula C₇H₁₄ClNO₂ [2][3][4]
Molecular Weight 179.64 g/mol [2][3][4][5]
Canonical SMILES COC(=O)[C@@H]1CCN.Cl [2]
InChIKey CKMCJNXERREXFB-IBTYICNHSA-N [2]

| Synonyms | Methyl cis-3-Aminocyclopentanecarboxylate Hydrochloride |[2][4] |

Chemical Structure (2D):



Figure 1: 2D structure of this compound.

The "(1R,3S)" designation defines the absolute stereochemistry at the two chiral centers on the cyclopentane ring, which is critical for its biological activity and interaction with other chiral molecules.

Core Physical Properties

The physical properties of a compound dictate its behavior in both chemical reactions and biological systems. The data presented below is a combination of reported values and properties predicted based on its structure.

Table 2: Summary of Physical Properties

Property Value / Expected Value Notes
Physical Form Solid, white to off-white crystalline powder Based on typical properties of amine hydrochloride salts.
Melting Point Data not publicly available A sharp melting point is a key indicator of purity. See Protocol 3.1 for determination.
Solubility Expected to be soluble in water, methanol, and DMSO. Sparingly soluble in less polar solvents like dichloromethane and ethyl acetate. The hydrochloride salt form significantly increases polarity and solubility in protic solvents. See Protocol 3.2.
Boiling Point Not applicable Decomposes upon strong heating before boiling.

| pKa (Predicted) | ~10.3 (for the conjugate acid, NH₃⁺) | Predicted for the free base amine.[6] The ammonium group is the primary acidic proton. |

Methodologies for Physicochemical Characterization

Empirical verification of physical properties is a cornerstone of good laboratory practice. The following protocols are designed to be self-validating and provide reliable data.

Melting Point Determination

Expertise & Causality: The melting point is a critical quality control parameter. A sharp, well-defined melting range is indicative of high purity, whereas a broad or depressed range suggests the presence of impurities. The protocol utilizes a calibrated digital melting point apparatus for accuracy and reproducibility.

Protocol 3.1: Capillary Melting Point Determination

  • Calibration Check: Verify the apparatus's calibration using certified standards (e.g., benzophenone, caffeine) that bracket the expected melting range.

  • Sample Preparation: Finely crush a small amount of the compound into a powder. Tap the open end of a capillary tube into the powder to pack a 2-3 mm column of material at the sealed end.

  • Measurement: Place the capillary in the apparatus. Heat at a rapid rate (10-15 °C/min) to about 20 °C below the expected melting point.

  • Refined Measurement: Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁-T₂.

MeltingPointWorkflow Start Start Calibrate Calibrate Apparatus with Standards Start->Calibrate Prepare Prepare Sample in Capillary Calibrate->Prepare RapidHeat Rapid Heating Phase (~15 °C/min) Prepare->RapidHeat SlowHeat Slow Heating Phase (1-2 °C/min) RapidHeat->SlowHeat Near expected MP Record Record T₁ (Onset) & T₂ (Clear) SlowHeat->Record End End Record->End

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Assessment

Expertise & Causality: Solubility is a critical parameter for drug development, influencing everything from reaction conditions to bioavailability and formulation. This protocol provides a semi-quantitative assessment, which is often sufficient for initial screening and reaction planning. Water is the primary solvent of interest for a hydrochloride salt.

Protocol 3.2: Semi-Quantitative Solubility Test

  • Preparation: Add approximately 5 mg of the compound to a clean glass vial.

  • Solvent Addition: Add 0.5 mL of the desired solvent (e.g., deionized water) to the vial, resulting in an initial concentration of ~10 mg/mL.

  • Agitation: Cap the vial and vortex vigorously for 60 seconds. If the solid persists, use an ultrasonic bath for 5 minutes to aid dissolution.

  • Observation: Visually inspect the solution against a dark background.

    • Completely Dissolved: The compound is soluble to at least 10 mg/mL.

    • Partially Dissolved/Suspension: The compound is sparingly soluble or insoluble at this concentration.

  • Quantification (Optional): If fully dissolved, incrementally add more solute until saturation is reached to better estimate the solubility limit.

SolubilityWorkflow Start Weigh ~5 mg Compound AddSolvent Add 0.5 mL Solvent (e.g., Water) Start->AddSolvent Agitate Vortex / Sonicate AddSolvent->Agitate Observe Visual Observation Agitate->Observe Soluble Result: Soluble (≥ 10 mg/mL) Observe->Soluble Clear Solution Insoluble Result: Sparingly Soluble or Insoluble Observe->Insoluble Solid Remains

Caption: Decision workflow for solubility assessment.

Spectroscopic Characterization

Expertise & Causality: A suite of spectroscopic techniques is required for unambiguous structure confirmation. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and stereochemistry, FT-IR identifies key functional groups, and Mass Spectrometry confirms the molecular weight.

Protocol 3.3: Standard Spectroscopic Analysis

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., D₂O or MeOD). D₂O is often preferred for hydrochloride salts to observe the exchange of labile N-H protons.

    • FT-IR: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing, or use an ATR (Attenuated Total Reflectance) accessory with the neat solid.

    • MS (ESI): Prepare a dilute solution (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Data Acquisition: Acquire spectra on calibrated instruments according to standard operating procedures.

  • Data Analysis & Expected Results:

    • ¹H NMR (400 MHz, D₂O): Expect signals corresponding to:

      • ~3.7 ppm (singlet, 3H): Methyl ester protons (-OCH₃).

      • ~3.5-3.8 ppm (multiplet, 1H): Proton on the carbon bearing the amine group (H-3).

      • ~2.8-3.1 ppm (multiplet, 1H): Proton on the carbon bearing the ester group (H-1).

      • ~1.8-2.5 ppm (multiplets, 6H): Remaining cyclopentyl ring protons.

      • Note: The NH₃⁺ protons will exchange with D₂O and may not be visible.

    • FT-IR (KBr/ATR): Expect characteristic absorption bands:

      • ~2800-3100 cm⁻¹ (broad): N-H stretching from the R-NH₃⁺ group.

      • ~1735 cm⁻¹ (strong, sharp): C=O stretching from the ester functional group.

      • ~1200 cm⁻¹ (strong): C-O stretching of the ester.

    • Mass Spectrometry (ESI+): The primary ion observed should be the protonated free base [M+H]⁺ (loss of HCl).

      • Expected m/z: 144.1025 (Calculated for C₇H₁₄NO₂⁺).

SpectroscopyWorkflow cluster_nmr NMR Analysis cluster_ir FT-IR Analysis cluster_ms Mass Spectrometry Sample (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl Prep_NMR Dissolve in D₂O Sample->Prep_NMR Prep_IR Prepare KBr Pellet or ATR Sample->Prep_IR Prep_MS Dilute in Methanol Sample->Prep_MS Acq_NMR Acquire ¹H & ¹³C Spectra Prep_NMR->Acq_NMR Result_NMR Confirm C-H Framework & Stereochemistry Acq_NMR->Result_NMR Acq_IR Acquire IR Spectrum Prep_IR->Acq_IR Result_IR Identify Functional Groups (C=O, N-H, C-O) Acq_IR->Result_IR Acq_MS Acquire ESI+ Spectrum Prep_MS->Acq_MS Result_MS Confirm Molecular Weight (m/z ≈ 144.10) Acq_MS->Result_MS

Caption: Integrated workflow for spectroscopic structural confirmation.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical substance.

Expertise & Causality: As an amine salt and fine chemical, the primary hazards are irritation upon contact and inhalation of dust. Proper personal protective equipment (PPE) and handling techniques are essential to mitigate these risks.

Table 3: GHS Hazard Information

Hazard Class Code Statement Source
Acute Toxicity, Oral H302 Harmful if swallowed [2]
Skin Corrosion/Irritation H315 Causes skin irritation [2][7]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [2][7]

| STOT, Single Exposure | H335 | May cause respiratory irritation |[2][7] |

Handling Procedures:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[7][8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat to prevent skin contact.[8]

    • Respiratory Protection: If dust is generated outside of a fume hood, a NIOSH-approved particulate respirator is recommended.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]

Storage Recommendations:

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Some suppliers recommend refrigerated storage (4°C) for long-term stability.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is a well-defined chemical entity with predictable properties based on its structure as an amine hydrochloride salt. While publicly available data on certain physical properties like the melting point is limited, this guide provides robust, standard methodologies for their empirical determination. By following the outlined protocols for characterization and adhering to the safety guidelines, researchers can confidently and effectively utilize this valuable building block in their synthetic and drug discovery endeavors.

References

  • PubChem. methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Methyl 3-aminocyclopentanecarboxylate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Aladdin Scientific. methyl cis-3-aminocyclopentane-1-carboxylate hydrochloride, min 97%. Available at: [Link]

  • PhytoTech Labs. (2021). Safety Data Sheet for 1-Aminocyclopropane-1-Carboxylic Acid. Available at: [Link]

Sources

The Strategic Application of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride, a chiral cyclic β-amino acid ester, has emerged as a pivotal building block in medicinal chemistry. Its rigid cyclopentane scaffold, coupled with the stereochemically defined amine and carboxylate functionalities, offers a unique three-dimensional architecture that is increasingly exploited in the design of novel therapeutics. This guide provides a comprehensive overview of its molecular properties, strategic applications, and a detailed protocol for its use in the synthesis of carbocyclic nucleoside analogs, a class of compounds with significant antiviral potential.

Core Molecular Attributes: A Foundation for Rational Drug Design

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthetic chemistry.

PropertyValueSource
Molecular Weight 179.64 g/mol [1][2]
Molecular Formula C₇H₁₄ClNO₂[1][2]
CAS Number 222530-29-2[1][3]
IUPAC Name methyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride[2]
Appearance White to off-white solidCommercially available data
Solubility Soluble in water and methanolGeneral knowledge of similar compounds

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions. The specific (1R,3S) stereochemistry is crucial for establishing precise interactions with biological targets, a cornerstone of modern drug design.

Strategic Importance in Medicinal Chemistry: A Versatile Scaffold

The rigid cyclopentane core of this compound serves as a valuable scaffold for introducing pharmacophoric elements in a defined spatial orientation. This is particularly advantageous in the development of:

  • Carbocyclic Nucleoside Analogs: These compounds are mimics of natural nucleosides where the furanose ring oxygen is replaced by a methylene group. This modification imparts greater metabolic stability by rendering them resistant to enzymatic cleavage by phosphorylases.[1] Such analogs have demonstrated a broad spectrum of antiviral activities, including against human immunodeficiency virus (HIV), hepatitis B virus (HBV), and herpesviruses. The defined stereochemistry of the amino and carboxylate groups on the cyclopentane ring allows for the precise positioning of nucleobases and other substituents to mimic the natural geometry of nucleosides and interact with viral enzymes like reverse transcriptases and polymerases.

  • Constrained Peptide Mimetics: The cyclic nature of the scaffold can be used to create conformationally restricted peptide analogs. By incorporating this moiety into a peptide sequence, researchers can lock the peptide into a specific bioactive conformation, potentially increasing its affinity and selectivity for a target receptor or enzyme.

Synthesis of a Carbocyclic Nucleoside Analog: A Validated Experimental Protocol

The following protocol details the synthesis of a carbocyclic adenosine analog, demonstrating the practical application of this compound as a key chiral starting material. The causality behind each experimental choice is explained to provide a deeper understanding of the synthetic strategy.

Workflow for the Synthesis of a Carbocyclic Adenosine Analog

G A (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride B Boc Protection of Amine A->B Boc₂O, Et₃N C Reduction of Ester to Alcohol B->C LiAlH₄ D Activation of Alcohol (e.g., Mesylation) C->D MsCl, Et₃N E Nucleophilic Substitution with Adenine D->E Adenine, NaH F Deprotection of Boc Group E->F TFA or HCl G Final Carbocyclic Adenosine Analog F->G

Caption: Synthetic workflow for a carbocyclic adenosine analog.

Step-by-Step Methodology:

Step 1: N-Boc Protection of the Amino Group

  • Rationale: The primary amine is a reactive nucleophile that can interfere with subsequent reactions. Protection with a tert-butyloxycarbonyl (Boc) group is a standard and robust method to temporarily mask its reactivity. The Boc group is stable under the conditions of the subsequent reduction and mesylation steps and can be readily removed under acidic conditions.

  • Protocol:

    • Suspend this compound (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (Et₃N) (2.2 eq) to neutralize the hydrochloride and act as a base.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected ester.

Step 2: Reduction of the Methyl Ester to a Primary Alcohol

  • Rationale: The ester functionality needs to be converted to a primary alcohol to allow for subsequent activation and nucleophilic substitution with the desired nucleobase. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing esters to alcohols.

  • Protocol:

    • Dissolve the N-Boc protected ester (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C.

    • Carefully add LiAlH₄ (1.5 eq) portion-wise. Caution: LiAlH₄ reacts violently with water.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate to obtain the N-Boc protected amino alcohol.

Step 3: Activation of the Primary Alcohol via Mesylation

  • Rationale: The hydroxyl group is a poor leaving group. Activation by conversion to a mesylate (a good leaving group) is necessary for the subsequent nucleophilic substitution by the adenine nucleobase.

  • Protocol:

    • Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Add triethylamine (1.5 eq).

    • Cool the solution to 0 °C.

    • Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 2-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with cold water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

Step 4: Nucleophilic Substitution with Adenine

  • Rationale: This is the key step where the purine nucleobase is introduced. Sodium hydride (NaH) is used as a strong base to deprotonate the N9 position of adenine, generating a potent nucleophile that displaces the mesylate group.

  • Protocol:

    • Suspend adenine (1.5 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere.

    • Add sodium hydride (60% dispersion in mineral oil) (1.6 eq) portion-wise at 0 °C. Caution: NaH is highly reactive with water.

    • Stir the suspension at room temperature for 1 hour to ensure complete deprotonation.

    • Add a solution of the crude mesylate (1.0 eq) in anhydrous DMF dropwise.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Step 5: Deprotection of the Boc Group

  • Rationale: The final step is the removal of the Boc protecting group to unveil the free amine of the target carbocyclic nucleoside analog. Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent are commonly used for this purpose.

  • Protocol:

    • Dissolve the purified N-Boc protected carbocyclic adenosine analog (1.0 eq) in DCM.

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with a suitable solvent (e.g., toluene or methanol) to remove residual TFA.

    • The final product can be purified by crystallization or by conversion to a suitable salt (e.g., hydrochloride or trifluoroacetate).

Characterization and Quality Control

The identity and purity of the synthesized compounds at each step should be rigorously confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex and biologically active molecules. Its application in the construction of carbocyclic nucleoside analogs highlights its strategic importance in the development of novel antiviral agents. The detailed synthetic protocol provided herein serves as a practical guide for researchers in the field, emphasizing the importance of rational synthetic design and robust experimental execution in the pursuit of new therapeutic entities.

References

  • PubChem. Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

  • Google Patents. Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.
  • De Clercq, E. (2009). Carbocyclic nucleoside analogues. Nucleosides, Nucleotides and Nucleic Acids, 28(5-6), 469-491.
  • Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of medicinal chemistry, 49(3), 1140–1148. [Link]

  • Blanco, J. M., Caamaño, O., Fernández, F., Rodríguez-Borges, J. E., Balzarini, J., & De Clercq, E. (2003). Carbocyclic analogues of nucleosides from bis-(hydroxymethyl)-cyclopentane: synthesis, antiviral and cytostatic activities of adenosine, inosine and uridine analogues. Chemical & pharmaceutical bulletin, 51(9), 1060–1063. [Link]

  • Shealy, Y. F., O'Dell, C. A., Shannon, W. M., & Arnett, G. (1983). Carbocyclic analogs of 5-substituted uracil nucleosides. Synthesis and antiviral activity. Journal of medicinal chemistry, 26(2), 156–161. [Link]

  • Vince, R., Brownell, J., & Daluge, S. (1986). Carbocyclic analogs of xylofuranosylpurine nucleosides. Synthesis and antitumor activity. Journal of medicinal chemistry, 29(12), 2400–2403. [Link]

  • Kozaki, A., Zulfiqar, F., Ueno, Y., & Kitade, Y. (2001). Synthesis of carbocyclic nucleosides as potential antiviral agents. Nucleic acids research. Supplement (2001), (1), 59–60. [Link]

  • Qiu, Y. L., Geiser, F., Kira, T., Gullen, E., Cheng, Y. C., Ptak, R. G., Breitenbach, J. M., Drach, J. C., Hartline, C. B., Kern, E. R., & Zemlicka, J. (2000). Synthesis and enantioselectivity of the antiviral effects of (R,Z)-,(S,Z)-methylenecyclopropane analogues of purine nucleosides and phosphoralaninate prodrugs: influence of heterocyclic base, type of virus and host cells. Antiviral chemistry & chemotherapy, 11(3), 191–202. [Link]

  • PubChem. Methyl 3-aminocyclopentanecarboxylate hydrochloride. National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Technical Guide to the Structure Elucidation of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride is a chiral substituted cyclopentane derivative, a class of compounds that serves as a crucial building block in the synthesis of various pharmacologically active molecules. The precise control and confirmation of its three-dimensional structure—spanning constitution, relative stereochemistry (cis/trans), and absolute stereochemistry (R/S)—are paramount for ensuring the efficacy and safety of downstream drug candidates. This technical guide presents a robust, orthogonal analytical workflow for the unambiguous structure elucidation of this molecule. We detail an integrated approach leveraging High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, comprehensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and definitive methods for absolute configuration assignment, such as Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Vibrational Circular Dichroism (VCD). Each protocol is presented with an emphasis on the causality behind experimental choices, providing researchers and drug development professionals with a field-proven strategy for structural verification.

Introduction: The Imperative for Rigorous Structural Verification

In medicinal chemistry, chiral aminocyclopentane scaffolds are integral to the design of numerous therapeutics, including antiviral agents, enzyme inhibitors, and receptor modulators. The biological activity of these molecules is intrinsically tied to their specific stereoisomeric form. This compound (Figure 1) possesses two stereogenic centers at the C1 and C3 positions of the cyclopentane ring. The elucidation challenge, therefore, is threefold:

  • Confirm the Constitution: Verify the precise atomic connectivity and molecular formula (C₇H₁₄ClNO₂).[1][2]

  • Determine the Relative Stereochemistry: Establish the spatial relationship between the amine and methyl ester substituents (in this case, trans).

  • Assign the Absolute Stereochemistry: Unambiguously confirm the (1R,3S) configuration from all other possible stereoisomers.

Chemical structure of this compound
Figure 1. Chemical Structure of this compound.

The Orthogonal Analytical Workflow

A sequential and logical progression of analyses is crucial for efficient and accurate structure elucidation. The workflow presented here begins with foundational constitutional analysis and progresses to the more nuanced aspects of stereochemistry.

Structure_Elucidation_Workflow cluster_0 Part I: Constitution (Connectivity) cluster_1 Part II: Stereochemistry (3D Arrangement) cluster_2 Part III: Final Confirmation HRMS High-Resolution MS (Elemental Formula) IR FTIR Spectroscopy (Functional Groups) HRMS->IR NMR_1D 1D NMR (¹H, ¹³C) (Chemical Environments) IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC) (Atom Connectivity) NMR_1D->NMR_2D NMR_NOE NOESY/ROESY (Relative Stereochemistry) NMR_2D->NMR_NOE Chiral_Methods Chiral HPLC or VCD (Absolute Stereochemistry) NMR_NOE->Chiral_Methods Data_Integration Data Integration & Final Report (Purity & Identity) Chiral_Methods->Data_Integration

Caption: A logical workflow for complete structure elucidation.

Part I: Confirming the Constitution (Connectivity)

The initial phase focuses on verifying the molecular formula and the sequence of atomic connections.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the definitive technique for determining the elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the calculation of a unique molecular formula. For this hydrochloride salt, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which is ideal for pre-charged polar molecules, ensuring the molecular ion of the free base is observed with minimal fragmentation.[3][4]

Experimental Protocol (ESI-HRMS):

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol or a water/acetonitrile mixture.

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Mode: Operate in positive ion mode to detect the protonated free amine, [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Use an internal calibrant to ensure high mass accuracy.

Expected Data & Interpretation: The analysis should yield a high-abundance ion corresponding to the protonated free base.

ParameterExpected Value
Molecular Formula (Free Base) C₇H₁₃NO₂
Exact Mass (Free Base) 143.09463
Observed Ion [M+H]⁺ m/z 144.1019
Molecular Formula (Salt) C₇H₁₄ClNO₂
Molecular Weight (Salt) 179.64 g/mol

Table 1: Summary of Expected Mass Spectrometry Data.[1][2]

A measured m/z value within 5 ppm of 144.1019 provides strong evidence for the elemental formula C₇H₁₄NO₂ for the cationic species.

Infrared (IR) Spectroscopy

Expertise & Causality: Attenuated Total Reflectance (ATR) FTIR is a rapid, non-destructive technique for identifying key functional groups.[5] For this molecule, the primary amine is protonated to form an ammonium salt (R-NH₃⁺), which exhibits characteristic absorption bands that are distinct from a free primary amine (R-NH₂).[6][7]

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond).

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3200-2800N-H⁺ Stretch (broad)Primary Ammonium (NH₃⁺)
~2950C-H StretchCyclopentane Alkane
~1730C=O Stretch (strong)Ester
~1600 & ~1500N-H⁺ BendingPrimary Ammonium (NH₃⁺)
~1200C-O StretchEster

Table 2: Characteristic IR Absorption Bands.[6][8][9]

The presence of a strong, sharp carbonyl stretch around 1730 cm⁻¹ and a very broad, strong absorption centered around 3000 cm⁻¹ are hallmark features confirming the ester and ammonium hydrochloride functionalities, respectively.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework.[10][11][12]

Expertise & Causality (Solvent Choice): Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its high polarity readily dissolves the hydrochloride salt, and its non-protic nature allows for the observation of the exchangeable ammonium protons (NH₃⁺), which appear as a broad signal.

Experimental Protocol (General NMR):

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of DMSO-d₆.

  • Instrumentation: A 400 MHz (or higher) spectrometer.

  • Experiments: Acquire ¹H, ¹³C, COSY, and HSQC spectra at a constant temperature (e.g., 298 K).

¹H and ¹³C NMR - Expected Data & Interpretation:

¹H NMR Assignment ¹³C NMR Assignment
~8.4 (br s, 3H)-NH₃⁺~175C=O (Ester)
~3.6 (s, 3H)-OCH₃~51-OCH₃
~3.4 (m, 1H)H3~48C3
~3.0 (m, 1H)H1~42C1
~2.2-1.6 (m, 6H)H2, H2', H4, H4', H5, H5'~35-30 (3 signals)C2, C4, C5

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆).

2D NMR - Confirming Connectivity:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. We expect to see correlations tracing the path around the cyclopentane ring: H1 will show cross-peaks to the H2/H2' and H5/H5' protons. H3 will show cross-peaks to the H2/H2' and H4/H4' protons. This confirms the 1,3-substitution pattern.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment links each proton to its directly attached carbon atom. It allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum. For example, the proton signal at ~3.4 ppm will correlate with the carbon signal at ~48 ppm, assigning them to H3 and C3, respectively.

Connectivity_Elucidation cluster_data Experimental Data cluster_conclusion Conclusion HRMS HRMS (C₇H₁₃NO₂) Structure Confirmed Constitution (Methyl 3-aminocyclopentanecarboxylate) HRMS->Structure Elemental Formula IR IR (NH₃⁺, C=O) IR->Structure Functional Groups NMR 1D/2D NMR (¹H, ¹³C, COSY, HSQC) NMR->Structure Atom Connectivity

Caption: Convergence of data to confirm molecular constitution.

Part II: Determining the Stereochemistry

With the 2D structure confirmed, the focus shifts to the 3D arrangement of the substituents.

Relative Stereochemistry (trans) via NOE

Expertise & Causality: The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus can be transferred to a spatially close (<5 Å) nucleus. In a 2D NOESY (or ROESY) experiment, cross-peaks appear between protons that are close in space, regardless of whether they are connected through bonds. For the (1R,3S) isomer, the substituents at C1 and C3 are on opposite faces of the ring (trans configuration).[13][14] Therefore, the axial proton at C1 (H1) and the axial proton at C3 (H3) should be on the same face of the ring and show an NOE correlation. Conversely, the methine protons H1 and H3 themselves, being on opposite faces, should show no NOE cross-peak.

Experimental Protocol (2D NOESY/ROESY):

  • Sample: Use the same NMR sample prepared previously.

  • Experiment: Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time (e.g., 300-500 ms) to allow for NOE buildup.

Expected Data & Interpretation:

  • Confirmation of trans: The key diagnostic is the absence of a direct NOE cross-peak between the methine proton at C1 (~3.0 ppm) and the methine proton at C3 (~3.4 ppm).

  • Supporting Evidence: Strong NOE correlations are expected between axial protons on the same face of the ring, which helps to define the ring conformation.

Absolute Stereochemistry ((1R,3S))

NMR can define relative stereochemistry but cannot distinguish between a pair of enantiomers. An independent, chiroptical method is required for this final, critical assignment.

Method 1: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Expertise & Causality: Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[15][16][17][18] The two enantiomers form transient diastereomeric complexes with the CSP, which have different energies and stabilities, leading to different retention times.[17][18] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating chiral amines and amino acid esters.[19] The absolute configuration is confirmed by comparing the retention time of the sample to that of an authenticated, commercially available reference standard of this compound.

Experimental Protocol (Chiral HPLC):

  • Column: Select a polysaccharide-based chiral column (e.g., CHIRALPAK® series).

  • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for the amine.

  • Detection: UV detection at a low wavelength (e.g., 210 nm).

  • Analysis: Inject the sample and the reference standard separately under identical conditions. Co-injecting a mixture of the sample and standard can also be used for peak identity confirmation.

Expected Data & Interpretation: The sample should produce a single major peak with a retention time that exactly matches that of the (1R,3S) reference standard, confirming its absolute configuration.

Method 2: Vibrational Circular Dichroism (VCD)

Expertise & Causality: VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[20][21] Enantiomers produce mirror-image VCD spectra.[22] By comparing the experimental VCD spectrum of the sample to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for a known configuration (e.g., (1R,3S)), the absolute configuration can be determined without relying on a reference standard.[23][24]

Experimental Protocol (VCD):

  • Experimental Spectrum: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, after converting the salt to the free base) and acquire the VCD and IR spectra.[23]

  • Computational Spectrum:

    • Perform a conformational search for the (1R,3S) enantiomer.

    • For the lowest energy conformers, calculate the theoretical IR and VCD spectra using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).

    • Average the calculated spectra based on the Boltzmann population of the conformers.

  • Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the (1R,3S) configuration.

Expected Data & Interpretation: If the signs (+/-) and relative intensities of the major bands in the experimental VCD spectrum match those of the calculated (1R,3S) spectrum, the absolute configuration is confidently assigned as (1R,3S).[24] If they are perfectly opposite, the sample is the (1S,3R) enantiomer.

Stereochemistry_Determination Input Confirmed Constitution NOESY NOESY / ROESY (Through-space H-H correlation) Input->NOESY Chiral_Method Chiral HPLC (vs. Standard) OR VCD (vs. Calculation) Input->Chiral_Method Relative Relative Stereochemistry (trans) NOESY->Relative Absolute Absolute Stereochemistry (1R, 3S) Chiral_Method->Absolute

Caption: Workflow for determining 3D stereochemistry.

Conclusion: A Unified Structural Assignment

The complete and unambiguous structure elucidation of this compound is achieved through the systematic integration of orthogonal analytical techniques. HRMS and IR spectroscopy first confirm the elemental composition and key functional groups. A comprehensive suite of 1D and 2D NMR experiments then definitively establishes the atomic connectivity and the trans relative stereochemistry of the substituents. Finally, a chiroptical method, such as chiral HPLC against a known standard or VCD spectroscopy coupled with quantum chemical calculations, provides the irrefutable assignment of the (1R,3S) absolute configuration. This rigorous, multi-faceted approach ensures the highest level of confidence in the structural identity of the molecule, a critical requirement for its application in research and drug development.

References

An In-Depth Technical Guide to the Spectral Data of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectral data for (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride, a chiral building block of significant interest in pharmaceutical synthesis. Understanding the precise structural features of this molecule is paramount for its application in drug discovery and development. This document delves into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data, offering insights into the experimental methodologies and the interpretation of the results.

Introduction: The Significance of this compound

This compound is a cyclic β-amino acid ester. The defined stereochemistry at the C1 and C3 positions of the cyclopentane ring is crucial for its biological activity and its utility as a scaffold in medicinal chemistry. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for handling and formulation.

Accurate spectral characterization is the cornerstone of chemical synthesis and drug development. It provides irrefutable evidence of the molecule's identity, purity, and stereochemistry. For a chiral molecule like this compound, spectroscopic techniques are indispensable for confirming the relative and absolute configuration of the stereocenters, which in turn dictates its interaction with biological targets.

This guide will dissect the ¹H NMR, ¹³C NMR, MS, and IR spectra, explaining how each technique provides a unique piece of the structural puzzle.

Molecular Structure and Properties:

PropertyValueSource
Chemical Formula C₇H₁₄ClNO₂[1]
Molecular Weight 179.64 g/mol [1]
IUPAC Name methyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride[1]
CAS Number 180196-56-9, 222530-29-2[1]
Stereochemistry (1R, 3S)

digraph "molecule" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,-0.5!"]; C3 [label="C", pos="1.5,1!"]; C4 [label="C", pos="0,2!"]; C5 [label="C", pos="-1.2,-0.5!"]; C6 [label="C", pos="-1.5,-1.5!"]; O1 [label="O", pos="-2.5,-1.2!"]; O2 [label="O", pos="-1.2,-2.5!"]; C7 [label="C", pos="-2.2,-3.2!"]; N1 [label="N", pos="2.8,1.3!"]; H_Cl [label="H-Cl", pos="3.5, 0!"];

// Atom labels with stereochemistry C1_label [label="C1(R)"]; C3_label [label="C3(S)"];

// Edges for the cyclopentane ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1;

// Edges for the substituents C1 -- C6 [label="COOCH₃"]; C6 -- O1 [style=dashed]; C6 -- O2; O2 -- C7; C3 -- N1 [label="NH₃⁺"]; N1 -- H_Cl [style=dotted, label="Cl⁻"];

// Positioning labels C1_label [pos="-0.5,0.2!"]; C3_label [pos="2,1.2!"]; }

Caption: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the spatial relationships between them.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons (e.g., -NH₃⁺). D₂O is a common choice for hydrochloride salts due to its ability to dissolve the sample and exchange with labile protons, simplifying the spectrum.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable water-soluble standard like DSS (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt), for accurate chemical shift referencing (δ = 0.00 ppm).

Instrument Parameters (Typical for a 400-600 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm to ensure all signals are captured.

    • Acquisition Time: 2-4 seconds to ensure good resolution.

    • Relaxation Delay: 1-5 seconds to allow for full relaxation of the nuclei between scans.

    • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each unique carbon.

    • Spectral Width: Approximately 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Due to the lack of publicly available experimental spectra, the following is a predicted interpretation based on the known structure and typical chemical shifts of similar functional groups.

Predicted ¹H NMR Data (in D₂O):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.70s3H-OCH₃The methyl protons of the ester group are in a shielded environment and appear as a sharp singlet.
~3.50m1HH3The proton on the carbon bearing the amino group (C3) is deshielded by the electron-withdrawing ammonium group.
~3.00m1HH1The proton on the carbon bearing the ester group (C1) is deshielded by the carbonyl group.
~2.40 - 1.80m6HCyclopentyl -CH₂-The remaining six protons on the cyclopentane ring will appear as a complex set of overlapping multiplets due to diastereotopicity and complex coupling patterns.

Causality Behind Expected Spectral Features:

  • Singlet for -OCH₃: The three protons of the methyl ester are chemically equivalent and have no adjacent protons to couple with, hence they appear as a singlet.

  • Downfield Shift of H1 and H3: The electronegativity of the oxygen in the ester and the nitrogen in the ammonium group withdraws electron density from the adjacent C-H bonds, causing the H1 and H3 protons to be deshielded and resonate at a lower field (higher ppm).

  • Complex Multiplets for Ring Protons: The rigid, non-planar structure of the cyclopentane ring and the presence of two stereocenters make the methylene protons on C2, C4, and C5 diastereotopic. This means they are in different chemical environments and will have different chemical shifts. They will also exhibit both geminal (coupling to the other proton on the same carbon) and vicinal (coupling to protons on adjacent carbons) coupling, leading to complex and overlapping multiplets.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (in D₂O):

Chemical Shift (δ, ppm)AssignmentRationale
~175C=OThe carbonyl carbon of the ester group is highly deshielded and appears far downfield.
~55-OCH₃The carbon of the methyl ester group is attached to an electronegative oxygen atom.
~50C3The carbon attached to the ammonium group is deshielded.
~45C1The carbon attached to the ester group is also deshielded.
~30-40C2, C4, C5The remaining methylene carbons of the cyclopentane ring appear in the aliphatic region. Due to the cis-relationship of the substituents, C2 and C5 may have similar chemical shifts, while C4 might be distinct.

Expert Insights: The chemical shifts in ¹³C NMR are highly sensitive to the stereochemistry. In the (1R,3S) isomer, the cis relationship between the amino and ester groups will influence the chemical shifts of the ring carbons compared to the trans isomer due to different steric and electronic environments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, fragmentation patterns can offer valuable structural clues.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • For electrospray ionization (ESI), the addition of a small amount of formic acid can aid in protonation.

Instrumentation (ESI-MS):

  • Ionization Mode: Positive ion mode is preferred to observe the protonated molecule [M+H]⁺.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to obtain accurate mass measurements.

  • Fragmentation: Tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Mass Spectrum and Fragmentation Analysis

The molecular formula of the free base is C₇H₁₃NO₂ with a molecular weight of 143.18 g/mol . The hydrochloride salt has a molecular weight of 179.64 g/mol .

Expected Mass Spectrum (ESI+):

  • [M+H]⁺: An intense peak at m/z 144.10, corresponding to the protonated free base [C₇H₁₄NO₂]⁺. High-resolution mass spectrometry would confirm the elemental composition.

  • [M+Na]⁺: A potential adduct ion at m/z 166.08.

Plausible Fragmentation Pathways (MS/MS of m/z 144.10):

  • Loss of CH₃OH (Methanol): A common fragmentation for methyl esters, leading to a fragment at m/z 112.08.

  • Loss of COOCH₃ (Carbomethoxy group): Cleavage of the ester group could result in a fragment at m/z 85.09.

  • Loss of NH₃ (Ammonia): Fragmentation involving the amino group could lead to a fragment at m/z 127.09.

fragmentation M [M+H]⁺ m/z = 144.10 F1 [M+H - CH₃OH]⁺ m/z = 112.08 M->F1 - CH₃OH F2 [M+H - •COOCH₃]⁺ m/z = 85.09 M->F2 - •COOCH₃ F3 [M+H - NH₃]⁺ m/z = 127.09 M->F3 - NH₃

Caption: Plausible MS/MS fragmentation pathways.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly useful for identifying the presence of key functional groups.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid this compound directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Instrumentation (FT-IR):

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

IR Spectrum and Interpretation

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3000-2800Medium-StrongN-H stretchPrimary ammonium (-NH₃⁺)
~2950-2850MediumC-H stretchAliphatic
~1730StrongC=O stretchEster
~1600MediumN-H bendPrimary ammonium (-NH₃⁺)
~1200StrongC-O stretchEster

Interpretation of Key Features:

  • Broad -NH₃⁺ Stretch: The presence of the ammonium hydrochloride will give rise to a broad absorption in the 3000-2800 cm⁻¹ region, often superimposed on the C-H stretching bands. This broadening is due to hydrogen bonding.

  • Strong C=O Stretch: The ester carbonyl group will exhibit a strong, sharp absorption around 1730 cm⁻¹. This is a highly characteristic peak.

  • N-H Bend: The bending vibration of the -NH₃⁺ group typically appears around 1600 cm⁻¹.

  • Strong C-O Stretch: The C-O single bond stretch of the ester will be a strong band in the 1250-1150 cm⁻¹ region.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data provides a detailed structural confirmation of this compound. The combination of these techniques allows for the unambiguous determination of the molecular formula, the connectivity of the atoms, the nature of the functional groups, and provides strong evidence for the cis stereochemistry of the substituents on the cyclopentane ring. This robust analytical characterization is essential for ensuring the quality and consistency of this important chiral building block in research and development settings.

References

  • PubChem. Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link][1]

  • Aladdin Scientific. methyl cis-3-aminocyclopentane-1-carboxylate hydrochloride, min 97%. [Link][2]

  • Royal Society of Chemistry. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. [Link][3]

  • Google Patents. Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. [2]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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(1R,3S)-3-Aminocyclopentanol Hydrochloride: A Cornerstone Chiral Intermediate for Modern Antiviral Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3S)-3-Aminocyclopentanol hydrochloride has emerged as an indispensable chiral building block in the synthesis of potent antiviral drugs. Its unique stereochemistry, featuring a trans configuration of the amino and hydroxyl groups on a cyclopentane scaffold, provides a rigid and precisely oriented framework for constructing complex carbocyclic nucleoside analogues.[1] This guide offers a comprehensive technical overview of its physicochemical properties, elucidates the critical role of its stereochemistry in drug efficacy, presents a detailed, field-proven synthetic protocol including enzymatic resolution, and discusses its application in the synthesis of globally recognized antiviral agents like Abacavir and Bictegravir.

The Strategic Importance in Drug Design

The biological activity of a pharmaceutical agent is intrinsically linked to its three-dimensional structure. (1R,3S)-3-aminocyclopentanol possesses two chiral centers, resulting in four possible stereoisomers. The therapeutic efficacy of many antiviral drugs is often attributable to a single enantiomer, while others may be inactive or contribute to toxicity.[1][2] The defined (1R,3S) stereochemistry is paramount, allowing for the synthesis of enantiomerically pure drugs that can achieve optimal interaction with their biological targets, such as viral enzymes, thereby maximizing potency and minimizing off-target side effects.[1][2][3] This intermediate is a key component in the synthesis of several antiviral drugs, including the anti-HIV agent Abacavir and the integrase inhibitor Bictegravir.[4][5]

Physicochemical Properties

A thorough understanding of the intermediate's properties is essential for its effective handling, reaction optimization, and formulation.

PropertyValueReference
CAS Number 1279032-31-3[1]
Molecular Formula C₅H₁₂ClNO[1][6]
Molecular Weight 137.61 g/mol [1][6]
Appearance White to pale yellow solid/powder[1][2]
Melting Point 93-96°C[1][7]
Solubility Soluble in Ethanol; Slightly soluble in DMSO and Water[1][7]
Storage Inert atmosphere, Room Temperature or 2-8 °C, dry[1][2]

Synthesis and Chiral Resolution: A Validated Approach

The synthesis of enantiomerically pure (1R,3S)-3-aminocyclopentanol hydrochloride presents a significant challenge due to the need for precise control over its two chiral centers. While multiple routes exist, including chiral pool synthesis and asymmetric cycloaddition, a highly effective and scalable method involves a hetero-Diels-Alder reaction followed by enzymatic kinetic resolution.[4][8] This approach is advantageous due to its novel and short route, leading to high optical purity and lower costs.[4]

The following workflow diagram illustrates the key phases of the synthesis.

G cluster_0 Phase 1: Cycloaddition & Reduction cluster_1 Phase 2: Chiral Separation cluster_2 Phase 3: Final Product Formation A Cyclopentadiene + Tert-butyl nitrosyl carbonate B Cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene -3-carboxylic acid tert-butyl ester A->B Hetero-Diels-Alder (CuCl₂ catalyst) C Racemic cis-4-amino-2-cyclopenten-1-ol (Protected) B->C Selective N-O Bond Reduction (Zn powder, Acetic Acid) D Racemic Mixture (Protected) E Separated Mixture: (1R,4S)-Acetate + (1S,4R)-Alcohol D->E Enzymatic Resolution (Lipase, Vinyl Acetate) F (1R,4S)-4-Amino-2-cyclopenten-1-ol (Protected) E->F Separation & Hydrolysis of undesired acetate G (1R,4S)-4-Amino-2-cyclopenten-1-ol (Protected) H (1R,3S)-3-Aminocyclopentanol (Protected) G->H Hydrogenation (Pd/C) (Double Bond Reduction) I (1R,3S)-3-Aminocyclopentanol Hydrochloride H->I Deprotection & Salt Formation (HCl/Isopropanol)

Caption: High-level workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol

This protocol is synthesized from methodologies described in the patent literature, providing a robust and self-validating system for laboratory-scale synthesis.[4]

Step 1: Hetero-Diels-Alder Reaction

  • Causality: This step efficiently constructs the bicyclic core and sets the relative cis stereochemistry of the oxygen and nitrogen atoms. Copper chloride is an effective catalyst for the in-situ oxidation of the hydroxylamine to the reactive nitrosyl species.[4]

  • Procedure:

    • To a solution of tert-butyl hydroxylamine carbonate (1.0 eq) in a suitable solvent, add catalytic amounts of cupric chloride (0.1-0.2 eq.) and 2-ethyl-2-oxazoline (0.1-0.2 eq.).

    • Maintain the temperature at 20-30°C. The hydroxylamine is oxidized in situ to tert-butyl nitrosyl carbonate.

    • Add cyclopentadiene (1.5-2.0 eq.) to the reaction mixture.

    • Allow the hetero-Diels-Alder reaction to proceed, forming cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester. Monitor reaction completion by TLC or GC.

Step 2: Selective Reduction of N-O Bond

  • Causality: A zinc powder-acetic acid system is employed for the selective reduction of the nitrogen-oxygen bond, leaving the double bond and the protecting group intact. This is a classic and reliable method for this specific transformation.[4]

  • Procedure:

    • Dissolve the product from Step 1 in acetic acid.

    • Cool the mixture and add zinc powder (or iron powder) portion-wise, controlling the exotherm.

    • Stir until the reduction is complete, yielding the protected racemic cis-4-amino-2-cyclopenten-1-ol.

    • Work up the reaction by filtering the excess zinc and neutralizing the acid.

Step 3: Enzymatic Kinetic Resolution

  • Causality: This is the key step for establishing chirality. Lipases, such as Novozym 435, are highly enantioselective catalysts.[4] They will selectively acylate one enantiomer (e.g., the (1S,4R)-alcohol) with vinyl acetate, leaving the desired (1R,4S)-alcohol unreacted. This method is preferred over classical resolution for its high selectivity and mild, environmentally friendly conditions.[9][10][11]

  • Procedure:

    • Dissolve the racemic product from Step 2 in an appropriate organic solvent.

    • Add a lipase catalyst (e.g., Novozym 435, Lipozyme TL).[4]

    • Add vinyl acetate as the acyl donor.

    • Incubate the reaction under controlled temperature until approximately 50% conversion is achieved. This maximizes the enantiomeric excess of both the remaining alcohol and the formed ester.

    • Separate the unreacted (1R,4S)-alcohol from the acylated (1S,4R)-ester by chromatography.

Step 4: Hydrogenation

  • Causality: Palladium on carbon (Pd/C) is a standard and highly efficient catalyst for the hydrogenation of carbon-carbon double bonds under mild conditions. This step reduces the cyclopentene ring to a cyclopentane ring.[4]

  • Procedure:

    • Dissolve the enantiomerically pure (1R,4S)-alcohol from Step 3 in a solvent like ethanol or methanol.

    • Add 5-10% Pd/C catalyst.

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete.

    • Filter the catalyst through Celite to obtain the saturated (1R,3S)-aminocyclopentanol derivative.

Step 5 & 6: Deprotection and Hydrochloride Salt Formation

  • Causality: The tert-butyl ester protecting group is acid-labile. Using an in-situ generated solution of HCl in isopropanol (from acetyl chloride and isopropanol) allows for simultaneous deprotection and formation of the stable, crystalline hydrochloride salt, which facilitates purification and handling.[4][12]

  • Procedure:

    • Prepare a solution of hydrogen chloride in isopropanol by carefully adding acetyl chloride to isopropanol.

    • Add the protected (1R,3S)-aminocyclopentanol from Step 4 to this acidic solution.

    • Stir the reaction at room temperature for several hours to effect deprotection.[12]

    • The hydrochloride salt will precipitate from the solution. Cool the mixture to 0°C to maximize precipitation.[12]

    • Collect the solid product by filtration, wash with cold acetone, and dry under vacuum to yield the final (1R,3S)-3-aminocyclopentanol hydrochloride.[12]

Application in Antiviral Drug Synthesis: The Case of Abacavir

(1R,3S)-3-Aminocyclopentanol is a precursor to another key intermediate, (1S,4R)-4-amino-2-cyclopentene-1-methanol, which is central to the synthesis of Abacavir.[13] Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used to treat HIV-1 infection.[14] The cyclopentane ring of our title compound serves as the carbocyclic mimic of the ribose sugar found in natural nucleosides.

The logical relationship for its incorporation is shown below.

G A (1R,3S)-3-Aminocyclopentanol Core Structure B Chemical Modifications A->B (Several Steps) C Key Intermediate for Abacavir Synthesis ((1S,4R)-4-amino-2-cyclopentene-1-methanol) B->C E Final Drug: Abacavir C->E Coupling Reaction D Purine Base (e.g., 2-amino-6-chloropurine) D->E

Caption: Role of the aminocyclopentanol core in Abacavir synthesis.

The synthesis of Abacavir from its carbocyclic precursor is a well-established process.[15][16][17] The amino group of the cyclopentane intermediate is coupled with a suitably substituted purine base. The stereochemistry established by the (1R,3S)-3-aminocyclopentanol intermediate is retained throughout the synthesis, ensuring the final Abacavir molecule has the correct spatial arrangement to effectively inhibit the HIV reverse transcriptase enzyme.[13][14]

Conclusion

As a Senior Application Scientist, it is my assessment that (1R,3S)-3-aminocyclopentanol hydrochloride is more than a mere chemical intermediate; it is a critical enabling technology in the field of antiviral drug development. Its well-defined stereochemistry and versatile functionality provide a reliable foundation for constructing enantiomerically pure carbocyclic nucleosides. The synthetic pathway detailed herein, particularly the strategic use of enzymatic resolution, represents a scalable, efficient, and cost-effective method for its production. For researchers and drug development professionals, a mastery of the synthesis and application of this intermediate is fundamental to innovating the next generation of antiviral therapeutics.

References

  • CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • (1r,3s)-3-Aminocyclopentanol hydrochloride. PubChem. [Link]

  • Synthesis of Carbovir and Abacavir from a Carbocyclic Precursor. ResearchGate. [Link]

  • Synthesis of carbovir and abacavir from a carbocyclic precursor. PubMed. [Link]

  • 3-Aminocyclopentanol hydrochloride. PubChem. [Link]

  • (1S,3R)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3. Home Sunshine Pharma. [Link]

  • (1R,3S)-3-AMINOCYCLOPENTANOL HYDROCHLORIDE CAS#: 124555-33-5. HwrkChem. [Link]

  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. PMC. [Link]

  • CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
  • Asymmetric synthesis of the core cyclopentane of viridenomycin. Chemical Communications (RSC Publishing). [Link]

  • Synthesis of novel 2'-methyl carbovir analogues as potent antiviral agents. PubMed. [Link]

  • Carbovir Prodrugs - Synthesis, Metabolism, and Kinetics. Grantome. [Link]

  • (1R,3S)-3-AMINOCYCLOPENTANOL(Hydrochloride form). PharmaCompass.com. [Link]

  • Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. PubMed. [Link]

  • Synthesis and antiviral activities of 9-cyclopentylpurine derivatives. PubMed. [Link]

  • (1R,3S)-3-Aminocyclohexanol. PubChem. [Link]

  • Asymmetric Synthesis of the Antiviral Diterpene Wickerol A. Open Access LMU. [Link]

  • The Chemical Synthesis of Abacavir: The Role of Key Intermediates. Pharmaffiliates. [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI. [Link]

  • (1R,3S)-3-Aminocyclopentanol. PubChem. [Link]

  • Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. PMC. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]

  • Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis. PubMed. [Link]

  • 1,3-Dipolar cycloadditions: Applications to the synthesis of antiviral agents. RUA. [Link]

  • Enzymatic kinetic resolution of the racemic alcohol... ResearchGate. [Link]

  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. [Link]

  • EP1905772A1 - Process for the preparation of abacavir.
  • Abacavir. NCBI Bookshelf. [Link]

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Foreword: The Structural Elegance and Functional Diversity of Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Aminocyclopentane Carboxylic Acid Derivatives

In the landscape of modern medicinal chemistry, the pursuit of molecular scaffolds that offer both structural rigidity and functional versatility is paramount. Aminocyclopentane carboxylic acid (ACPC) derivatives represent a class of conformationally constrained non-proteinogenic amino acids that have emerged as powerful tools in drug discovery and chemical biology. Their rigid five-membered ring system provides a predictable and stable backbone, making them exceptional candidates for peptidomimetics and probes for exploring complex biological systems. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of ACPC derivatives, intended for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action as neurological agents, enzyme inhibitors, and antiproliferative compounds, supported by detailed experimental protocols and field-proven insights.

The Foundation: Stereoselective Synthesis and Characterization

The biological activity of aminocyclopentane carboxylic acid derivatives is intrinsically linked to their stereochemistry. The relative orientation of the amino and carboxyl groups on the cyclopentane ring dictates the molecule's three-dimensional shape and, consequently, its ability to interact with specific biological targets. Therefore, scalable and stereoselective synthesis is the critical first step in harnessing their potential.

A robust synthetic strategy allows for the creation of all four stereoisomers (cis and trans enantiomeric pairs), providing a complete toolbox for structure-activity relationship (SAR) studies.[1] The ability to produce enantiomerically pure Fmoc-protected derivatives is particularly crucial for their application in solid-phase peptide synthesis, where they can be incorporated into peptide chains to induce specific secondary structures or to mimic peptide turns.[1][2][3]

Workflow for Stereoselective Synthesis of ACPC Derivatives

G cluster_synthesis Synthetic Pathway start Starting Material (e.g., Diethyl Cyclopent-1-ene-1,2-dicarboxylate) resolution Diastereomeric Salt Resolution with Chiral Base (e.g., DBTA) start->resolution separation Separation of Diastereomers resolution->separation free_amine Liberation of Free Amine separation->free_amine hydrogenolysis Hydrogenolysis & Ester Hydrolysis free_amine->hydrogenolysis fmoc Fmoc Protection hydrogenolysis->fmoc product Enantiomerically Pure Fmoc-ACPC Stereoisomers fmoc->product

Caption: Generalized workflow for the stereoselective synthesis of ACPC isomers.

Experimental Protocol: NMR-Based Determination of Enantiomeric Purity

The confirmation of enantiomeric purity is non-negotiable for successful biological evaluation. A reliable method involves the use of chiral solvating agents (CSAs) in proton NMR (¹H NMR) spectroscopy.[1]

Objective: To resolve the signals of enantiomers in an NMR spectrum to determine enantiomeric excess (e.e.).

Materials:

  • Fmoc-ACPC sample (racemic or enantiomerically enriched)

  • Chiral Solvating Agent (CSA), e.g., Quinine (QN) or Quinidine (QD)

  • Deuterated chloroform (CDCl₃)

  • High-resolution NMR spectrometer (e.g., 500 MHz)

Procedure:

  • Sample Preparation: Prepare a stock solution of the Fmoc-ACPC stereoisomer and the chosen CSA (e.g., 100 mM in CDCl₃).

  • Mixing: In an NMR tube, mix appropriate proportions of the analyte and CSA solutions. The presence of the CSA should induce a chemical shift difference between the enantiomers.

  • Data Acquisition: Acquire a standard 1D ¹H NMR spectrum at a controlled temperature (e.g., 298 K).[1]

  • Spectral Analysis: Focus on well-resolved protons, often the amide (HN) proton, which may show doubling in the presence of the CSA. The equilibrium between Fmoc-cis- and Fmoc-trans-carbamate isomers can complicate analysis, requiring careful selection of the CSA and analytical signals.[1]

  • Integration and Calculation: Integrate the signals corresponding to each enantiomer. Calculate the enantiomeric excess using the formula: e.e. (%) = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100.

Causality Insight: The CSA forms transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have slightly different magnetic environments, leading to the separation of their NMR signals, which is not observable in a standard achiral solvent.

Neurological Activity: Precision Targeting of CNS Receptors

One of the most extensively studied areas of ACPC biology is their interaction with central nervous system (CNS) receptors, particularly those involved in excitatory neurotransmission.[4] Their constrained cyclic structure makes them ideal candidates for probing the binding pockets of complex receptors like the N-methyl-D-aspartate (NMDA) receptor.

Mechanism of Action: Modulation of the NMDA Receptor

Several ACPC derivatives act as potent and selective ligands for the glycine modulatory site of the NMDA receptor complex.[5][6][7] This site must be occupied by an agonist (like glycine or D-serine) for the main neurotransmitter, glutamate, to activate the receptor and open its ion channel.

1-Aminocyclopropane-1-carboxylic acid (ACPC, a related but smaller cyclic amino acid) was found to be a potent ligand at this site, competitively inhibiting [³H]glycine binding with high affinity.[6] This activity extends to cyclopentane derivatives. By acting as ligands at this site, these compounds can modulate the activity of the NMDA receptor, which is crucial for synaptic plasticity, learning, and memory. Overactivation of this receptor is implicated in various neurological disorders, making its modulation a key therapeutic strategy.

Furthermore, specific isomers like (1S,3R)-ACPD have been identified as agonists at metabotropic glutamate receptors (mGluRs), which are involved in modulating synaptic transmission and neuronal excitability.[8]

G receptor NMDA Receptor Glycine Site Glutamate Site Ion Channel (Closed) channel_open NMDA Receptor Glycine Site Glutamate Site Ion Channel (Open) Ca²⁺ Influx receptor->channel_open Conformational Change & Activation acpc ACPC Derivative acpc->receptor:f1 Binds glutamate Glutamate glutamate->receptor:f2 Binds

Caption: ACPC derivatives acting as ligands at the NMDA receptor's glycine site.

Experimental Protocol: [³H]-MK-801 Binding Assay

This assay indirectly measures the activity of compounds at the NMDA receptor's glycine modulatory site by quantifying the binding of a channel blocker, [³H]-MK-801.

Objective: To determine if a test compound enhances glutamate-stimulated [³H]-MK-801 binding, indicating agonist activity at the glycine site.

Materials:

  • Rat forebrain membranes

  • [³H]-MK-801 (radioligand)

  • Glutamic acid

  • Test compound (ACPC derivative)

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation counter and vials

Procedure:

  • Membrane Preparation: Prepare a crude synaptic membrane fraction from rat forebrains.

  • Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of glutamic acid, and varying concentrations of the ACPC test compound.

  • Radioligand Addition: Add [³H]-MK-801 to initiate the binding reaction.

  • Incubation: Incubate the mixture at room temperature for a specified period (e.g., 2 hours) to allow binding to reach equilibrium.

  • Termination & Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity (counts per minute) against the concentration of the test compound. Calculate the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal enhancement of [³H]-MK-801 binding.[6]

Trustworthiness Insight: This protocol is self-validating because the enhancement of [³H]-MK-801 binding is dependent on the presence of glutamate. A compound that binds to the glycine site will only show activity in the presence of the primary agonist, confirming its modulatory role.

Enzyme Inhibition: A Strategy for Disease Modification

The rigid structure of ACPC derivatives makes them excellent scaffolds for designing potent and selective enzyme inhibitors. By mimicking the transition state of an enzymatic reaction or by occupying a specific binding pocket, these molecules can effectively block pathological enzyme activity.

Target 1: Prolylcarboxypeptidase (PrCP) Inhibition

A series of aminocyclopentane-based inhibitors of prolylcarboxypeptidase (PrCP) have been developed.[9] PrCP is an enzyme implicated in metabolic regulation, and its inhibition is being explored as a potential therapeutic strategy for obesity. These compounds demonstrated sub-nanomolar in vitro IC₅₀ values and improved pharmacokinetic profiles compared to initial lead structures.[9] The replacement of a metabolically liable pyrrolidine ring with the more stable aminocyclopentane core was a key experimental choice to enhance drug-like properties.[9]

Target 2: Succinate Dehydrogenase (SDH) Inhibition

In the field of agricultural science, aminocyclobutane and related cyclic amino acid derivatives have been developed as potent succinate dehydrogenase (SDH) inhibitors.[10] SDH is a crucial enzyme in the mitochondrial electron transport chain. Its inhibition disrupts fungal respiration, leading to potent antifungal activity. One such derivative, compound A21, showed an EC₅₀ value of 0.04 mg/L against Botrytis cinerea, outperforming the commercial fungicide boscalid.[10]

Quantitative Data on ACPC-Based Enzyme Inhibitors
Compound ClassTarget EnzymeKey CompoundPotency (IC₅₀/EC₅₀)Therapeutic AreaReference
AminocyclopentanesProlylcarboxypeptidase (PrCP)ProprietarySub-nanomolar IC₅₀Obesity/Metabolic[9]
AminocyclobutanesSuccinate Dehydrogenase (SDH)A210.04 mg/L (EC₅₀)Antifungal[10]
Experimental Protocol: In Vitro Enzyme Inhibition Assay

Objective: To determine the concentration of an ACPC derivative required to inhibit 50% of a target enzyme's activity (IC₅₀).

Materials:

  • Purified target enzyme (e.g., PrCP)

  • Enzyme-specific substrate (often fluorogenic or chromogenic)

  • ACPC test compound

  • Assay buffer

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the ACPC derivative in the assay buffer.

  • Enzyme Incubation: In a 96-well plate, add the enzyme and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme). Incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Signal Detection: Place the plate in a microplate reader and monitor the change in fluorescence or absorbance over time at a constant temperature. The rate of this change is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Normalize the data to the positive control (100% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Antiproliferative and Anticancer Potential

The exploration of aminocyclopentane carboxylic acids in oncology has a history dating back to early clinical studies. 1-aminocyclopentanecarboxylic acid (also known as cycloleucine) was investigated in a Phase II clinical study for its effects in cancer patients.[11] It was noted to act as a potential antagonist of the amino acid valine.[11]

More recent research has focused on spirocyclic cyclodipeptides that incorporate the ACPC scaffold. These compounds have been investigated for their antiproliferative activity, with some showing inhibitory effects on cell growth.[12] The proposed mechanism often relates to the disruption of amino acid transport systems that are frequently upregulated in cancer cells to meet their high metabolic demands.[13][14]

G cluster_workflow Antiproliferative Screening Workflow start Synthesize ACPC Derivative Library treatment Treat Cells with ACPC Derivatives (Dose-Response) start->treatment cell_culture Culture Cancer Cell Lines cell_culture->treatment assay Perform Cell Viability Assay (e.g., MTT, WST-1) treatment->assay data_analysis Calculate IC₅₀ Values assay->data_analysis hit_id Identify Hit Compounds data_analysis->hit_id moa Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) hit_id->moa end Lead Optimization moa->end

Caption: A typical workflow for screening ACPC derivatives for anticancer activity.

Future Directions: Expanding the Horizon

The unique structural and chemical properties of aminocyclopentane carboxylic acid derivatives ensure their continued relevance in drug discovery.[15] Future research will likely focus on several key areas:

  • Novel Biological Targets: Exploring the activity of ACPC libraries against new enzyme classes and receptor families.

  • Advanced Peptidomimetics: Designing more complex cyclic peptides and peptidomimetics with enhanced stability and cell permeability for challenging targets.[2]

  • Bioconjugation and Drug Delivery: Utilizing ACPC derivatives as linkers or core scaffolds in targeted drug delivery systems and diagnostic tools.[2][3]

  • Antiviral Agents: While less explored, the general success of carboxylic acid derivatives as antiviral agents suggests that ACPC scaffolds could be valuable in developing new treatments for viral infections.[16][17][18]

The journey from stereoselective synthesis to multifaceted biological activity demonstrates the profound impact that a single, conformationally constrained scaffold can have on medicinal chemistry. The aminocyclopentane core provides a robust platform upon which a vast chemical diversity can be built, promising a rich future of discovery for researchers in the field.

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An In-depth Technical Guide to the Discovery and Synthesis of Chiral Aminocyclopentane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chiral aminocyclopentane scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous therapeutic agents, including antivirals, antidiabetics, and anticancer drugs. The precise three-dimensional arrangement of substituents on the cyclopentane ring is paramount, as different stereoisomers often exhibit vastly different pharmacological, toxicological, and metabolic profiles.[1][2][3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategies and methodologies for the asymmetric synthesis of these vital chiral building blocks. We will explore foundational concepts, delve into state-of-the-art catalytic methods, detail robust analytical techniques for stereochemical verification, and culminate with a case study on the synthesis of the anti-influenza drug, oseltamivir.

Introduction: The Strategic Importance of the Aminocyclopentane Core

The cyclopentane ring, a fundamental carbocycle in organic chemistry, offers a unique conformational landscape that is highly valuable in drug design. Unlike the more rigid cyclohexane ring, cyclopentane exists in a dynamic equilibrium of non-planar conformations, primarily the "envelope" and "half-chair" forms.[5][6][7][8] This flexibility allows ligands incorporating this scaffold to adapt optimally to the chiral binding pockets of biological targets like enzymes and receptors. When functionalized with an amino group and one or more additional stereocenters, the resulting chiral aminocyclopentane becomes a powerful pharmacophore.

The critical nature of chirality cannot be overstated; biological systems are inherently chiral, and the interaction between a drug and its target is highly stereospecific.[3][9] Consequently, the ability to synthesize enantiomerically pure aminocyclopentanes is not merely an academic challenge but a prerequisite for developing safe and effective medicines.[2][4] This guide is structured to provide both the conceptual "why" and the practical "how" of achieving this synthetic control.

Part I: Foundational Asymmetric Strategies

The initial approaches to chiral aminocyclopentanes often relied on two classical methods: chiral pool synthesis and enzymatic resolution. Understanding these provides a crucial baseline for appreciating the advances of modern catalytic methods.

Chiral Pool Synthesis

This strategy leverages naturally occurring chiral molecules as starting materials. Compounds like carbohydrates or amino acids, which are readily available in enantiopure form, can be chemically transformed into the desired aminocyclopentane target.

  • Causality and Rationale: The primary advantage is the unambiguous transfer of chirality from the starting material to the product. For instance, D-glucose can be converted through a series of established chemical transformations into functionalized cyclopentane derivatives.[10] This approach is often favored in early-stage discovery due to its reliability in establishing absolute stereochemistry. However, the synthetic routes can be lengthy and are inherently limited by the structure of the available chiral pool molecules.

Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a powerful technique for separating a racemic mixture (a 1:1 mixture of two enantiomers). It relies on a chiral catalyst—in this case, an enzyme—that reacts at a significantly different rate with each enantiomer.

  • Expertise in Practice: Lipases are a class of enzymes frequently employed for this purpose.[11][12][13] In a typical EKR of a racemic aminocyclopentane, the lipase will selectively acylate one enantiomer, leaving the other unreacted. The resulting acylated amine (amide) and the unreacted amine now have different chemical properties and can be easily separated. The key to a successful EKR is high enantioselectivity (a high E-value), which signifies a large difference in reaction rates.[11][13] While effective, the major drawback of any kinetic resolution is a theoretical maximum yield of only 50% for a single enantiomer.

Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Aminocyclopentane

This protocol describes a general procedure for the enzymatic acylation of a racemic cis- or trans-2-aminocyclopentanecarboxamide.

Materials:

  • Racemic aminocyclopentane derivative (e.g., rac-trans-2-aminocyclopentanecarboxamide)

  • Acylating agent (e.g., 2,2,2-trifluoroethyl butanoate)

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, CAL-B)

  • Anhydrous solvent (e.g., a mixture of tert-butyl methyl ether and tert-amyl alcohol)[14]

  • Shaking incubator or orbital shaker

Procedure:

  • To a sealed vial, add the racemic aminocyclopentane substrate (e.g., 0.05 M final concentration).

  • Add the appropriate volume of the anhydrous solvent mixture (e.g., TBME/TAA 1:1 v/v).[14]

  • Add the immobilized lipase preparation (e.g., 50 mg/mL).[14]

  • Initiate the reaction by adding the acylating agent (e.g., 0.1 M final concentration).[14]

  • Seal the vial and place it in a shaking incubator set to the optimal temperature (e.g., 48 °C).[14]

  • Monitor the reaction progress by periodically taking small aliquots. The enzyme is filtered off, and the sample is analyzed by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of both the remaining substrate and the acylated product.

  • The reaction is stopped at or near 50% conversion to maximize the enantiopurity of both components.

  • Upon completion, the enzyme is removed by filtration. The solvent is removed in vacuo, and the resulting mixture of unreacted amine and acylated amine is separated by column chromatography.

Part II: Modern Catalytic Asymmetric Synthesis

The limitations of classical methods spurred the development of more elegant and efficient approaches where chirality is introduced catalytically. These methods generate the desired enantiomer directly from an achiral or racemic precursor with high atom economy.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is one of the most powerful and widely used strategies for creating chiral centers.[15] The hydrogenation of a prochiral enamine or imine using a chiral transition metal catalyst (typically based on rhodium, ruthenium, or iridium) can deliver chiral amines with exceptionally high enantioselectivity.[15][16][17][18]

  • Mechanistic Insight: The catalyst consists of a metal center and a chiral ligand, often a diphosphine like BINAP or DuPhos. The substrate coordinates to the chiral metal complex, creating a diastereomeric intermediate. Hydrogen then adds from the less sterically hindered face, dictated by the chiral ligand's geometry, to generate one enantiomer of the product preferentially. Rhodium-catalyzed systems are particularly effective for the asymmetric hydrogenation of enamides and enamines.[17][18][19]

Asymmetric Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. This field has revolutionized the synthesis of complex chiral molecules. For constructing chiral cyclopentane rings, tandem reactions catalyzed by chiral secondary amines (e.g., derivatives of proline) are particularly powerful.[20]

  • Expertise & Rationale: A common strategy involves a tandem conjugate addition/α-alkylation sequence.[20][21] An α,β-unsaturated aldehyde reacts with the chiral amine catalyst to form a transient enamine. This enamine then undergoes a stereoselective Michael addition to an alkylating agent. The resulting intermediate then cyclizes via an intramolecular alkylation to form the substituted cyclopentane ring, regenerating the catalyst. The stereochemistry is controlled by the chiral catalyst, which dictates the facial selectivity of both the Michael addition and the subsequent alkylation.[20]

Asymmetric Cycloadditions and Annulations

Reactions that form the cyclopentane ring in a single, stereocontrolled step are highly sought after.

  • Diels-Alder Reactions: The asymmetric Diels-Alder reaction is a cornerstone of cyclic compound synthesis. By using a chiral catalyst, such as a CBS catalyst or a McMillan catalyst, a diene and a dienophile can be reacted to form a cyclohexene precursor, which can then be further manipulated into a cyclopentane ring.[22][23] This approach was famously used in E.J. Corey's synthesis of oseltamivir.[22][24][25]

  • [3+2] and [4+1] Cycloadditions: These methods involve the reaction of a three-atom component with a two-atom component (or a four- and one-atom component) to directly form the five-membered ring. Phosphine-catalyzed [3+2] annulations and rhodium-catalyzed cycloisomerizations of 1,6-enynes are powerful examples that can deliver highly functionalized and enantioenriched cyclopentanes.[26][27]

Part III: Stereochemical Analysis and Validation

The synthesis of a chiral molecule is incomplete without rigorous verification of its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[1][28][29][30]

  • Trustworthiness of Data: CSPs are themselves chiral and interact differently with the two enantiomers of the analyte. This differential interaction leads to a difference in retention time, allowing the two enantiomers to be separated and quantified. Polysaccharide-based CSPs (derived from cellulose or amylose) are broadly effective for a wide range of chiral amines.[1][28][30] The mobile phase composition, particularly the use of additives like diethylamine (DEA) or trifluoroacetic acid (TFA), is critical for achieving good peak shape and resolution.[1]

Table 1: Exemplary Chiral HPLC Conditions for Aminocyclopentane Derivatives

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Detection (nm)Analyte Type
Polysaccharide-based (e.g., CHIRALPAK® IA)Hexane/Ethanol/DEA (80:20:0.1)1.0220Primary Amines
Cyclofructan-basedAcetonitrile/Methanol/TFA (95:5:0.1)0.8210Polar Amines
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® T)Methanol/Acetic Acid/TEA (100:0.1:0.1)1.0254Amino Alcohols

Data synthesized from multiple sources for illustrative purposes.[1][31]

Part IV: Case Study - The Synthesis of Oseltamivir (Tamiflu®)

The development of the anti-influenza drug oseltamivir (Tamiflu®) is a masterclass in the industrial-scale synthesis of a complex chiral aminocyclopentane.[22][32] The molecule has three contiguous stereocenters on a cyclohexene ring, which serves as a precursor to the final aminocyclopentane structure. Control of this stereochemistry is critical for its activity as a neuraminidase inhibitor.[22][32]

Evolution of Synthetic Routes
  • Commercial Route (from Shikimic Acid): The initial commercial production began with (-)-shikimic acid, a natural product harvested from Chinese star anise.[22][23][33] This chiral pool approach, while robust, highlighted the vulnerabilities of relying on a potentially limited natural source. The synthesis involves multiple steps, including the formation of a key epoxide and a subsequent azide opening to install the first amino group.[22]

  • Corey's Formal Synthesis (Diels-Alder Approach): In a landmark academic achievement, E.J. Corey developed a route that bypassed shikimic acid entirely.[22][24][25] This synthesis brilliantly establishes the initial stereochemistry through an asymmetric Diels-Alder reaction catalyzed by a chiral CBS catalyst.[22][23] Subsequent steps, including an iodolactamization and a regioselective aziridine opening, meticulously build the remaining stereocenters.[22][25]

  • Trost's Synthesis (Pd-AAA Approach): Barry Trost developed an exceptionally efficient route featuring a palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) to desymmetrize a racemic starting material.[34] This key step installs the first amino group and sets the absolute stereochemistry for the entire synthesis in a single, highly enantioselective transformation.[34]

Visualization: Decision Workflow for Chiral Aminocyclopentane Synthesis

This diagram illustrates the logical process a synthetic chemist might follow when planning a synthesis.

G start Define Target Chiral Aminocyclopentane chiral_pool Is a suitable Chiral Starting Material available? start->chiral_pool racemic_start Is a racemic precursor readily accessible? chiral_pool->racemic_start No pool_synth Chiral Pool Synthesis chiral_pool->pool_synth Yes prochiral_start Is a prochiral precursor available? racemic_start->prochiral_start No ekr Enzymatic Kinetic Resolution (EKR) racemic_start->ekr Yes prochiral_start->start No (Re-evaluate) asym_cat Asymmetric Catalysis prochiral_start->asym_cat Yes end_product Enantiopure Aminocyclopentane pool_synth->end_product dkr Dynamic Kinetic Resolution (DKR) ekr->dkr ekr->end_product hydrogenation Asymmetric Hydrogenation asym_cat->hydrogenation cycloaddition Asymmetric Cycloaddition asym_cat->cycloaddition organocat Organocatalytic Annulation asym_cat->organocat hydrogenation->end_product cycloaddition->end_product organocat->end_product

Caption: Decision tree for selecting a synthetic strategy.

Visualization: Simplified Catalytic Cycle of Asymmetric Hydrogenation

This diagram shows a simplified representation of how a chiral rhodium catalyst generates a chiral amine.

Catalytic_Cycle catalyst [Rh(L*)]+ complex Substrate-Catalyst Complex (Diastereomer A) catalyst->complex Coordination complex_b Substrate-Catalyst Complex (Diastereomer B) catalyst->complex_b substrate Prochiral Enamine substrate->complex substrate->complex_b product Chiral Amine product->catalyst Product Release, Catalyst Regeneration complex->product Hydride Insertion (Major Pathway) complex_b->product (Minor Pathway) h2 H₂ h2->complex

Caption: Rh-catalyzed asymmetric hydrogenation cycle.

Conclusion and Future Outlook

The synthesis of chiral aminocyclopentanes has evolved from a reliance on nature's chiral pool to highly sophisticated and efficient catalytic asymmetric methods. Transition metal catalysis and organocatalysis now provide powerful tools to construct these valuable scaffolds with high levels of stereocontrol and operational simplicity. The case of oseltamivir demonstrates how academic innovation in asymmetric synthesis can directly address real-world challenges in pharmaceutical supply chains.

Future developments will likely focus on even greater efficiency and sustainability. The rise of C-H activation chemistries may soon allow for the direct functionalization of simple cyclopentane rings, bypassing the need for pre-functionalized starting materials. Furthermore, the integration of these synthetic strategies into continuous flow manufacturing processes promises to enhance safety, scalability, and access to these critical chiral building blocks for the next generation of medicines.

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(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride

Introduction

This compound is a chiral aminocyclopentane derivative frequently utilized as a key building block in medicinal chemistry and drug development.[1][2][3] Its stereochemically defined structure makes it a valuable intermediate for synthesizing complex target molecules with specific biological activities. As with any specialized research chemical, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides an in-depth technical overview of the safety and handling requirements for this compound. It is intended for researchers, chemists, and drug development professionals who may handle this compound. The protocols and recommendations herein are synthesized from authoritative safety data sheets (SDS) and chemical safety literature, emphasizing the causality behind each procedural step to foster a proactive safety culture.

Section 1: Chemical Identification and Physicochemical Properties

A foundational aspect of safe handling is understanding the fundamental properties of the substance. These properties dictate its behavior under various conditions and inform storage, handling, and emergency response strategies.

PropertyValueSource(s)
IUPAC Name methyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride[4]
CAS Number 180196-56-9; 222530-29-2[1][4]
Molecular Formula C₇H₁₄ClNO₂[4][5][6]
Molecular Weight 179.64 g/mol [2][4][5]
Physical Form Solid[7]
Hygroscopic Yes (Reported)[8]

Section 2: Hazard Identification and Toxicological Profile

This compound is classified under the Globally Harmonized System (GHS) and presents several hazards that require stringent control measures. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.

The following table summarizes the GHS classification as reported in the ECHA C&L Inventory.[4]

ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3H335: May cause respiratory irritation

GHS Label Elements:

  • Pictogram: GHS07 (Exclamation Mark)[7]

  • Signal Word: Warning [4][7]

Toxicological Summary: The toxicological properties of this specific compound have not been exhaustively investigated.[9] However, the available classifications indicate that it poses a significant risk upon acute exposure. The primary concerns are irritation to the skin, eyes, and respiratory system, and moderate toxicity if ingested.[4][10] The causality is linked to the compound's chemical nature as an amine hydrochloride salt, which can react with biological tissues, causing irritation and damage.

Section 3: Risk Assessment and Exposure Control Workflow

A systematic risk assessment is crucial before commencing any work with this compound. The goal is to identify potential exposure scenarios and implement a hierarchy of controls to mitigate the identified risks.

RiskAssessmentWorkflow A Step 1: Hazard Identification Review SDS (H302, H315, H319, H335) Note physical form (solid powder) B Step 2: Identify Exposure Routes - Inhalation (dust) - Dermal (direct contact) - Ocular (splash/dust) - Ingestion (contamination) A->B leads to C Step 3: Assess Risks Evaluate likelihood and severity of exposure during weighing, transfer, and reaction setup. B->C informs D Step 4: Implement Hierarchy of Controls C->D requires E Engineering Controls Work in a certified chemical fume hood. Use ventilated balance enclosure for weighing. D->E 1 F Administrative Controls Develop SOPs. Provide training. Restrict access to authorized personnel. D->F 2 G Personal Protective Equipment (PPE) Mandatory use of specified gloves, eye protection, and lab coat. D->G 3 H Step 5: Review and Refine Periodically review procedures and update based on incidents or new information. E->H are subject to F->H are subject to G->H are subject to

Caption: Risk assessment workflow for handling hazardous chemicals.

Hierarchy of Controls
  • Engineering Controls: This is the most effective line of defense. All manipulations of the solid compound, including weighing and transfers, must be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[11][12]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this compound. Ensure all personnel are trained on the specific hazards and handling procedures.[13] Clearly label all containers.[8]

  • Personal Protective Equipment (PPE): PPE is the final barrier of protection and must be used in conjunction with engineering controls.

Section 4: Safe Handling Protocols and Personal Protective Equipment (PPE)

Adherence to the following protocols is mandatory to minimize exposure risk.

General Handling
  • Avoid all direct contact with the substance. Do not breathe dust.[10][13]

  • Handle the compound exclusively in a well-ventilated area, preferably a chemical fume hood.[11]

  • Use dedicated tools (spatulas, weigh boats) for this chemical and decontaminate them after use.

  • Practice good laboratory hygiene. Do not eat, drink, or smoke in the handling area.[8][13]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

Personal Protective Equipment (PPE) Specification
  • Eye Protection: Wear chemical safety goggles that conform to European Standard EN 166 or OSHA 29 CFR 1910.133 regulations.[13] A face shield may be required for larger quantities or when there is a significant splash risk.

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use.[13] Use proper glove removal technique to avoid skin contact.[11] Contaminated gloves must be disposed of as chemical waste.

  • Skin and Body Protection: Wear a flame-retardant lab coat, long trousers, and closed-toe shoes.[13] Ensure no skin is exposed.

Section 5: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures
  • General Advice: Move the victim out of the dangerous area. Consult a physician and show them this safety data sheet.[10][12]

  • If Inhaled: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[13]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[13] Seek medical attention.

  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[10][13] Call an ophthalmologist immediately.[11]

  • If Swallowed: Rinse mouth thoroughly with water. Make the victim drink two glasses of water. Do not induce vomiting. Seek immediate medical attention.[13]

Spill Management
  • Minor Spill (Solid): Evacuate non-essential personnel. Wearing full PPE, carefully sweep up the solid material, avoiding dust generation.[10] Place into a sealed, labeled container for chemical waste disposal. Clean the spill area with a damp cloth and decontaminate.

  • Major Spill: Evacuate the area immediately. Alert the institutional safety office and emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Section 6: Storage and Disposal

Proper storage and disposal are essential for maintaining chemical stability and preventing environmental contamination.

Storage Conditions
  • Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[10][12][13] Some suppliers recommend refrigerated storage (2-8°C).[7][8]

  • The compound is reported to be hygroscopic.[8] This necessitates storage in a desiccator or under an inert atmosphere (e.g., argon) to prevent degradation from moisture absorption, which can impact compound integrity and reactivity.[8]

  • Store away from incompatible materials, particularly strong oxidizing agents.[13]

Disposal
  • All waste material, including empty containers and contaminated PPE, must be disposed of in accordance with local, state, and federal environmental regulations.

  • Do not allow the chemical to enter drains or waterways.[11]

  • Leave the chemical in its original container; do not mix it with other waste streams.

References

  • PubChem. (n.d.). methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-aminocyclopentanecarboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • AdooQ BioScience. (n.d.). (1R,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester. Retrieved from [Link]

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Methodological & Application

Synthesis of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride, a valuable chiral building block in medicinal chemistry and drug development. The synthesis commences with the enzymatic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince's lactam) to achieve the desired stereochemistry, followed by hydrogenation, lactam hydrolysis, and final esterification to yield the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, self-validating checkpoints, and a foundation in authoritative chemical principles.

Introduction: The Significance of Chiral Cyclopentane Scaffolds

Cyclopentane rings are prevalent structural motifs in a vast array of biologically active molecules and natural products. The rigid, three-dimensional arrangement of substituents on a cyclopentane core can impart specific conformational constraints that are crucial for molecular recognition and binding to biological targets. The title compound, this compound, is a key intermediate for the synthesis of various pharmaceutical agents, where the precise stereochemical orientation of the amino and carboxylate groups is paramount for therapeutic efficacy.[1][2]

The synthetic strategy outlined herein focuses on establishing the desired cis-(1R,3S) stereochemistry early in the synthesis through a robust enzymatic resolution, a cornerstone of modern asymmetric synthesis. This approach circumvents the often-challenging separation of enantiomers at later stages and ensures high optical purity of the final product.

Overall Synthetic Strategy

The synthesis is designed as a multi-step process that is both logical and efficient. The workflow is visualized in the diagram below, illustrating the progression from the racemic starting material to the final, enantiomerically pure target molecule.

Synthesis_Workflow cluster_0 Stereochemical Control cluster_1 Core Structure Formation cluster_2 Final Product Synthesis Racemic Vince's Lactam Racemic Vince's Lactam Enzymatic Resolution Enzymatic Resolution Racemic Vince's Lactam->Enzymatic Resolution Lipase (1R,4S)-Vince's Lactam (1R,4S)-Vince's Lactam Enzymatic Resolution->(1R,4S)-Vince's Lactam Hydrogenation Hydrogenation (1R,4S)-Vince's Lactam->Hydrogenation H2, Pd/C (1R,4R)-2-Azabicyclo[2.2.1]heptan-3-one (1R,4R)-2-Azabicyclo[2.2.1]heptan-3-one Hydrolysis Hydrolysis (1R,4R)-2-Azabicyclo[2.2.1]heptan-3-one->Hydrolysis aq. HCl (1R,3S)-3-Aminocyclopentanecarboxylic acid (1R,3S)-3-Aminocyclopentanecarboxylic acid Esterification & Salt Formation Esterification & Salt Formation (1R,3S)-3-Aminocyclopentanecarboxylic acid->Esterification & Salt Formation MeOH, HCl Hydrogenation->(1R,4R)-2-Azabicyclo[2.2.1]heptan-3-one This compound This compound Esterification & Salt Formation->this compound

Figure 1: Overall synthetic workflow.

Experimental Protocols

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted. Solvents should be anhydrous where specified.

ReagentSupplierPurityNotes
Racemic 2-azabicyclo[2.2.1]hept-5-en-3-oneCommercial Source>98%Also known as Vince's Lactam
Lipase (e.g., from Candida antarctica)Commercial Source-Immobilized form is preferred
Palladium on Carbon (10%)Commercial Source-
Hydrochloric Acid (concentrated)Commercial Source37%
Methanol (anhydrous)Commercial Source>99.8%
Thionyl ChlorideCommercial Source>99%Use with caution in a fume hood
Diethyl Ether (anhydrous)Commercial Source>99%
Dichloromethane (DCM)Commercial Source>99.8%
Ethyl Acetate (EtOAc)Commercial Source>99.5%
Celite®Commercial Source-Filter aid
Step 1: Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

Rationale: The cornerstone of this synthesis is the establishment of the correct stereochemistry. Enzymatic resolution is a highly efficient method for separating enantiomers.[3] Lipases can selectively hydrolyze one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus resolved. In this protocol, we aim to isolate the unreacted (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one.

Protocol:

  • To a suspension of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (1 equivalent) in a phosphate buffer (pH 7.5), add immobilized lipase (e.g., Novozym 435).

  • Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC. The reaction is typically complete when approximately 50% conversion is reached.

  • Upon completion, filter off the immobilized enzyme and wash it with water.

  • Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate, to separate the unreacted lactam from the hydrolyzed amino acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one.

  • Validation: Confirm the enantiomeric excess (e.e.) of the resolved lactam using chiral HPLC analysis.

Step 2: Hydrogenation of (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one

Rationale: The double bond in the bicyclic lactam is reduced to produce the saturated analogue. This step is crucial for forming the cyclopentane ring with the desired cis-stereochemistry upon subsequent hydrolysis. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • Dissolve the enantiomerically enriched (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one (1 equivalent) in ethyl acetate.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (approximately 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon pressure or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain (1R,4R)-2-azabicyclo[2.2.1]heptan-3-one as a white solid.[4]

  • Validation: The product can be characterized by ¹H and ¹³C NMR spectroscopy.[4]

Step 3: Acidic Hydrolysis to (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride

Rationale: The saturated bicyclic lactam is hydrolyzed under acidic conditions to open the ring and form the corresponding amino acid. The use of hydrochloric acid directly yields the hydrochloride salt of the amino acid, which is often a stable, crystalline solid that is easy to handle and purify.[4]

Protocol:

  • Suspend (1R,4R)-2-azabicyclo[2.2.1]heptan-3-one (1 equivalent) in 6M aqueous hydrochloric acid.

  • Heat the mixture to reflux and stir for several hours (e.g., 4-6 hours), or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then concentrate it under reduced pressure to remove water and excess HCl.

  • The resulting residue is triturated with a suitable solvent like acetone or isopropanol to induce crystallization.

  • Filter the white solid, wash with cold acetone, and dry under vacuum to yield (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride.

  • Validation: The product can be characterized by ¹H and ¹³C NMR spectroscopy and its melting point compared to literature values.[4]

Step 4: Esterification to this compound

Rationale: The final step involves the esterification of the carboxylic acid functional group. The Fischer esterification, using an alcohol in the presence of an acid catalyst, is a classic and effective method.[5] Alternatively, using thionyl chloride in methanol provides an efficient one-pot conversion to the methyl ester hydrochloride.

Protocol (Method A: Thionyl Chloride):

  • Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl and SO₂ gases.

  • Cool a suspension of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride (1 equivalent) in anhydrous methanol to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and concentrate it under reduced pressure to remove the solvent and excess reagents.

  • The resulting crude product can be recrystallized from a suitable solvent system (e.g., methanol/diethyl ether) to afford pure this compound as a white crystalline solid.

  • Validation: The final product should be characterized by ¹H and ¹³C NMR spectroscopy, mass spectrometry, and its optical rotation should be measured to confirm its enantiomeric purity.[6][7][8]

Characterization Data

Expected Analytical Data for this compound:

PropertyExpected Value
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight 179.64 g/mol [8]
Appearance White to off-white crystalline solid
¹H NMR Consistent with the structure, showing characteristic peaks for the cyclopentane ring protons, the methyl ester, and the amine proton.[6][7]
¹³C NMR Consistent with the structure, showing the expected number of carbon signals.[6][7]
Purity (HPLC) >98%
Optical Rotation A specific value should be obtained and compared with literature data to confirm the enantiomeric form.

Safety and Handling

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes. Use in a well-ventilated area.

  • Hydrogen Gas: Highly flammable. Perform hydrogenation in a well-ventilated area, away from ignition sources.

  • Palladium on Carbon: Flammable when dry. Handle as a slurry or in an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a robust and well-documented protocol for the synthesis of this compound. By employing an enzymatic resolution for stereochemical control, this method ensures the production of a high-purity chiral building block essential for pharmaceutical research and development. The detailed steps, rationale, and validation checkpoints are designed to enable researchers to successfully replicate this synthesis in their own laboratories.

References

  • Supporting Information for publications utilizing 2-azabicyclo[2.2.1]heptan-3-one. (Specific journal and authors to be cited from the research for a real-world document).
  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. (Specific DOI to be cited).
  • ElectronicsAndBooks. Synthesis of Either Enantiomer of cis-3...
  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC - NIH.
  • Google Patents. WO2009007759A1 - Resolution process.
  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
  • Stereoselective Approach to New Conformationally Restricted alpha-Amino Acids,Stereoselective Synthesis of alpha-Trifluoromethyl.
  • PubChem. methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride. Available at: [Link]

  • Repository of the Academy's Library. Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry.
  • Wikipedia. Chiral resolution. Available at: [Link]

  • PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid. Available at: [Link]

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts.
  • Organic Syntheses Procedure. esterification of carboxylic acids with. Available at: [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

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Application Notes & Protocols: (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Constrained Chiral Scaffolds

In the landscape of modern drug discovery, the demand for stereochemically pure, conformationally constrained building blocks is insatiable. Biological targets, being inherently chiral, exhibit strict stereoselectivity, making the three-dimensional architecture of a small molecule a primary determinant of its efficacy, safety, and pharmacokinetic profile.[1][2] Chiral building blocks serve as foundational fragments that allow medicinal chemists to navigate chemical space with precision, accelerating the development of novel therapeutics with optimized drug-target interactions.[3][4]

(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride is a bifunctional chiral building block of significant synthetic value. Its cyclopentane core imposes a degree of conformational rigidity that is often sought after in drug design to reduce entropic penalties upon binding to a target. The cis-relationship between the amine and the methyl ester functionalities, combined with the defined (1R,3S) absolute stereochemistry, offers a well-defined scaffold for elaboration into more complex molecules. This guide provides an in-depth look at the properties of this building block and detailed protocols for its application, particularly in the synthesis of carbocyclic nucleoside analogues, a class of compounds renowned for their antiviral activity.[5]

Physicochemical Properties and Safety Data

A thorough understanding of a building block's properties is paramount for its effective and safe use in the laboratory.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 222530-29-2[6]
Molecular Formula C₇H₁₄ClNO₂[6]
Molecular Weight 179.64 g/mol [6]
Appearance White to off-white solidCommercial Supplier Data
IUPAC Name methyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride[6]
SMILES COC(=O)[C@@H]1CCN.Cl[6]
InChIKey CKMCJNXERREXFB-IBTYICNHSA-N[6]

Safety & Handling:

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Table 2: GHS Hazard Information

Hazard StatementCodeDescription
H302Acute toxicity, oralHarmful if swallowed
H315Skin corrosion/irritationCauses skin irritation
H319Serious eye damage/eye irritationCauses serious eye irritation
H335Specific target organ toxicity, single exposureMay cause respiratory irritation

Data sourced from ECHA C&L Inventory notifications.[6]

Application I: N-Acylation for Amide Bond Formation

The primary amine of (1R,3S)-methyl 3-aminocyclopentanecarboxylate serves as a versatile handle for synthetic elaboration, most commonly via N-acylation to form a stable amide bond. This reaction is fundamental in medicinal chemistry for introducing a vast array of substituents and for building peptide-like structures.[7]

Expertise & Experience: The Rationale Behind the Protocol

The following protocol details a standard Schotten-Baumann-type acylation using benzoyl chloride as a representative acylating agent.

  • Choice of Base: The starting material is a hydrochloride salt. Therefore, a base is required to liberate the free amine for it to act as a nucleophile. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is chosen. These are non-nucleophilic and will not compete with the primary amine in reacting with the acyl chloride. They also serve to quench the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent Selection: An inert aprotic solvent like dichloromethane (DCM) is ideal. It readily dissolves the starting materials and reagents but does not participate in the reaction.

  • Temperature Control: The reaction of an amine with an acyl chloride is typically rapid and exothermic.[8] Performing the addition of benzoyl chloride at 0 °C helps to control the reaction rate, minimize potential side reactions, and ensure safety. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

  • Work-up Strategy: The work-up is designed to sequentially remove all non-product components. An acidic wash (e.g., 1N HCl) removes unreacted amine and the tertiary amine base. A basic wash (e.g., saturated NaHCO₃) removes any excess benzoyl chloride (by hydrolysis to benzoic acid) and neutralizes the aqueous layer. A final brine wash helps to remove residual water from the organic layer before drying.

Protocol 1: Synthesis of Methyl (1R,3S)-3-(benzamido)cyclopentane-1-carboxylate

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Suspend the solid in anhydrous dichloromethane (approx. 10 mL per gram of starting material).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add triethylamine (2.2 eq) to the stirred suspension. Stir for 15-20 minutes at 0 °C to ensure the formation of the free amine.

  • In a separate container, dissolve benzoyl chloride (1.1 eq) in a small amount of anhydrous DCM.

  • Add the benzoyl chloride solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure product.

Table 3: Representative Data for N-Acylation

ParameterExpected Value
Reaction Time 2-4 hours
Temperature 0 °C to Room Temp.
Typical Yield 85-95%
Purification Column Chromatography / Recrystallization
Visualization: N-Acylation Workflow

N_Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl FreeAmine Liberate Free Amine (TEA, DCM, 0 °C) Start->FreeAmine Acylation Add Benzoyl Chloride (0 °C -> RT, 2-4h) FreeAmine->Acylation Crude Crude Product Mixture Acylation->Crude Wash Aqueous Wash (HCl, NaHCO₃, Brine) Crude->Wash Dry Dry & Concentrate Wash->Dry Purify Purify (Chromatography) Dry->Purify Final Final Product: N-Benzoyl Amide Purify->Final

Caption: Workflow for the N-acylation of the chiral building block.

Application II: Synthesis of Carbocyclic Nucleoside Analogues

A paramount application of this chiral scaffold is in the synthesis of carbocyclic nucleosides. These molecules are analogues of natural nucleosides where the furanose ring's oxygen atom is replaced by a methylene group. This substitution imparts greater metabolic stability, particularly against cleavage by nucleoside phosphorylases, a common degradation pathway for traditional nucleoside drugs.[5] The synthesis of Abacavir, a potent anti-HIV drug, relies on a chiral aminocyclopentene precursor, underscoring the importance of this synthetic strategy.[1][3]

Expertise & Experience: The Rationale Behind the Protocol

This protocol illustrates the construction of a carbocyclic purine analogue core via a convergent approach. It involves the nucleophilic aromatic substitution (SNAr) reaction between the N-acylated aminocyclopentane derivative and a suitably activated pyrimidine ring, followed by cyclization to form the purine.

  • Protecting Group Strategy: The initial N-acylation (as in Protocol 1) serves a dual purpose. It protects the amine, preventing it from acting as a nucleophile in the subsequent SNAr reaction, and the formamide group on the pyrimidine acts as a precursor for one of the carbon atoms in the newly formed imidazole ring of the purine.

  • Choice of Heterocycle: N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is an excellent electrophile for this transformation.[9] The two chlorine atoms activate the ring towards nucleophilic attack, and their differential reactivity allows for sequential substitution. The C4-chloro is typically more reactive and is displaced first.

  • Reaction Conditions: The SNAr reaction requires a base to deprotonate the amide nitrogen, making it a more potent nucleophile. A strong, non-nucleophilic base like sodium hydride (NaH) is often used. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are suitable for this reaction as they can dissolve the reactants and intermediates.

  • Cyclization and Deprotection: The subsequent cyclization to form the purine ring is often acid-catalyzed, which also serves to remove any acid-labile protecting groups. The final step in a full synthesis (not detailed in this protocol) would involve substitution of the remaining chlorine atom (e.g., with cyclopropylamine for an Abacavir analogue) and deprotection.[3][4]

Protocol 2: Coupling with a Dichloropyrimidine for Purine Analogue Synthesis

Note: This protocol should be performed by personnel experienced with handling highly reactive reagents like sodium hydride.

Materials:

  • Methyl (1R,3S)-3-(formamido)cyclopentane-1-carboxylate (prepared from the starting material via N-formylation, 1.0 eq)

  • N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide (1.0 eq)[9]

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Triethyl orthoformate

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol

  • Standard inert atmosphere (N₂ or Ar) glassware and techniques

Procedure:

  • Amide Deprotonation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF. Carefully add sodium hydride (1.1 eq), washing in any residue with more THF.

  • Cool the NaH suspension to 0 °C.

  • Dissolve the methyl (1R,3S)-3-(formamido)cyclopentane-1-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas will be evolved.

  • SNAr Reaction: In a separate flask, dissolve N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide (1.0 eq) in anhydrous THF.

  • Add the pyrimidine solution dropwise to the deprotonated amide solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 12-24 hours, monitoring by TLC for the formation of the coupled intermediate.

  • Cyclization: After cooling to room temperature, carefully quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure. Dissolve the residue in triethyl orthoformate and add a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux for 2-4 hours to effect cyclization to the purine ring system.

  • Work-up and Purification: Cool the mixture and remove the triethyl orthoformate under reduced pressure. Neutralize the residue with a basic solution (e.g., NaHCO₃) and extract with ethyl acetate.

  • Dry the organic extracts over Na₂SO₄, filter, and concentrate.

  • Purify the resulting crude carbocyclic nucleoside analogue by flash column chromatography.

Visualization: Convergent Synthesis of a Carbocyclic Nucleoside Core

Nucleoside_Synthesis Amine (1R,3S)-Methyl 3-aminocyclopentane- carboxylate HCl Formamide N-Formyl Intermediate Amine->Formamide N-Formylation (Protocol 1 Analogue) Pyrimidine N-(2-Amino-4,6- dichloropyrimidin- 5-yl)formamide Coupled SₙAr Adduct Pyrimidine->Coupled Formamide->Coupled 1. NaH, THF 2. Add Pyrimidine 3. Reflux Purine Carbocyclic Purine Analogue Coupled->Purine Acid-catalyzed Cyclization (e.g., H⁺, HC(OEt)₃)

Sources

Application of Aminocyclopentane Derivatives in Antimicrobial Drug Design: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the discovery of next-generation therapeutics. Among the promising candidates, aminocyclopentane derivatives have emerged as a versatile and potent class of compounds with significant potential in antimicrobial drug design. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic understanding of these molecules, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Aminocyclopentane Scaffold: A Privileged Structure in Antimicrobial Research

The five-membered carbocyclic ring of cyclopentane, functionalized with one or more amino groups, provides a conformationally constrained and stereochemically rich scaffold. This structural rigidity, combined with the chemical versatility afforded by the amino substituents, allows for the precise spatial orientation of pharmacophoric features, facilitating high-affinity interactions with biological targets. The metabolic stability of the carbocyclic core, in contrast to the labile glycosidic bonds of many natural product antibiotics, further enhances the drug-like properties of these derivatives. A notable example is the development of carbocyclic nucleoside analogues, where the furanose ring is replaced by a cyclopentane moiety, rendering them resistant to enzymatic cleavage.[1]

Key Mechanistic Pathways Targeted by Aminocyclopentane Derivatives

Aminocyclopentane derivatives have been shown to exert their antimicrobial effects through various mechanisms of action. Understanding these pathways is crucial for rational drug design and the development of compounds with improved potency and selectivity.

Inhibition of Bacterial Cell Wall Synthesis

A primary and well-validated target for aminocyclopentane-based antimicrobials is the bacterial cell wall, a structure essential for bacterial viability.

A compelling case study is the development of cyclopentane-based analogs of the natural antibiotic muraymycin.[1] These compounds target phospho-MurNAc-pentapeptide translocase (MraY), an integral membrane enzyme that catalyzes a critical step in the biosynthesis of peptidoglycan, the major component of the bacterial cell wall. The inhibition of MraY disrupts the formation of the cell wall, leading to cell lysis and bacterial death. Structure-activity relationship (SAR) studies have revealed that a lipophilic side chain on the cyclopentane core is essential for potent MraY inhibition and antibacterial efficacy.[1]

Signaling Pathway: Inhibition of Peptidoglycan Synthesis by Muraymycin Analogs

G UDP_MurNAc UDP-MurNAc- pentapeptide MraY MraY (Translocase I) UDP_MurNAc->MraY Lipid_P Undecaprenyl Phosphate (Lipid-P) Lipid_P->MraY Lipid_I Lipid I MraY->Lipid_I Catalyzes Peptidoglycan Peptidoglycan Biosynthesis Lipid_I->Peptidoglycan Aminocyclopentane Aminocyclopentane Derivative (e.g., Muraymycin Analog) Aminocyclopentane->MraY Inhibits

Caption: Inhibition of MraY by aminocyclopentane derivatives blocks the formation of Lipid I.

Disruption of Bacterial Membranes

The bacterial cell membrane, with its unique lipid composition, presents another attractive target for antimicrobial agents. Aminocyclopentane derivatives can be designed to possess amphipathic properties, enabling them to interact with and disrupt the integrity of the bacterial membrane. This disruption can lead to the leakage of essential cellular components and ultimately, cell death.[2]

Inhibition of Protein Synthesis

The bacterial ribosome, a 70S complex composed of 30S and 50S subunits, is a well-established target for many clinically successful antibiotics.[3] Carbocyclic nucleoside analogs, a class of aminocyclopentane derivatives, can act as mimics of natural nucleosides and interfere with the intricate process of protein synthesis. By binding to the ribosome, these compounds can disrupt codon-anticodon interactions, inhibit peptide bond formation, or block the translocation of the growing polypeptide chain.[3][4]

Synthesis of Aminocyclopentane Derivatives: A Representative Protocol

The synthesis of novel aminocyclopentane derivatives is a cornerstone of research in this field. The following protocol outlines a general strategy for the synthesis of a cyclopentane-based muraymycin analog, adapted from published procedures.[1]

Experimental Workflow: Synthesis of a Cyclopentane-Based Muraymycin Analog

G Start Commercially Available (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one Step1 1. Catalytic Hydrogenation 2. N-Boc Protection Start->Step1 Intermediate1 Boc-protected Lactam Step1->Intermediate1 Step2 Reduction (e.g., NaBH4) Intermediate1->Step2 Intermediate2 ((1R,3S)-3-Aminocyclopentyl)methanol Step2->Intermediate2 Step3 Coupling with 3-ethoxyacryloyl isocyanate Intermediate2->Step3 Intermediate3 Urea Intermediate Step3->Intermediate3 Step4 Acid-mediated Cyclization Intermediate3->Step4 Intermediate4 Key Cyclopentane Intermediate with Uracil Step4->Intermediate4 Step5 Further Functionalization (e.g., attachment of lipophilic side chain) Intermediate4->Step5 Final Final Aminocyclopentane Derivative Step5->Final

Caption: A multi-step synthesis of a cyclopentane-based muraymycin analog.

Protocol 1: Synthesis of a Cyclopentane-Based Muraymycin Analog

  • Step 1: Preparation of the Boc-protected Lactam

    • To a solution of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one in a suitable solvent (e.g., methanol), add a catalyst (e.g., Pd/C) and subject the mixture to a hydrogen atmosphere.

    • After completion of the hydrogenation, filter the reaction mixture through Celite and concentrate in vacuo.

    • Dissolve the resulting lactam in an appropriate solvent (e.g., acetonitrile) and add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Stir the reaction at room temperature until completion, then purify the product by column chromatography to yield the Boc-protected lactam.[1]

  • Step 2: Reduction to the Aminocyclopentyl)methanol

    • To a solution of the Boc-protected lactam in methanol, add sodium borohydride (NaBH₄) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the aminocyclopentyl)methanol derivative.[1]

  • Step 3 & 4: Formation of the Uracil Moiety

    • Couple the aminocyclopentyl)methanol with 3-ethoxyacryloyl isocyanate in a suitable solvent.

    • Follow this with an acid-mediated cyclization to form the key cyclopentane intermediate bearing the uracil moiety.[1]

  • Step 5: Final Functionalization

    • The key intermediate can then be further functionalized, for example, by coupling with a lipophilic side chain, to yield the final aminocyclopentane derivative. Purification is typically achieved through column chromatography.[1]

In Vitro Evaluation of Antimicrobial Activity

Determining the in vitro antimicrobial activity of newly synthesized aminocyclopentane derivatives is a critical step in the drug discovery pipeline. The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify the potency of an antimicrobial agent.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate at 37°C until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the aminocyclopentane derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation: MIC Values of Representative Aminocyclopentane Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
JH-MR-23 Staphylococcus aureus-[1]
Carbocyclic Nucleoside Analog 1 Escherichia coli>100[1]
Carbocyclic Nucleoside Analog 2 Bacillus cereus50[1]

Note: Specific MIC values for JH-MR-23 were not provided in the source, but it was noted to have antibacterial activity against S. aureus.

In Vivo Efficacy Assessment

Promising compounds identified from in vitro screening must be evaluated in animal models of infection to assess their in vivo efficacy. Murine models are commonly used for this purpose.

Protocol 3: Murine Sepsis Model for Systemic Infections

  • Animal Model: Use a suitable strain of mice (e.g., CD-1 mice).

  • Infection: Challenge the mice with a lethal dose of the target bacterium via intraperitoneal injection.

  • Treatment: Administer the aminocyclopentane derivative at various doses and schedules (e.g., intravenous or oral administration) at a specified time post-infection.

  • Endpoint Analysis: Monitor the survival of the mice over a set period (e.g., 7 days). The efficacy of the compound is determined by its ability to protect the mice from lethal infection.

Cytotoxicity and Selectivity

An ideal antimicrobial agent should exhibit high potency against pathogenic microbes while displaying minimal toxicity to host cells. Therefore, assessing the cytotoxicity of aminocyclopentane derivatives is a crucial aspect of the drug development process.

Protocol 4: MTT Assay for Cytotoxicity against Mammalian Cell Lines

  • Cell Culture: Culture a mammalian cell line (e.g., HeLa, HepG2) in a suitable medium.

  • Compound Treatment: Seed the cells in a 96-well plate and treat them with a range of concentrations of the aminocyclopentane derivative.

  • MTT Addition: After a specified incubation period (e.g., 24-48 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Solubilization: Incubate the plate to allow for the formation of formazan crystals by viable cells. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Data Presentation: Cytotoxicity of Representative Cyclopentane Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
Cyclopenta[b]quinoline-1,8-dione 6h Raji82 (IC₃₀)[5][6]
Cyclopenta[b]quinoline-1,8-dione 6h HeLa24.4 (IC₃₀)[5][6]
Unsaturated Nucleoside Analog 4c L121010-20[7]
Unsaturated Nucleoside Analog 4d L121010-20[7]
Unsaturated Nucleoside Analog 4e L121010-20[7]

Note: The data for cyclopenta[b]quinoline-1,8-dione derivatives are presented as IC₃₀ values as reported in the source.

Conclusion and Future Directions

Aminocyclopentane derivatives represent a highly promising and versatile scaffold for the development of novel antimicrobial agents. Their inherent structural features, coupled with the ability to target diverse and essential bacterial pathways, underscore their potential to address the growing challenge of antimicrobial resistance. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to explore and advance this exciting class of compounds. Future research should focus on expanding the chemical diversity of aminocyclopentane libraries, elucidating novel mechanisms of action, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to accelerate their translation into clinically effective therapeutics.

References

Sources

Experimental procedure for amide coupling with (1R,3S)-Methyl 3-aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Amide Coupling with (1R,3S)-Methyl 3-aminocyclopentanecarboxylate

Abstract

This guide provides a detailed technical overview and robust experimental protocols for the synthesis of amides using (1R,3S)-Methyl 3-aminocyclopentanecarboxylate, a chiral building block of significant interest in medicinal chemistry. We delve into the mechanistic rationale behind reagent selection, offering a comparative analysis of common coupling strategies, including those based on uronium salts (HATU) and carbodiimides (EDC). Step-by-step procedures for reaction setup, real-time monitoring, product workup, and purification are presented. Furthermore, this document includes critical insights into troubleshooting common issues, comprehensive safety protocols, and methods for final product characterization, designed to equip researchers and drug development professionals with a reliable framework for successful amide synthesis.

Introduction: The Central Role of the Amide Bond

The amide bond is arguably the most fundamental linkage in modern drug discovery and development, forming the backbone of peptides and proteins and appearing in approximately 25% of all available pharmaceutical drugs.[1] The construction of this bond, typically via the coupling of a carboxylic acid and an amine, is a cornerstone reaction in organic synthesis.[2] While thermodynamically favorable, the direct condensation of a carboxylic acid and an amine is kinetically slow and requires activation of the carboxylic acid to proceed efficiently under mild conditions.[3]

The substrate, (1R,3S)-Methyl 3-aminocyclopentanecarboxylate, is a valuable chiral scaffold. Its constrained cyclopentane ring and stereochemically defined functional groups make it an attractive component for introducing conformational rigidity into small molecule drug candidates. This application note provides a comprehensive guide to navigating the critical parameters for successfully coupling this amine with a variety of carboxylic acids.

Mechanism and Reagent Selection

The fundamental principle of amide coupling involves the conversion of a carboxylic acid into a more reactive electrophilic species that is susceptible to nucleophilic attack by the amine.[4] The choice of "coupling reagent" is paramount and dictates the nature of the activated intermediate.

Simply mixing the carboxylic acid and amine is often insufficient, as a simple acid-base reaction will occur, forming an unreactive ammonium carboxylate salt.[2] Coupling reagents circumvent this by activating the carboxylic acid first.

Two of the most reliable and widely used classes of coupling reagents are uronium/aminium salts and carbodiimides.

Reagent Class Example(s) Mechanism of Action Advantages Disadvantages
Uronium/Aminium Salt HATU , HBTUForms a highly reactive OAt- or OBt-active ester intermediate.[3]High reactivity, fast reaction times, effective for hindered substrates.[5]Higher cost, can be shock-sensitive, byproducts must be removed.[6]
Carbodiimide EDC , DCCForms an O-acylisourea intermediate. Often used with additives like HOBt or Oxyma to improve efficiency and suppress racemization.[3][4]Cost-effective, water-soluble byproducts (with EDC) are easily removed via aqueous workup.[7]Can be less effective for challenging or sterically hindered substrates. DCC byproduct (DCU) is insoluble and requires filtration.[8]

For the target substrate, (1R,3S)-Methyl 3-aminocyclopentanecarboxylate, which is often supplied as a hydrochloride salt, a base must be added to liberate the free amine for reaction. A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is essential to prevent it from competing with the primary amine substrate.

Mechanism of HATU-Mediated Coupling

The diagram below illustrates the generally accepted mechanism for amide bond formation using HATU. The process begins with the deprotonation of the carboxylic acid, which then attacks HATU to form a highly reactive OAt-active ester. This intermediate is then readily attacked by the amine to yield the final amide product and tetramethylurea byproduct.

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster + HATU, - H⁺ Base Base (e.g., DIPEA) Base->RCOOH Deprotonates HATU HATU TMU Tetramethylurea (Byproduct) HATU->TMU Releases Amide Final Amide Product ActiveEster->Amide + Amine Amine (1R,3S)-Methyl 3-aminocyclopentane- carboxylate

Caption: Mechanism of HATU-mediated amide coupling.

Detailed Experimental Protocols

Safety First: All coupling reagents are potential sensitizers and should be handled with extreme care in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]

Materials and Equipment
Reagents & Materials Equipment
(1R,3S)-Methyl 3-aminocyclopentanecarboxylate HClMagnetic stirrer with stir bars
Carboxylic acid of interestRound-bottom flasks
HATU (CAS: 148893-10-1)Nitrogen or Argon gas line
EDC hydrochloride (CAS: 25952-53-8)Syringes and needles
HOBt hydrate (CAS: 123333-53-9)Ice-water bath
DIPEA (CAS: 7087-68-5)TLC plates (silica gel 60 F254)
Anhydrous DMF or DCMTLC chambers and developing solvents
Ethyl Acetate (EtOAc), HexanesUV lamp
Saturated aq. NH₄Cl, NaHCO₃, BrineRotary evaporator
Anhydrous MgSO₄ or Na₂SO₄Glassware for extraction (separatory funnel)
Silica gel for chromatographyFlash chromatography system
Protocol A: HATU-Mediated Coupling

This protocol is generally robust and effective for a wide range of carboxylic acids.

  • Reagent Preparation:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

    • Dissolve the acid in anhydrous DMF or DCM (to make a ~0.1-0.5 M solution).

    • Add HATU (1.1 eq) to the solution.

    • Add DIPEA (3.0 eq). Note: 1.0 eq is for neutralizing the amine HCl salt, and 2.0 eq are for the coupling reaction itself.

  • Acid Activation:

    • Cool the flask to 0 °C in an ice bath.

    • Stir the mixture for 15-30 minutes. This "pre-activation" step allows for the formation of the active ester.[11]

  • Amine Addition:

    • In a separate vial, dissolve (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride (1.1 eq) in a minimum amount of anhydrous DMF.

    • Add the amine solution dropwise to the activated acid mixture at 0 °C.

  • Reaction:

    • Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS.[12] Check for the consumption of the limiting reagent (usually the carboxylic acid). A typical TLC eluent is 30-50% EtOAc in Hexanes. Use ninhydrin stain to visualize the amine starting material.

Protocol B: EDC/HOBt-Mediated Coupling

This is a cost-effective alternative, particularly for less sterically demanding substrates.

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

    • Dissolve the solids in anhydrous DMF or DCM (~0.1-0.5 M).

    • Add DIPEA (2.0 eq). Note: 1.0 eq is for the amine salt and 1.0 eq is for the reaction.

    • Cool the flask to 0 °C in an ice bath.

  • Initiation:

    • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Reaction & Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4-24 hours.

    • Monitor the reaction progress as described in Protocol A.

Standard Aqueous Workup (for both protocols)
  • Quench: Dilute the reaction mixture with a large volume of Ethyl Acetate (or another suitable organic solvent).

  • Wash: Transfer the solution to a separatory funnel and wash sequentially with:

    • Saturated aqueous NH₄Cl (to remove excess base).

    • Saturated aqueous NaHCO₃ (to remove unreacted HOBt and carboxylic acid).

    • Water.

    • Brine (to aid phase separation).

  • Dry and Concentrate: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is typically purified by flash column chromatography on silica gel.[13]

  • Eluent System: A gradient of Ethyl Acetate in Hexanes is often a good starting point. For more polar products, a gradient of Methanol in DCM may be necessary.

  • Fraction Analysis: Collect fractions and analyze by TLC to pool the pure product fractions.

  • Final Product: Concentrate the pure fractions under reduced pressure to yield the final amide.

Overall Experimental Workflow

The following diagram outlines the complete process from starting materials to the final, characterized product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis SM_Acid Carboxylic Acid Setup 1. Reaction Setup (Solvent, Inert Atm.) SM_Acid->Setup SM_Amine Amine HCl Salt SM_Amine->Setup Reagents Coupling Reagents & Base Reagents->Setup Activation 2. Acid Activation (0°C) Setup->Activation Coupling 3. Amine Addition & Reaction (RT) Activation->Coupling Monitor 4. Monitoring (TLC / LC-MS) Coupling->Monitor Workup 5. Aqueous Workup (Extraction & Wash) Monitor->Workup Upon Completion Dry 6. Dry & Concentrate Workup->Dry Chromatography 7. Flash Chromatography Dry->Chromatography Characterize 8. Characterization (NMR, MS, IR) Chromatography->Characterize Final_Product Pure Amide Product Characterize->Final_Product

Sources

Scalable Synthesis of Aminocyclopentanecarboxylic Acid Stereoisomers: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aminocyclopentanecarboxylic Acids in Drug Discovery and Development

Conformationally constrained amino acids are pivotal building blocks in modern medicinal chemistry and peptide science. Among these, the stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC) have garnered significant attention. Their rigid cyclopentane backbone imparts a well-defined three-dimensional structure to peptides, enhancing their metabolic stability, receptor-binding affinity, and biological activity.[1][2] Consequently, ACPC derivatives are integral components in the development of novel therapeutics, including foldamers with predictable secondary structures.[1][2] However, the widespread application of these valuable synthons is often hampered by the lack of scalable and stereocontrolled synthetic routes to access all four of their stereoisomers in high purity.

This comprehensive guide provides detailed application notes and protocols for the scalable synthesis of the four stereoisomers of 2-aminocyclopentanecarboxylic acid: (1S,2S), (1R,2R), (1S,2R), and (1R,2S). We will delve into the intricacies of two primary, field-proven strategies: a diastereoselective approach commencing with reductive amination followed by classical resolution, and an enantioselective strategy leveraging the chiral pool. For each method, we will not only outline the step-by-step protocols but also elucidate the underlying chemical principles and critical experimental parameters that ensure success and scalability.

This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient methodologies for the production of these crucial chiral building blocks.

Strategic Overview: Pathways to Stereoisomeric Purity

The synthesis of the four distinct stereoisomers of ACPC necessitates a strategic approach to control the two chiral centers. The two principal strategies that have proven to be scalable and reliable are:

  • Diastereoselective Synthesis via Reductive Amination and Classical Resolution: This robust and widely applicable method begins with the non-stereoselective formation of a mixture of diastereomers, which are then separated using a chiral resolving agent. This approach is often favored for its operational simplicity and the use of readily available starting materials.

  • Enantioselective Synthesis from the Chiral Pool: This elegant strategy utilizes naturally occurring chiral molecules, such as sugars, as starting materials. The inherent chirality of the starting material is transferred through a series of stereocontrolled reactions to afford the desired ACPC stereoisomer. This method can provide direct access to enantiomerically pure products without the need for resolution.

The choice between these strategies often depends on the desired stereoisomer, available starting materials, and the specific capabilities of the laboratory. In the following sections, we will explore both methodologies in detail.

Part 1: Diastereoselective Synthesis via Reductive Amination and Classical Resolution

This strategy is a workhorse for accessing all four stereoisomers of ACPC on a large scale. The general workflow involves three key stages:

  • Reductive Amination: Formation of the aminocyclopentane ring system.

  • Diastereomeric Salt Resolution: Separation of the diastereomeric pairs.

  • Liberation and Protection: Isolation of the free amino acid and subsequent protection for further use (e.g., Fmoc protection for peptide synthesis).

Below is a visual representation of this workflow:

A Ethyl 2-oxocyclopentanecarboxylate C Reductive Amination (e.g., NaBH4) A->C B Chiral Amine (e.g., (S)-α-phenylethylamine) B->C D Mixture of Diastereomeric Amino Esters C->D E Diastereomeric Salt Formation (e.g., (+)-DBTA) D->E F Fractional Crystallization E->F G Separated Diastereomeric Salts F->G H Liberation of Free Amine (Base Treatment) G->H I Enantiomerically Pure Amino Acid H->I J Fmoc Protection (Fmoc-OSu) I->J K Fmoc-Protected ACPC Stereoisomer J->K

Caption: Workflow for Diastereoselective Synthesis and Resolution.

Protocol 1: Scalable Synthesis of (1S,2S)- and (1R,2S)-ACPC Stereoisomers

This protocol is adapted from a validated, scalable synthesis and focuses on the preparation of the (1S,2S) and (1R,2S) stereoisomers starting from ethyl 2-oxocyclopentanecarboxylate and (S)-α-phenylethylamine.[1][2]

Materials and Reagents:

  • Ethyl 2-oxocyclopentanecarboxylate

  • (S)-(-)-α-Phenylethylamine

  • Toluene

  • Sodium borohydride (NaBH₄)

  • Isobutyric acid

  • Hydrobromic acid (HBr)

  • (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)

  • Methanol

  • Diethyl ether

  • Potassium carbonate (K₂CO₃)

  • Potassium bicarbonate (KHCO₃)

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Acetonitrile

  • 10% Palladium on activated carbon (Pd/C)

  • Hydrogen gas (H₂)

Step-by-Step Methodology:

1. Reductive Amination:

  • Rationale: This step forms the crucial C-N bond. The use of a chiral amine, (S)-α-phenylethylamine, introduces a chiral auxiliary that allows for the eventual separation of diastereomers. Azeotropic removal of water drives the initial imine formation to completion before reduction.[2] While sodium cyanoborohydride is often used, this protocol utilizes the less toxic sodium borohydride in isobutyric acid, which is a safer and more scalable alternative.[2]

  • Procedure:

    • To a solution of ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in toluene, add (S)-(-)-α-phenylethylamine (1.1 equivalents).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically until no more water is collected.

    • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

    • Dissolve the resulting crude imine in isobutyric acid and cool to 0 °C.

    • Slowly add sodium borohydride (2 equivalents) in portions, maintaining the temperature below 10 °C.

    • Stir the reaction at room temperature for 12 hours.

    • Quench the reaction by the slow addition of water, followed by basification with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a mixture of diastereomeric amino esters.

2. Diastereomeric Salt Resolution:

  • Rationale: The principle of diastereomeric salt resolution lies in the different physical properties, particularly solubility, of diastereomers.[3] By reacting the racemic mixture of the amine with a single enantiomer of a chiral acid (in this case, (+)-DBTA), two diastereomeric salts are formed. Due to their different solubilities, one salt will preferentially crystallize, allowing for their separation.[3]

  • Procedure:

    • Dissolve the crude mixture of diastereomeric amino esters in methanol.

    • In a separate flask, dissolve (+)-dibenzoyl-D-tartaric acid (0.5 equivalents) in methanol.

    • Add the (+)-DBTA solution to the amino ester solution and stir.

    • Allow the mixture to stand at room temperature for 24 hours to facilitate crystallization.

    • Collect the precipitated solid by filtration and wash with cold methanol to obtain the less soluble diastereomeric salt. This salt will correspond to one of the diastereomers (e.g., the precursor to (1R,2S)-ACPC).

    • The mother liquor contains the more soluble diastereomeric salt (e.g., the precursor to (1S,2S)-ACPC).

3. Liberation of the Free Amine and Hydrolysis:

  • Rationale: The enantiomerically enriched amine is liberated from its salt by treatment with a base. Subsequent hydrolysis of the ester yields the free amino acid.

  • Procedure (for the crystallized salt):

    • Suspend the filtered diastereomeric salt in a biphasic mixture of diethyl ether and an aqueous solution of potassium carbonate and potassium bicarbonate.

    • Stir vigorously until all solids dissolve.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched amino ester.

    • Hydrolyze the ester by refluxing with 6M HCl.

    • Remove the solvent under reduced pressure to obtain the hydrochloride salt of the aminocyclopentanecarboxylic acid.

4. Deprotection and Fmoc Protection:

  • Rationale: The chiral auxiliary (α-phenylethylamine group) is removed by catalytic hydrogenation. The resulting free amino acid is then protected with the Fmoc group, which is a standard protecting group in solid-phase peptide synthesis due to its base-lability.[4][5]

  • Procedure:

    • Dissolve the amino acid hydrochloride salt in methanol and add 10% Pd/C catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at 45 °C until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

    • Dissolve the resulting amino acid in a mixture of water and acetonitrile.

    • Add potassium bicarbonate followed by Fmoc-OSu.

    • Stir the reaction at room temperature for 24 hours.

    • Acidify the reaction mixture with 1M HCl and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and concentrate to yield the Fmoc-protected ACPC stereoisomer.

Note: By using (R)-(+)-α-phenylethylamine in the initial reductive amination and (-)-dibenzoyl-L-tartaric acid for resolution, the other two stereoisomers, (1R,2R) and (1S,2R), can be accessed.

Data Summary: Diastereoselective Synthesis
StepProductTypical YieldKey Considerations
Reductive AminationDiastereomeric Amino Esters>80%Complete removal of water is crucial. Temperature control during NaBH₄ addition is important for safety and selectivity.
ResolutionSeparated Diastereomeric Salts40-50% (for each diastereomer)Solvent choice and cooling rate can significantly impact the efficiency of fractional crystallization.
Liberation & HydrolysisEnantiomerically Pure Amino Acid>90%Ensure complete basification to liberate the free amine.
Fmoc ProtectionFmoc-ACPC>90%The pH of the reaction mixture should be maintained around 8-9 for efficient Fmoc protection.

Part 2: Enantioselective Synthesis from the Chiral Pool

This approach offers a more elegant and often more direct route to enantiomerically pure ACPC stereoisomers by starting with a chiral molecule. Sugars, such as D-mannose and D-galactose, are excellent starting materials due to their abundance and multiple stereocenters. The key steps in this strategy typically involve:

  • Diene Synthesis: Conversion of the sugar into a suitable diene precursor.

  • Ring-Closing Metathesis (RCM): Formation of the cyclopentene ring.

  • Stereoselective Aza-Michael Addition: Introduction of the amino group with control of stereochemistry.

The following diagram illustrates this synthetic pathway:

A Protected Hexose (e.g., D-Mannose derivative) B Multi-step Conversion A->B C Polysubstituted Diene B->C D Ring-Closing Metathesis (RCM) (Grubbs' Catalyst) C->D E Cyclopentene Derivative D->E F Stereoselective Aza-Michael Addition E->F G Protected Aminocyclopentanecarboxylate F->G H Deprotection G->H I Enantiomerically Pure ACPC Derivative H->I

Caption: Workflow for Enantioselective Synthesis from a Chiral Pool.

Protocol 2: Synthesis of a Polyhydroxylated Cyclopentane β-Amino Acid Derivative from D-Mannose

This protocol is based on the stereoselective synthesis of a functionalized cyclopentane β-amino acid from D-mannose, highlighting the key RCM and aza-Michael addition steps.[6][7]

Materials and Reagents:

  • Protected D-mannose derivative

  • Grubbs' second-generation catalyst

  • Amine nucleophile (e.g., benzylamine)

  • Solvents (e.g., dichloromethane, DMF)

  • Standard reagents for functional group manipulations (oxidation, olefination)

Step-by-Step Methodology:

1. Synthesis of the Diene Precursor:

  • Rationale: This multi-step process transforms the starting sugar into a linear diene suitable for RCM. The specific steps will depend on the starting sugar and the desired substitution pattern on the final cyclopentane ring. This typically involves selective protection of hydroxyl groups, oxidation, and olefination reactions.

  • Procedure: A detailed, multi-step synthesis is required here, which is beyond the scope of this high-level protocol. The key is to generate a diene with the appropriate stereochemistry derived from the starting sugar.[6][7]

2. Ring-Closing Metathesis (RCM):

  • Rationale: RCM is a powerful reaction that forms cyclic olefins from acyclic dienes, catalyzed by ruthenium complexes like Grubbs' catalyst.[8][9] The reaction is driven by the formation of volatile ethylene gas.[8] This step efficiently constructs the five-membered ring.

  • Procedure:

    • Dissolve the diene precursor in anhydrous and degassed dichloromethane.

    • Add Grubbs' second-generation catalyst (typically 1-5 mol%).

    • Reflux the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).

    • Cool the reaction to room temperature and quench by adding ethyl vinyl ether.

    • Concentrate the reaction mixture and purify the resulting cyclopentene derivative by column chromatography.

3. Stereoselective Aza-Michael Addition:

  • Rationale: The aza-Michael addition is a conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound.[1][10] The stereoselectivity of this addition is often controlled by the existing stereocenters on the cyclopentene ring, leading to the formation of the desired β-amino acid derivative with high diastereoselectivity.

  • Procedure:

    • Dissolve the cyclopentene carboxylic acid ester derivative in a suitable solvent such as DMF.

    • Add the amine nucleophile (e.g., benzylamine).

    • Stir the reaction at room temperature for 48 hours or until completion.

    • Work up the reaction by adding water and extracting the product with an organic solvent.

    • Purify the product by column chromatography to obtain the protected aminocyclopentanecarboxylate.

4. Deprotection:

  • Rationale: The final step involves the removal of all protecting groups to yield the desired aminocyclopentanecarboxylic acid. The choice of deprotection conditions depends on the protecting groups used throughout the synthesis.

  • Procedure: This will involve a sequence of deprotection steps tailored to the specific protecting groups employed in the synthesis.

Data Summary: Enantioselective Synthesis
StepProductTypical YieldKey Considerations
RCMCyclopentene DerivativeHighUse of high-purity, degassed solvents is critical for catalyst activity.
Aza-Michael AdditionProtected ACPC DerivativeHighThe stereochemical outcome is dependent on the substrate and reaction conditions.
OverallEnantiomerically Pure ACPCVariesThe overall yield depends on the number of steps in the synthesis of the diene precursor.

Safety and Scalability Considerations

Reductive Amination:

  • Hydrogenation: When using catalytic hydrogenation, proper safety precautions for handling hydrogen gas and pyrophoric catalysts (e.g., Pd/C) are paramount.[7] Reactions should be conducted in a well-ventilated fume hood, and the catalyst should be handled under a wet or inert atmosphere to prevent ignition.

  • Borohydride Reagents: While sodium borohydride is less toxic than sodium cyanoborohydride, it still reacts with acidic and protic solvents to release hydrogen gas. Additions should be performed slowly and with adequate cooling.

Ring-Closing Metathesis:

  • Catalyst Handling: Ruthenium-based metathesis catalysts can be sensitive to air and moisture. They should be handled under an inert atmosphere.

  • Solvent Purity: The efficiency of RCM is highly dependent on the purity of the solvent. Anhydrous and degassed solvents are essential for optimal catalyst performance.

General Scalability:

  • Exothermic Reactions: Both reductive amination and hydrogenation can be exothermic. On a larger scale, proper temperature control using a reactor with adequate cooling capacity is crucial to prevent runaway reactions.

  • Purification: As the scale of the synthesis increases, purification methods may need to be adapted. Crystallization and distillation are generally more scalable than column chromatography.

Conclusion

The scalable synthesis of aminocyclopentanecarboxylic acid stereoisomers is a challenging yet achievable goal. The diastereoselective approach, while requiring a resolution step, is a robust and versatile method for accessing all four stereoisomers from common starting materials. The enantioselective strategy, on the other hand, offers a more elegant and direct route to enantiomerically pure products, provided a suitable chiral starting material is available.

By understanding the underlying principles of each synthetic step and carefully controlling the experimental conditions, researchers can confidently produce these valuable building blocks in the quantities required for drug discovery and development. The protocols and insights provided in this guide serve as a foundation for establishing a reliable and scalable synthesis of aminocyclopentanecarboxylic acid stereoisomers in your laboratory.

References

  • Kovalenko, V., Rudzińska-Szostak, E., Slepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760–4767. [Link]

  • Lojo, J., Estévez, J. C., & Estévez, R. J. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega, 7(2), 2345–2356. [Link]

  • Kovalenko, V., Rudzińska-Szostak, E., Slepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]

  • Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison Chemistry.
  • Azofra, L. M., Arnó, M., & Domingo, L. R. (2012). The plausible reaction mechanism for the aza-Michael addition catalyzed by [DABCO-PDO][OAc]. RSC Advances, 2(24), 9143. [Link]

  • Reductive Amination. (n.d.). Wikipedia. [Link]

  • Reductive Amin
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (n.d.).
  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023, February 14). University of Illinois Urbana-Champaign.
  • Ring-closing metathesis. (n.d.). Wikipedia. [Link]

  • Application Note – Reductive Amin
  • Ring-Closing Metathesis (RCM). (n.d.). Organic Chemistry Portal. [Link]

  • Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. (n.d.). Benchchem.
  • The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. (n.d.).
  • Fmoc. (2017, March 16). Lokey Lab Protocols - Wikidot. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13).
  • O'Malley, S. J. (2005, February 9). Cyclopentane Synthesis. Baran Lab.
  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (n.d.). The Royal Society of Chemistry.
  • Ring Closing Metathesis (RCM). (n.d.). Organic Chemistry Portal. [Link]

  • Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. (2020, September 9). PubMed.
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Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Using (1R,3S)-Methyl 3-aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Aminocyclopentane Scaffold in Drug Discovery

The cyclopentane ring, a fundamental carbocycle, is a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility allows for the precise spatial orientation of substituents, making it an ideal core for designing molecules that can interact with the intricate topographies of enzyme active sites.[1] The strategic incorporation of an amino group, as seen in (1R,3S)-Methyl 3-aminocyclopentanecarboxylate, provides a key handle for synthetic elaboration, enabling the construction of diverse libraries of potential enzyme inhibitors.

The therapeutic relevance of this scaffold is prominently exemplified by its presence in the blockbuster antiretroviral drug, Bictegravir. A key chiral intermediate in the synthesis of Bictegravir is (1R,3S)-3-aminocyclopentanol, highlighting the critical role of this specific stereochemistry in achieving potent inhibition of HIV integrase.[1][2][3][4][5] This enzyme is essential for the replication of the human immunodeficiency virus (HIV).[6][7] Beyond virology, the aminocyclopentane core has also been successfully employed in the development of potent inhibitors for other enzyme classes, such as prolylcarboxypeptidase (PrCP), a serine protease implicated in metabolic and cardiovascular diseases.[8][9][10][11][12]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate as a versatile starting material for the synthesis of novel enzyme inhibitors. We will delve into the rationale behind synthetic strategies, provide detailed, field-proven protocols for amide bond formation, and present data in a clear, comparative format to facilitate experimental design.

Core Synthesis Strategy: Amide Coupling as the Linchpin Reaction

The primary amino group and the methyl ester of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate offer two orthogonal points for chemical modification. However, the most direct and widely employed strategy for elaborating this scaffold into potential enzyme inhibitors is through the formation of an amide bond at the amino position. This approach allows for the introduction of a wide variety of carboxylic acid-containing fragments, enabling a systematic exploration of the structure-activity relationship (SAR).

The general workflow for synthesizing a library of potential enzyme inhibitors from (1R,3S)-Methyl 3-aminocyclopentanecarboxylate is depicted below:

G cluster_0 Scaffold Preparation cluster_1 Amide Coupling cluster_2 Product Library cluster_3 Downstream Applications start (1R,3S)-Methyl 3-aminocyclopentanecarboxylate (or its hydrochloride salt) coupling Amide Bond Formation (Coupling Reagent, Base, Solvent) start->coupling product Library of Amide Derivatives coupling->product acid Diverse Carboxylic Acids (R-COOH) acid->coupling screening Enzyme Inhibition Assays product->screening sar Structure-Activity Relationship (SAR) Studies screening->sar optimization Lead Optimization sar->optimization

Caption: General workflow for enzyme inhibitor synthesis.

Data Presentation: A Comparative Analysis of Amide Coupling Reagents

The choice of coupling reagent is paramount for achieving high yields and purity in amide bond formation. Several classes of reagents are available, each with its own advantages and disadvantages. The selection often depends on the steric and electronic properties of the coupling partners, the desired reaction conditions, and the need to suppress side reactions such as racemization. Below is a comparative summary of commonly used coupling reagents suitable for the reaction of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate with a generic carboxylic acid.

Coupling Reagent ClassExample ReagentsKey AdvantagesImportant Considerations
Carbodiimides EDC, DCC, DICReadily available, cost-effective, and widely used.DCC can form an insoluble dicyclohexylurea byproduct, which can complicate purification. Racemization can be an issue, often requiring an additive like HOBt or HOAt.
Uronium/Aminium Salts HATU, HBTU, TBTUHigh reactivity, fast reaction times, and generally low rates of racemization.More expensive than carbodiimides. Can react with the amine nucleophile to form a guanidinium byproduct if the order of addition is not controlled.
Phosphonium Salts PyBOP, BOPSimilar to uronium salts in terms of high reactivity and suppression of racemization.Can generate carcinogenic HMPA as a byproduct (in the case of BOP).

Experimental Protocols: Step-by-Step Methodologies

The following protocols provide detailed procedures for the synthesis of amide derivatives of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate. These are robust, self-validating methods that can be adapted to a wide range of carboxylic acids.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a classic and cost-effective method for amide bond formation. The use of 1-hydroxybenzotriazole (HOBt) as an additive minimizes racemization and improves reaction efficiency.

Materials:

  • (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DCM or DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM or DMF. Add DIPEA or TEA (3.0 eq) to neutralize the hydrochloride salt and liberate the free amine.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

G cluster_0 Activation cluster_1 Amine Preparation cluster_2 Coupling & Workup start Carboxylic Acid (R-COOH) + EDC + HOBt activated Activated Ester Intermediate start->activated 15-30 min, RT coupling Nucleophilic Attack activated->coupling amine_salt (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl free_amine Free Amine amine_salt->free_amine base Base (e.g., DIPEA) base->free_amine free_amine->coupling product Crude Amide Product coupling->product 4-16 h, RT purification Purification (Chromatography) product->purification Extraction & Drying final_product Pure Amide purification->final_product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient uronium salt-based coupling reagent that often provides faster reaction times and higher yields, particularly for sterically hindered substrates.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (1.05 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous Lithium Chloride (LiCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 10-20 minutes to form the activated ester.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add DIPEA (1.0 eq).

  • Add the amine solution to the pre-activated acid mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate.

  • Wash the organic layer with 5% aqueous LiCl solution (3x) to remove DMF, followed by saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Conclusion and Future Perspectives

(1R,3S)-Methyl 3-aminocyclopentanecarboxylate is a readily accessible and highly versatile building block for the synthesis of enzyme inhibitors. Its strategic application in the development of clinically successful drugs such as Bictegravir underscores the value of the aminocyclopentane scaffold. The robust and adaptable amide coupling protocols detailed herein provide a solid foundation for researchers to generate diverse libraries of novel compounds for biological screening. By systematically exploring the chemical space around this privileged core, the scientific community can continue to develop potent and selective inhibitors for a wide range of enzymatic targets, ultimately contributing to the advancement of therapeutic interventions for numerous diseases.

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The Strategic Application of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate Hydrochloride in Asymmetric Synthesis: A Guide to Carbocyclic Nucleoside Analogue Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Chiral Cyclopentanes in Medicinal Chemistry

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity and safety profile. Chiral building blocks, molecules with non-superimposable mirror images, are therefore indispensable tools in the synthesis of enantiomerically pure pharmaceuticals.[1][2] Among these, cyclic structures are of particular interest as they can mimic the furanose or pyranose rings of natural nucleosides, leading to the development of carbocyclic nucleoside analogues. These analogues often exhibit enhanced metabolic stability and potent antiviral or anticancer properties.[2][3]

(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride is a bifunctional chiral building block that offers a synthetically versatile platform for the construction of complex molecular architectures. Its rigid cyclopentane core, coupled with the defined stereochemistry of the amino and methyl ester functionalities, provides a strategic starting point for the asymmetric synthesis of a variety of bioactive molecules, most notably carbocyclic nucleoside analogues. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for its conversion into a key precursor for antiviral drug development.

Synthetic Strategy: From Amino Ester to a Versatile Chiral Amino Alcohol

The primary application of this compound in the synthesis of carbocyclic nucleoside analogues involves its transformation into a chiral cyclopentanol derivative. This intermediate can then be coupled with a variety of nucleobases. The overall synthetic workflow can be conceptualized as a three-stage process:

  • Reduction of the Methyl Ester: The ester functionality is selectively reduced to a primary alcohol, yielding ((1R,3S)-3-aminocyclopentyl)methanol.

  • Chemoselective Protection of the Amino Group: The more nucleophilic amino group is protected to prevent its interference in subsequent reactions targeting the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.

  • Coupling with a Nucleobase: The protected amino alcohol is then coupled with a purine or pyrimidine base to form the crucial carbon-nitrogen bond, mimicking the N-glycosidic bond of natural nucleosides. The Mitsunobu reaction is a powerful tool for this transformation.

G start (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride intermediate1 ((1R,3S)-3-aminocyclopentyl)methanol start->intermediate1   Reduction (e.g., LiAlH4) intermediate2 tert-butyl ((1S,3R)-3-(hydroxymethyl)cyclopentyl)carbamate intermediate1->intermediate2   Boc Protection final_product Protected Carbocyclic Nucleoside Analogue intermediate2->final_product   Mitsunobu Reaction   (with Nucleobase)

Detailed Application Notes and Protocols

Part 1: Reduction of the Methyl Ester to ((1R,3S)-3-aminocyclopentyl)methanol

Causality of Experimental Choices:

The reduction of the methyl ester to a primary alcohol is the foundational step in this synthetic sequence. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which is necessary for the efficient reduction of esters.[4][5][6] Unlike milder reducing agents such as sodium borohydride, LiAlH₄ can readily reduce carboxylic acids and their derivatives.[4] The reaction is performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with water. An acidic workup is subsequently required to protonate the resulting alkoxide and liberate the desired alcohol.

Experimental Protocol: LiAlH₄ Reduction

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add solid this compound (1.0 eq.) portion-wise at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). Alternatively, for larger scale reactions, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers are formed.

  • Filter the resulting suspension through a pad of Celite® or anhydrous sodium sulfate to remove the aluminum salts.

  • Wash the filter cake thoroughly with THF or EtOAc.

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude ((1R,3S)-3-aminocyclopentyl)methanol. This product is often used in the next step without further purification.

Data Presentation:

Parameter Typical Value
Yield 85-95%
Purity >90% (by ¹H NMR)
Reaction Time 4-6 hours
Part 2: Chemoselective N-Boc Protection

Causality of Experimental Choices:

With two nucleophilic groups present (the primary amine and the primary alcohol), selective protection of the amine is crucial for the subsequent Mitsunobu reaction. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable to the basic and nucleophilic conditions of many subsequent reactions but can be easily removed under mild acidic conditions.[3] The inherent greater nucleophilicity of the amine compared to the alcohol allows for chemoselective protection.[3] Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation. The reaction is often carried out in a mixed solvent system, and a mild base can be used to neutralize the acidic byproducts.

Experimental Protocol: N-Boc Protection

Materials:

  • Crude ((1R,3S)-3-aminocyclopentyl)methanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM) or a mixture of water and acetone

  • Sodium bicarbonate (NaHCO₃) (if needed)

  • Saturated aqueous solution of sodium chloride (brine)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the crude ((1R,3S)-3-aminocyclopentyl)methanol (1.0 eq.) in a suitable solvent such as dichloromethane or a mixture of water and acetone.

  • Add di-tert-butyl dicarbonate (1.1 eq.) to the solution. If an organic solvent is used, a mild base like sodium bicarbonate (1.2 eq.) can be added.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • If the reaction is performed in an aqueous system, extract the product with an organic solvent like ethyl acetate.[7]

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl ((1S,3R)-3-(hydroxymethyl)cyclopentyl)carbamate as a pure compound.

Data Presentation:

Parameter Typical Value
Yield 80-90%
Purity >98% (by HPLC)
Reaction Time 12-18 hours
Part 3: Mitsunobu Coupling with a Nucleobase

Causality of Experimental Choices:

The Mitsunobu reaction is a powerful and widely utilized method for the formation of carbon-nitrogen bonds with inversion of stereochemistry at the alcohol carbon.[8][9] This is particularly advantageous in the synthesis of nucleoside analogues as it allows for precise stereochemical control. The reaction involves the activation of the primary alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] The activated alcohol is then displaced by the nucleobase (a purine or pyrimidine) in an SN2 fashion.

G

Experimental Protocol: Mitsunobu Reaction

Materials:

  • tert-butyl ((1S,3R)-3-(hydroxymethyl)cyclopentyl)carbamate

  • Purine or pyrimidine base (e.g., 6-chloropurine)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butyl ((1S,3R)-3-(hydroxymethyl)cyclopentyl)carbamate (1.0 eq.), the desired nucleobase (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DIAD (1.5 eq.) in anhydrous THF to the reaction mixture dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the desired protected carbocyclic nucleoside analogue.

Data Presentation:

Parameter Typical Value
Yield 50-70%
Purity >95% (by HPLC)
Reaction Time 12-24 hours

Conclusion and Future Perspectives

This compound serves as a highly valuable and versatile chiral building block in asymmetric synthesis. The protocols detailed herein demonstrate a robust and reliable pathway for its conversion into a key precursor for the synthesis of carbocyclic nucleoside analogues. The strategic sequence of ester reduction, chemoselective amine protection, and stereocontrolled Mitsunobu coupling provides a clear and efficient route to these important pharmaceutical targets. The principles and methodologies described are broadly applicable and can be adapted for the synthesis of a diverse library of nucleoside analogues for screening in antiviral and anticancer drug discovery programs. Further exploration of alternative coupling strategies and the use of this chiral scaffold for the synthesis of other classes of bioactive molecules represent exciting avenues for future research.

References

  • BenchChem. (2025). Application Notes and Protocols for Chiral Synthesis of Carbocyclic Nucleosides.
  • De Clercq, E. (1997). Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues. Archiv der Pharmazie, 330(8), 265-267.
  • BenchChem. (2025). Application Note: Protocol for the Chemoselective Boc Protection of ((1S,3R)-3-aminocyclopentyl)methanol.
  • Yao, G., & Wu, F. (1991). [Synthesis of analogues of carbocyclic nucleoside]. Yao Xue Xue Bao, 26(6), 420-425.
  • Reis, R. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Google Patents. (n.d.). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
  • Elnemr, T., et al. (2015). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Molecules, 20(7), 12596-12608.
  • MedchemExpress. (n.d.). BOC-(1R,3S)-3-aminocyclopentane carboxylic acid.
  • OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄.
  • Coste, A., et al. (2018). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. The Journal of Organic Chemistry, 83(15), 8297-8308.
  • Istrate, A., et al. (2020). Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Scaffold. Molecules, 25(22), 5348.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Chem-Impex. (n.d.). (-)-(1R,3S)-N-Boc-3-aminocyclopentane carboxylic acid.
  • ChemicalBook. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid synthesis.
  • MedchemExpress. (n.d.). BOC-(1R,3S)-3-aminocyclopentane carboxylic acid (Synonyms: (1S,3S)-3-[(tert-Butoxycarbonyl)amino]cyclopentanecarboxylic acid).
  • ResearchGate. (2021). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one.
  • Cayman Chemical. (n.d.). (1R,3S)-3-Amino-cyclopentanol.
  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄.
  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.
  • Otero, J. M., et al. (2020). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Molecules, 25(4), 958.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • Wang, Y., et al. (2022). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 12(45), 29337-29353.
  • MedchemExpress. (n.d.). (1R,3S)
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Cossy, J., et al. (2021). Cobalt-assisted route to rare carbocyclic C-ribonucleosides. Organic & Biomolecular Chemistry, 19(4), 826-830.
  • El-Faham, A., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 1-7.
  • Li, X., et al. (2011). Synthesis of acyclic nucleosides with a chiral amino side chain by the Mitsunobu coupling reaction. Molecules, 16(12), 10331-10339.
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Sources

Application Note & Protocol: Chemoselective N-Boc Protection of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the chemoselective N-tert-butoxycarbonyl (Boc) protection of (1R,3S)-methyl 3-aminocyclopentanecarboxylate. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. We delve into the underlying chemical principles, provide a detailed, step-by-step experimental procedure, and offer insights into reaction monitoring and product purification. The resulting product, (1R,3S)-methyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate, is a valuable building block in the synthesis of various pharmaceutical agents.[1][2][3]

Introduction: The Strategic Importance of Boc Protection

In the landscape of multi-step organic synthesis, the selective protection of functional groups is a cornerstone strategy to prevent undesired side reactions.[4] The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines in non-peptide chemistry, prized for its stability across a wide range of nucleophilic and basic conditions, coupled with its facile cleavage under mild acidic conditions.[4][5][6][7][][9]

The substrate, (1R,3S)-methyl 3-aminocyclopentanecarboxylate, possesses both a primary amine and a methyl ester. The inherent higher nucleophilicity of the amine allows for its selective reaction with di-tert-butyl dicarbonate (Boc₂O), leaving the ester moiety intact. This chemoselectivity is crucial for subsequent synthetic transformations where the amine's reactivity needs to be masked.[4]

Mechanistic Rationale

The N-Boc protection of a primary amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5][10] This addition-elimination sequence results in the formation of a transient carbamic-carbonic anhydride intermediate. This intermediate is unstable and rapidly decomposes to form the stable N-Boc carbamate, along with the innocuous byproducts tert-butanol and carbon dioxide gas.[5][10]

It is critical to ensure that the carbon dioxide generated can escape the reaction vessel to avoid pressure build-up.[10] While the reaction can proceed without a base, the addition of a mild base like sodium bicarbonate or triethylamine is common practice to neutralize any acidic byproducts and drive the reaction to completion.[7][9][11]

Experimental Protocol

This protocol outlines a standard laboratory procedure for the N-Boc protection of (1R,3S)-methyl 3-aminocyclopentanecarboxylate.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
(1R,3S)-Methyl 3-aminocyclopentanecarboxylate≥95%Commercially AvailableStore under inert gas.
Di-tert-butyl dicarbonate (Boc₂O)Reagent GradeCommercially AvailableCan be a solid or liquid.
Dichloromethane (DCM)AnhydrousCommercially AvailableUse a dry solvent.
Triethylamine (Et₃N)Reagent GradeCommercially AvailableFreshly distilled is preferred.
Saturated aq. Sodium Bicarbonate (NaHCO₃)Prepared in-house
Brine (Saturated aq. NaCl)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Ethyl AcetateACS GradeCommercially AvailableFor chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.

3.2. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (1R,3S)-methyl 3-aminocyclopentanecarboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add triethylamine (1.1 eq) to the stirred solution. Following this, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 5-10 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes. The product will have a higher Rf value than the starting amine. Ninhydrin stain can be used to visualize the primary amine starting material.[12]

  • Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, often an oil or a low-melting solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (1R,3S)-methyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate.[13][14][15]

Visualization of the Experimental Workflow

Boc_Protection_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification start Dissolve Amine in DCM cool Cool to 0 °C start->cool add_reagents Add Et3N and Boc₂O cool->add_reagents react Stir at RT (4-12h) add_reagents->react quench Quench with aq. NaHCO₃ react->quench Monitor by TLC extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Column Chromatography dry->purify end_product Pure Product purify->end_product Characterize (NMR, MS)

Caption: Workflow for the N-Boc protection of (1R,3S)-methyl 3-aminocyclopentanecarboxylate.

Analytical Characterization

The successful synthesis of the N-Boc protected product can be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): As mentioned, the product will exhibit a higher Rf value compared to the more polar starting amine.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the appearance of a characteristic singlet at approximately 1.45 ppm, corresponding to the nine protons of the tert-butyl group. The NH proton will appear as a broad singlet.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product.[16]

Trustworthiness and Self-Validation

The protocol's reliability is ensured by the in-process monitoring via TLC, which confirms the consumption of the starting material and the formation of the product before proceeding to the workup and purification stages. The final characterization by NMR and MS provides definitive structural confirmation and purity assessment of the final compound.

Conclusion

This application note provides a robust and reliable protocol for the N-Boc protection of (1R,3S)-methyl 3-aminocyclopentanecarboxylate. The procedure is straightforward, utilizes common laboratory reagents, and is highly chemoselective. The detailed explanation of the mechanism and the step-by-step guide are intended to enable researchers to successfully synthesize this valuable intermediate for their drug discovery and development programs.

References

  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.

  • Di-tert-butyl Dicarbonate: A Key Reagent for Efficient Amine Protection.

  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis - Benchchem.

  • Boc Protecting Group for Amines - Chemistry Steps.

  • Boc-Protected Amino Groups - Organic Chemistry Portal.

  • Amine Protection / Deprotection - Fisher Scientific.

  • Dual protection of amino functions involving Boc - RSC Publishing.

  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM - Microsaic Systems.

  • Amino Acid Protection & Deprotection Services - BOC Sciences.

  • Di-tert-butyl dicarbonate - Wikipedia.

  • The synergistic effect of di-tert-butyl dicarbonate - ChemicalBook.

  • (-)-(1R,3S)-N-Boc-3-aminocyclopentane carboxylic acid - Chem-Impex.

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid synthesis - ChemicalBook.

  • Application Note: Protocol for the Chemoselective Boc Protection of ((1S,3R)-3-aminocyclopentyl)methanol - Benchchem.

  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization - Benchchem.

  • BOC-(1R,3S)-3-aminocyclopentane carboxylic acid - MedchemExpress.com.

  • BOC-(1R,3S)-3-Aminocyclopentane carboxylic acid (CAS 161660-94-2) - Cayman Chemical.

  • Crystallization method of Boc-amino acid - Google Patents.

  • (+)-(1S,3R)-N-BOC-3-AMINOCYCLOPENTANECARBOXYLIC ACID synthesis.

  • EXPERIMENTAL PROCEDURES - Beilstein Journals.

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine - TSI Journals.

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica.

  • Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile | The Journal of Organic Chemistry - ACS Publications.

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Application Note: Strategic Synthesis of Carbocyclic Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols on the role of various synthetic strategies in the synthesis of carbocyclic nucleoside analogues.

Introduction: The Significance of Carbocyclic Nucleosides

Carbocyclic nucleoside analogues are a critical class of therapeutic agents in which the furanose ring oxygen of a natural nucleoside is replaced by a methylene group.[1][2][3][4] This seemingly subtle modification imparts significant chemical and metabolic stability by rendering the pseudo-glycosidic bond impervious to enzymatic cleavage by nucleoside phosphorylases and hydrolases.[3][4] This enhanced stability often translates to improved pharmacokinetic profiles and has led to the development of potent antiviral and anticancer drugs, including Abacavir (HIV), Entecavir (Hepatitis B), and Carbovir (HIV).[2][5]

The synthesis of these analogues presents unique challenges, primarily centered on the stereocontrolled construction of the carbocyclic core and the subsequent diastereoselective installation of the nucleobase. This guide provides an in-depth overview of the key synthetic strategies, explains the causality behind methodological choices, and offers detailed protocols for core transformations, aimed at researchers in medicinal chemistry and drug development.

Core Synthetic Strategies: A Comparative Overview

The assembly of carbocyclic nucleosides can be approached through several distinct strategies, each with its own merits and limitations. The choice of strategy is often dictated by the desired stereochemistry, the nature of the target molecule (e.g., cyclopentane, cyclohexane, or conformationally-locked systems), and the availability of starting materials.

Core Synthetic Workflow

The general pathway involves three key stages: construction of the functionalized carbocycle, installation of the nucleobase, and final deprotection/modification steps.

G Start Chiral Pool or Acyclic Precursor Carbocycle Stereocontrolled Carbocycle Formation Start->Carbocycle e.g., RCM, Diels-Alder Func Functional Group Manipulation Carbocycle->Func Hydroxylation, etc. Coupling Nucleobase Installation Func->Coupling e.g., Mitsunobu, Pd-Coupling Deprotect Deprotection & Final Analogue Coupling->Deprotect

Caption: General workflow for carbocyclic nucleoside synthesis.

Strategy 1: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has emerged as a powerful and highly convergent method for constructing unsaturated carbocycles from acyclic diene precursors.[1][6][7] The reaction, typically catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), is valued for its exceptional functional group tolerance and its ability to form 5- and 6-membered rings with high efficiency.[7] The stereocenters are typically set in the acyclic precursor via methods like asymmetric aldol additions before the ring-closing step.[6][8]

G cluster_0 Acyclic Precursor Synthesis cluster_1 Ring Closure & Elaboration Aldol Asymmetric Aldol Reaction (sets stereochemistry) Diene Installation of second terminal alkene Aldol->Diene RCM Ring-Closing Metathesis (Grubbs' Catalyst) Diene->RCM Key RCM Step Carbocycle Functionalized Cyclopentene RCM->Carbocycle Final Nucleobase Coupling & Deprotection Carbocycle->Final

Caption: Workflow for the RCM approach to carbocyclic nucleosides.

Protocol 1: General Procedure for Ring-Closing Metathesis

This protocol describes a typical RCM reaction to form a cyclopentene ring, a common core for many carbocyclic nucleosides.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the diene precursor (1.0 eq) in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.005–0.01 M.

    • Causality: Low concentrations favor the intramolecular RCM reaction over intermolecular oligomerization. Degassing the solvent is critical to prevent catalyst deactivation by oxygen.

  • Catalyst Addition: Add the Grubbs' 2nd Generation catalyst (1–5 mol%) to the solution.

    • Causality: 2nd generation catalysts offer higher activity and better stability compared to their 1st generation counterparts, allowing for lower catalyst loadings.

  • Reaction: Stir the reaction mixture at room temperature or gentle reflux (40 °C) and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2–12 hours.

    • Self-Validation: A successful reaction will show the consumption of the starting material (diene) and the appearance of a new, typically less polar, spot (cycloalkene). The release of ethylene gas is another indicator.

  • Quenching: Upon completion, add a few drops of ethyl vinyl ether to the reaction mixture and stir for 30 minutes.

    • Causality: Ethyl vinyl ether reacts with the active ruthenium catalyst, quenching the reaction and facilitating its removal during purification.

  • Purification: Concentrate the mixture in vacuo and purify the residue by flash column chromatography on silica gel to afford the desired carbocyclic product.

Strategy 2: The Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition that provides a robust and stereospecific route to construct six-membered rings.[9][10][11] In the context of carbocyclic nucleosides, this strategy is often employed in an intramolecular fashion or to create complex bicyclic intermediates that can be further elaborated.[12][13] The reaction's predictability regarding stereochemistry (endo-selectivity) and regiochemistry makes it a powerful tool for building molecular complexity in a single step.[10]

G Diene Conjugated Diene (e.g., furan, cyclopentadiene) Transition [4+2] Cycloaddition (Concerted Mechanism) Diene->Transition Dienophile Dienophile (e.g., acrylate, maleimide) Dienophile->Transition Adduct Bicyclic Diels-Alder Adduct (Defined Stereochemistry) Transition->Adduct Elaboration Ring Opening / Elaboration Adduct->Elaboration Target Carbocyclic Core Elaboration->Target

Caption: Diels-Alder strategy for synthesizing carbocyclic cores.

Strategy 3: Synthesis from the Chiral Pool

This classical approach leverages the stereochemistry inherent in readily available natural products, most commonly carbohydrates like D-ribose or D-glucose.[14] The synthesis involves a linear sequence of steps to transform the sugar into the desired carbocycle. While often longer and less convergent than other methods, it provides reliable access to enantiomerically pure products by transferring the chirality of the starting material to the final target. Key steps often include radical cyclization or intramolecular condensation reactions to form the carbocyclic ring.

Key Transformation: Installation of the Nucleobase

A pivotal step in any carbocyclic nucleoside synthesis is the coupling of the carbocyclic core with the heterocyclic nucleobase. The stereochemical outcome of this step is critical for biological activity.

The Mitsunobu Reaction

The Mitsunobu reaction is a widely used method for coupling a secondary alcohol on the carbocycle to the N9 of a purine or N1 of a pyrimidine.[15][16] The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, providing excellent stereocontrol.

Protocol 2: Mitsunobu Coupling of a Carbocyclic Alcohol with a Purine Base

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the carbocyclic alcohol (1.0 eq), the purine base (e.g., 6-chloropurine, 1.2–1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).

    • Causality: An excess of the nucleobase and reagents is used to ensure complete consumption of the valuable carbocyclic alcohol.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 10–15 minutes.

    • Causality: The azodicarboxylate activates the PPh₃ to form the phosphonium salt. Slow addition is necessary to control the exothermic reaction. The reaction proceeds via an alkoxyphosphonium salt, which is then displaced by the nucleobase in an Sₙ2 fashion, resulting in inversion of configuration.

  • Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor progress by TLC.

    • Self-Validation: The reaction is successful if the starting alcohol spot is consumed and a new, higher Rƒ spot corresponding to the protected nucleoside appears. The formation of triphenylphosphine oxide and the dialkyl hydrazine-dicarboxylate are byproducts.

  • Work-up: Remove the solvent under reduced pressure. Purify the crude residue directly by flash column chromatography on silica gel.

    • Causality: Direct purification is often necessary as the byproducts can complicate aqueous work-up procedures.

Data Summary: Comparison of Synthetic Strategies

StrategyKey Reaction(s)Starting MaterialsStereocontrolAdvantagesDisadvantages
Ring-Closing Metathesis Olefin MetathesisAcyclic dienesSet in acyclic precursor before cyclizationHigh functional group tolerance; convergent; good for 5-7 membered rings.[6][7]Requires synthesis of diene precursor; expensive catalysts.
Diels-Alder Reaction [4+2] CycloadditionDiene & DienophileHighly predictable based on reaction mechanismRapidly builds complexity; excellent stereocontrol.[9][13]Primarily for 6-membered rings; subsequent ring-opening may be needed.
Chiral Pool Synthesis Various (e.g., radical cyclization, aldol)Carbohydrates, Amino AcidsDerived from starting materialAccess to enantiopure products; well-established chemistry.[14]Often long, linear sequences; protecting group manipulations required.
Stereoselective Cyclopropanation Simmons-Smith, Charette CyclopropanationAllylic AlcoholsReagent or substrate-controlledAccess to conformationally locked analogues.[16]Specific to bicyclo[3.1.0] systems; can have diastereoselectivity issues.

Conclusion

The synthesis of carbocyclic nucleoside analogues is a mature field that continues to evolve with the advent of new synthetic methodologies. Ring-Closing Metathesis and Diels-Alder reactions offer powerful, convergent pathways for rapid analogue synthesis, while chiral pool approaches remain a reliable standard for generating enantiopure targets. The choice of strategy is a critical decision that balances convergence, stereocontrol, and the specific structural features of the desired analogue. The protocols and workflows outlined in this note provide a robust framework for researchers to design and execute the synthesis of these vital therapeutic agents.

References

  • Choi, Y., et al. (2015). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. National Institutes of Health. [Link]

  • Crimmins, M. T., et al. (2000). An efficient, general asymmetric synthesis of carbocyclic nucleosides: application of an asymmetric aldol/ring-closing metathesis strategy. The Journal of Organic Chemistry. [Link]

  • Pamulaparthy, A., et al. (2014). Stereoselective Synthesis of (S)- and (N)-Cyclopropyl-Fused Carbocyclic Nucleosides Using Stereoselective Cyclopropanation. The Journal of Organic Chemistry. [Link]

  • Borrott, E. L., et al. (2000). Regio- and stereoselective synthesis of carbocyclic 2',3'-dideoxy-3'-fluoro nucleosides as potential antiviral agents. PubMed. [Link]

  • Muray, E., et al. (2002). Stereoselective synthesis of novel types of cyclopropyl carbocyclic nucleosides containing quaternary stereogenic centers. The Journal of Organic Chemistry. [Link]

  • Chun, B. K., et al. (2001). Stereocontrolled syntheses of carbocyclic C-nucleosides and related compounds. The Journal of Organic Chemistry. [Link]

  • Muray, E., et al. (2002). Stereoselective Synthesis of Novel Types of Cyclopropyl Carbocyclic Nucleosides Containing Quaternary Stereogenic Centers. The Journal of Organic Chemistry. [Link]

  • Sweeney, Z. K., & Dunn, J. P. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. PubMed Central. [Link]

  • Lee, K., & Oh, C. H. (2002). An Efficient Synthesis of Novel Carbocyclic Nucleosides with Use of Ring-Closing Metathesis from d-Lactose. The Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]

  • Schneller, S. W. (2012). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. ResearchGate. [Link]

  • Crimmins, M. T., et al. (2000). An Efficient, General Asymmetric Synthesis of Carbocyclic Nucleosides: Application of an Asymmetric Aldol/Ring-Closing Metathesis Strategy. ResearchGate. [Link]

  • Pokrovsky, A. G., et al. (2022). Examples of antivirals as nucleosides and nucleotides analogues. ResearchGate. [Link]

  • Liu, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. PubMed Central. [Link]

  • Eyer, L., et al. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. MDPI. [Link]

  • Hatala, P. J., et al. (2004). Synthesis using ring closure metathesis and effect on nucleoside transport of a (N)-methanocarba S-(4-nitrobenzyl)thioinosine derivative. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia. [Link]

  • Agboma, C. O., & Schneller, S. W. (2012). Recent progress for the synthesis of selected carbocyclic nucleosides. PubMed. [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Organic Chemistry Portal. [Link]

  • Soares, M. I. L., et al. (2022). Diels–Alder Cycloaddition Reactions. Encyclopedia.pub. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important pharmaceutical intermediate.[1] We will delve into the critical aspects of the synthesis, providing practical troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section is structured to help you diagnose and resolve specific issues you may encounter during the synthesis.

Q1: Why is my overall yield of this compound consistently low?

Low overall yield can stem from several stages of the synthesis. A systematic approach to identifying the root cause is crucial.

Possible Causes & Recommended Actions:

  • Inefficient Chiral Resolution: The separation of enantiomers is a critical step that can significantly impact yield.[2][3] In a classical resolution, the theoretical maximum yield for the desired enantiomer is 50%.[3]

    • Action: Carefully screen different chiral resolving agents. Tartaric acid derivatives are commonly used for resolving amines.[2] The choice of solvent for crystallization is also critical; it must provide a significant solubility difference between the two diastereomeric salts. Consider recycling the undesired enantiomer by racemization and subsequent resolution to improve overall yield.[3]

  • Suboptimal Hydrogenation Conditions: The reduction of the cyclopentene ring is a key transformation. Incomplete reaction or side reactions during this step will lower the yield.

    • Action: Ensure the catalyst (e.g., Palladium on carbon, Pd/C) is active.[4][5] Catalyst poisoning can occur, so use high-purity substrates and solvents. Optimize hydrogen pressure, temperature, and reaction time. Monitoring the reaction progress by techniques like TLC or GC is recommended to determine the optimal endpoint.[6]

  • Losses During Work-up and Purification: Significant product loss can occur during extraction, washing, and crystallization steps.

    • Action: Ensure complete extraction of the product into the organic phase by adjusting the pH of the aqueous layer. Minimize the number of purification steps where possible.[6] During crystallization of the final hydrochloride salt, carefully control the cooling rate and solvent system to maximize crystal formation and recovery.

Q2: I am observing significant diastereomeric impurities in my product. How can I improve stereoselectivity?

The formation of the cis isomer is a common challenge. The desired product has a trans relationship between the amino and methyl carboxylate groups.

Possible Causes & Recommended Actions:

  • Poor Stereocontrol in the Reduction Step: The stereochemical outcome of the hydrogenation of a substituted cyclopentene precursor can be influenced by the catalyst and reaction conditions.

    • Action: The choice of catalyst can influence the direction of hydrogen addition. Screening different catalysts (e.g., Pd/C, PtO₂, Rh/C) may improve the diastereomeric ratio. The solvent can also play a role in directing the stereochemistry.

  • Isomerization During the Reaction: Basic or acidic conditions can sometimes lead to epimerization at the carbon atom bearing the carboxylate group.

    • Action: Maintain careful control over the pH throughout the synthesis, especially during work-up procedures. Use non-nucleophilic bases where appropriate to avoid unwanted side reactions.[7]

Q3: The final hydrochloride salt is difficult to crystallize or appears oily. What can I do?

Obtaining a pure, crystalline final product is essential for meeting pharmaceutical standards.

Possible Causes & Recommended Actions:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.

    • Action: Re-purify the free amine precursor by column chromatography before forming the hydrochloride salt. Ensure all solvents are anhydrous, as water can interfere with crystallization.[8]

  • Incorrect Stoichiometry of HCl: An excess or deficit of hydrochloric acid can prevent the formation of a stable crystalline salt.

    • Action: Use a standardized solution of HCl in a suitable solvent (e.g., isopropanol, diethyl ether). Add the HCl solution dropwise to a solution of the purified amine at a controlled temperature (e.g., 0 °C) to promote gradual salt formation.[9]

  • Inappropriate Crystallization Solvent: The choice of solvent is critical for successful crystallization.

    • Action: A common technique is to dissolve the crude salt in a minimal amount of a polar solvent (like methanol or ethanol) and then add a less polar co-solvent (like diethyl ether or ethyl acetate) until turbidity is observed. Allowing the solution to stand at a low temperature can induce crystallization.

II. Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the synthesis to enhance your understanding of the process.

Q1: What are the common synthetic strategies for obtaining enantiopure (1R,3S)-Methyl 3-aminocyclopentanecarboxylate?

There are three main approaches to obtaining the desired enantiomerically pure product.[10]

  • Chiral Resolution: This is a widely used method where a racemic mixture of the amine is reacted with a chiral resolving agent (like tartaric acid) to form diastereomeric salts.[2] These salts have different physical properties, such as solubility, allowing them to be separated by crystallization.[2][3] The desired diastereomer is then treated with a base to liberate the pure enantiomer.[2]

  • Asymmetric Synthesis: This approach involves using a chiral catalyst or auxiliary to stereoselectively create the desired stereocenters from an achiral starting material.[6][11] This can be more efficient than resolution as it avoids the loss of 50% of the material.

  • Chiral Pool Synthesis: This strategy utilizes a readily available chiral starting material, such as an amino acid, and chemically transforms it into the target molecule, preserving the initial stereochemistry.[11]

Q2: What is the specific role of the chiral resolving agent in this synthesis?

A chiral resolving agent is an enantiomerically pure compound, typically a chiral acid or base, used to separate a racemic mixture.[11] In the context of resolving a racemic amine like methyl 3-aminocyclopentanecarboxylate, a chiral acid (e.g., (+)-tartaric acid) is used. The reaction forms two diastereomeric salts:

  • (1R,3S)-amine • (+)-tartrate

  • (1S,3R)-amine • (+)-tartrate

These diastereomers are not mirror images and therefore have different physical properties, most importantly, different solubilities in a given solvent.[2] This difference allows for their separation by fractional crystallization.

Q3: Why is the hydrogenation step critical for stereochemistry, and what factors should be controlled?

The hydrogenation step typically involves the reduction of a double bond in a cyclopentene precursor. The direction from which the hydrogen atoms add to the double bond determines the final stereochemistry of the product (cis or trans).

Key Factors to Control:

ParameterImportanceRecommended Practice
Catalyst The catalyst surface directs the approach of the substrate.Heterogeneous catalysts like Pd/C are common. The choice of support and metal loading can influence selectivity.[4]
Solvent The solvent can influence the conformation of the substrate on the catalyst surface.Protic solvents like ethanol or methanol are often used.
Temperature & Pressure These parameters affect the reaction rate and can influence selectivity.Mild conditions (room temperature, 1-5 atm H₂) are often preferred to minimize side reactions.[4]
Q4: How can I confirm the enantiomeric and diastereomeric purity of my final product?

Confirming the stereochemical purity is essential.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying enantiomers. Using a chiral stationary phase allows for the baseline separation of the (1R,3S) and (1S,3R) enantiomers.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR can often distinguish between cis and trans diastereomers due to differences in the coupling constants and chemical shifts of the cyclopentane ring protons.[10]

    • To determine enantiomeric excess (e.e.), chiral solvating agents or chiral derivatizing agents can be used to induce chemical shift differences between the enantiomers in the NMR spectrum.[10]

III. Experimental Workflows & Diagrams

General Synthesis Workflow

The synthesis of this compound often follows a pathway involving the creation of a racemic intermediate, followed by chiral resolution.

G cluster_0 Synthesis of Racemic Precursor cluster_1 Chiral Resolution cluster_2 Isolation & Salt Formation start Cyclopentadiene Precursor step1 Reaction to form racemic intermediate start->step1 step2 Formation of Diastereomeric Salts (with Chiral Resolving Agent) step1->step2 step3 Fractional Crystallization step2->step3 step4 Liberation of Free Amine (Desired Enantiomer) step3->step4 step5 Hydrogenation step4->step5 step6 Formation of Hydrochloride Salt step5->step6 end end step6->end Final Product: (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl

Caption: General workflow for the synthesis via chiral resolution.

Troubleshooting Logic for Low Yield

When faced with low yields, a structured troubleshooting approach is necessary.

G start Low Overall Yield Detected check_resolution Check Chiral Resolution Is yield at this step ~50%? start->check_resolution check_hydrogenation check_hydrogenation check_resolution:f1->check_hydrogenation No optimize_resolution Optimize Resolution: - Screen Resolving Agents - Vary Crystallization Solvent - Implement Racemization/Recycle check_resolution:f1->optimize_resolution Yes check_workup Evaluate Work-up & Purification Are there significant losses? check_hydrogenation:f1->check_workup No optimize_hydrogenation Optimize Hydrogenation: - Check Catalyst Activity - Adjust H2 Pressure/Temp - Monitor Reaction Progress check_hydrogenation:f1->optimize_hydrogenation Yes optimize_workup Improve Work-up: - Adjust pH for Extraction - Optimize Crystallization - Minimize Transfers check_workup:f1->optimize_workup Yes end Yield Improved check_workup:f1->end No optimize_resolution->end optimize_hydrogenation->end optimize_workup->end

Caption: Logical troubleshooting flow for low yield issues.

IV. References

  • Szczepanska, G., et al. (2018). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Molecules, 23(10), 2635. Available at: [Link]

  • Wikipedia. (2023). Chiral resolution. In Wikipedia. Available at: [Link]

  • Google Patents. (2021). CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride. Available at:

  • Organic Chemistry Portal. (n.d.). Hydrogen. Organic Chemistry Portal. Available at: [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Google Patents. (2018). CN109988073A - Method for preparing single configuration 3-aminocyclopentanol by chiral resolution. Available at:

  • Google Patents. (2012). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride. Available at:

  • Google Patents. (n.d.). Preparation method of (1R,3S)-3-amino-1-cyclopentanol and salt thereof. Available at:

  • Forró, E., & Fülöp, F. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein Journal of Organic Chemistry, 8, 86-91. Available at: [Link]

  • Bertolasi, V., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6030. Available at: [Link]

Sources

Technical Support Center: Purification of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the isolation and purification of this critical chiral intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during your purification workflow, providing not just solutions but also the underlying principles to empower your decision-making.

Q1: My final product yield is significantly lower than expected after recrystallization. What are the common causes and how can I fix this?

A1: Low recovery from recrystallization is a frequent issue stemming from several factors related to solubility and experimental technique.

  • Excessive Solvent Volume: The most common error is using too much solvent to dissolve the crude product. While ensuring complete dissolution at high temperatures is necessary, an excessive volume will retain a significant amount of your product in the mother liquor upon cooling, drastically reducing yield.

    • Solution: Add the hot solvent portion-wise, just until the solute fully dissolves. Perform a small-scale solvent screening to determine the optimal solvent and volume.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or funnel.

    • Solution: Use a pre-heated funnel and filter flask. Keep the solution at or near its boiling point during filtration. Minimize the exposure time of the hot solution to cooler surfaces.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold. If the compound has high solubility even at low temperatures, your recovery will be poor.

    • Solution: Consult a solvent miscibility and polarity chart to select a range of potential solvents or solvent mixtures. A good starting point for amine hydrochlorides is often an alcohol/ether or alcohol/ester mixture (e.g., Isopropanol/MTBE).

  • Incomplete Precipitation: The crystallization process may not have reached equilibrium, leaving a substantial amount of product in the solution.

    • Solution: After initial cooling, place the crystallization flask in an ice bath for at least an hour, and sometimes longer, to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization if it's sluggish.

Q2: My purified product is an oil or a sticky solid instead of a crystalline powder. What steps can I take to induce crystallization?

A2: The failure of a compound to crystallize, known as "oiling out," typically occurs when the melting point of the solid is lower than the temperature of the solution from which it is separating, or when impurities are present that inhibit crystal lattice formation.

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice, preventing the formation of a well-ordered solid. Residual solvents from the reaction or workup are common culprits.

    • Solution: Ensure the crude material is as dry as possible. A preliminary purification step, such as a quick pass through a silica plug, might be necessary to remove gross impurities before attempting recrystallization.

  • High Solute Concentration/Rapid Cooling: Supersaturation is required for crystallization, but if the solution is too concentrated or cooled too quickly, the kinetic barrier for nucleation is overcome too rapidly, leading to an amorphous oil instead of an ordered crystal.

    • Solution: Dilute the oiled-out solution with a small amount of additional hot solvent and allow it to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop.

  • Solvent System Issues: The chosen solvent may not be optimal.

    • Solution: Try adding a small amount of a "non-solvent" (a solvent in which your compound is insoluble) dropwise to the oily solution at room temperature to induce precipitation. For example, if your compound is oiled out from isopropanol, adding a small amount of hexane or diethyl ether can often trigger crystallization.

  • Seeding: Introducing a seed crystal of the desired compound provides a template for crystal growth.

    • Solution: If you have a previous pure batch, add a tiny crystal to the cooled, supersaturated solution. If not, try dissolving a small amount of the oil in a minimal amount of a volatile solvent in a watch glass and letting it evaporate slowly to generate seed crystals.

Q3: My final product shows low enantiomeric excess (e.e.). How can I improve the chiral purity?

A3: Achieving high enantiomeric purity is critical for pharmaceutical intermediates.[1] Low e.e. indicates an issue with the chiral separation or resolution step.

  • Incomplete Diastereomeric Salt Resolution: If you are using classical resolution, the solubilities of the two diastereomeric salts may not be sufficiently different in the chosen solvent, leading to co-precipitation.

    • Solution: This process is highly dependent on the resolving agent and the crystallization solvent. You may need to screen multiple chiral acids (e.g., tartaric acid, mandelic acid) and solvent systems. Multiple recrystallizations of the diastereomeric salt may be necessary, though this often comes at the cost of yield.[2]

  • Poor Chiral HPLC Separation: For chromatographic purification, low e.e. points to suboptimal separation conditions. Chiral separations are highly specific, and small changes can have a large impact.[3]

    • Solution:

      • Column Selection: Ensure you are using an appropriate chiral stationary phase (CSP). Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective for amines and their derivatives.[4][5]

      • Mobile Phase Optimization: Adjust the ratio of the mobile phase components (e.g., hexane/isopropanol). Adding a small amount of an acidic or basic modifier (like trifluoroacetic acid or diethylamine) can significantly alter the interactions with the CSP and improve resolution.

      • Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, especially if the peaks are close.

      • Temperature: Running the column at a sub-ambient temperature can sometimes enhance enantioselectivity.

Workflow: Troubleshooting Low Chiral Purity

G start Low e.e. Detected method Identify Chiral Separation Method start->method classical Classical Resolution (Diastereomeric Salts) method->classical Classical hplc Chiral HPLC Purification method->hplc Chromatographic check_solvent Re-screen Crystallization Solvents classical->check_solvent check_column Verify CSP Suitability (e.g., Polysaccharide-based) hplc->check_column check_acid Screen Different Chiral Resolving Agents check_solvent->check_acid multi_recryst Perform Additional Recrystallizations check_acid->multi_recryst end Achieve Target e.e. multi_recryst->end opt_mobile Optimize Mobile Phase (Solvent ratio, additives) check_column->opt_mobile opt_params Adjust Flow Rate & Temperature opt_mobile->opt_params opt_params->end

Caption: Troubleshooting workflow for low enantiomeric excess (e.e.).

Q4: I'm observing unexpected peaks in my NMR or HPLC analysis of the purified product. What could they be?

A4: Unexpected peaks usually correspond to process-related impurities or degradation products.

  • Starting Materials/Reagents: Incomplete conversion can lead to the presence of starting materials. For example, if the synthesis involves Boc protection and deprotection, you might see residual Boc-protected amine.

  • Diastereomers: The most common impurity is often the undesired diastereomer, (1S,3R)-Methyl 3-aminocyclopentanecarboxylate. If your purification is not selective enough, this will persist.

  • Solvent Adducts: Residual solvents from the reaction or purification (e.g., ethyl acetate, isopropanol) can be trapped in the crystal lattice.[6]

  • Side-Reaction Products: Depending on the synthetic route, various side products can form. For instance, if the synthesis involves a reduction step, over-reduction or incomplete reduction products might be present. A synthesis starting from cyclopentadiene could have impurities from related cycloaddition reactions.[7]

  • Degradation: Amine hydrochlorides are generally stable, but exposure to strong bases could liberate the free amine, which might be less stable. The ester functionality could also be susceptible to hydrolysis if exposed to aqueous acidic or basic conditions for prolonged periods.

Analytical Approach:

  • Check NMR: Look for characteristic peaks of common solvents. Compare the spectrum to known spectra of starting materials and intermediates.

  • LC-MS Analysis: This is a powerful tool to get the molecular weight of the impurity, which provides a major clue to its identity.

  • Spiking Study: If you have a sample of a suspected impurity, "spike" your purified product with it and re-run the HPLC. If the peak area of the unknown increases, you have confirmed its identity.

Q5: We are trying to scale up the purification from grams to kilograms and are facing inconsistent results. What are the key considerations?

A5: Scaling up purification processes is rarely a linear process.[6] Physical and chemical behaviors change significantly in larger vessels.[8]

  • Heat and Mass Transfer: Industrial reactors have a much lower surface-area-to-volume ratio than lab flasks. This means heating and cooling take much longer.[8] During recrystallization, this can lead to non-uniform cooling, affecting crystal size and purity.

    • Strategy: Implement controlled, jacketed cooling systems. Ensure mixing is efficient to maintain a homogenous temperature throughout the vessel.

  • Mixing Efficiency: What works in a small flask with a magnetic stir bar does not translate directly to a large reactor with an overhead stirrer. Inefficient mixing can lead to localized supersaturation and impurity trapping.

    • Strategy: Use process simulation software to model mixing at scale. The type of impeller and stirring speed are critical parameters that need to be optimized for the larger volume.[6]

  • Filtration and Drying: Filtering and drying kilograms of product is very different from grams. Large filter cakes can trap mother liquor, and inefficient drying can leave residual solvents.

    • Strategy: Use appropriate large-scale equipment like a Nutsche filter-dryer. Optimize drying parameters (temperature, vacuum, time) at a smaller scale before moving to the full batch. On-line moisture checks using probes can be very effective.[6]

  • Material and Equipment Selection: Materials and equipment used at scale must be robust and not introduce new contaminants.[9] For chromatography, the resin used must be available in large quantities and have the mechanical strength for large columns.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for recrystallizing this compound?

A1: A good starting point for this amine hydrochloride salt is an alcohol or a mixture of an alcohol with a less polar co-solvent. Isopropanol is frequently a good choice. A patent for a related compound, (1R,3S)-3-aminocyclopentanol hydrochloride, specifies crystallization from a hydrogen chloride-isopropanol solution, suggesting this solvent class is highly suitable.[7]

Solvent System (v/v)Typical Starting Volume (per gram of crude)Comments
Isopropanol (IPA)5-10 mLGood general-purpose solvent for amine salts.
Methanol / MTBETitrate with MTBEDissolve in minimal hot methanol, add MTBE until cloudy, then clarify with a drop of methanol.
Ethanol / Ethyl AcetateTitrate with Ethyl AcetateSimilar to the Methanol/MTBE system. Provides a different polarity range.
Acetonitrile3-7 mLCan be effective but ensure all water is removed as it is hygroscopic.
Table 1: Recommended Solvent Systems for Recrystallization Screening.
Q2: How do I select the right analytical method to determine the chiral purity of my sample?

A2: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry standard for determining enantiomeric purity accurately.[12]

  • Column Selection: The choice of column is the most critical factor.[12] For compounds like yours, which is an amino acid ester derivative, polysaccharide-based CSPs are the most successful.

  • Mobile Phase: Normal phase mode (e.g., Hexane/Isopropanol or Hexane/Ethanol) is the most common starting point for chiral separations on these columns.[4]

  • Detection: A standard UV detector is usually sufficient, typically set to a wavelength where the molecule has some absorbance (e.g., ~210 nm for the ester carbonyl).

CSP TypeCommon Trade NamesTypical Analytes
Amylose Phenylcarbamate DerivativesChiralpak IA, Chiralpak AD, Lux Amylose-1Broad applicability, very effective for amino acid esters.[4][13]
Cellulose Phenylcarbamate DerivativesChiralcel OD, Chiralcel OJ, Lux Cellulose-1Complements amylose phases; good for amines and aromatic compounds.[5]
Table 2: General Guide for Chiral HPLC Column Selection.
Q3: What are the most likely chemical and stereochemical impurities I might encounter?

A3: The impurity profile is dictated by the synthetic route. Assuming a route involving chiral resolution or asymmetric synthesis, the most common impurities are:

  • (1S,3R)-Methyl 3-aminocyclopentanecarboxylate: The undesired enantiomer.

  • (1R,3R)- and (1S,3S)- isomers (cis-isomers): Diastereomers that may form if the stereocontrol in the reaction is not perfect.

  • Boc-protected intermediate: If a Boc protecting group is used for the amine and the deprotection step is incomplete.

  • Starting materials: Such as cyclopentadiene derivatives or other precursors.[7]

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid: The hydrolyzed ester, which can form if the compound is exposed to water under acidic or basic conditions for extended periods.

Diagram: General Purification Strategy Decision Tree

G start Crude Reaction Mixture purity_check Assess Crude Purity (HPLC, NMR) start->purity_check high_purity >90% Pure Minor Impurities purity_check->high_purity High low_purity <90% Pure Major Impurities purity_check->low_purity Low recrystallize Direct Recrystallization high_purity->recrystallize column Column Chromatography (Silica Gel) low_purity->column final_check Final Purity & e.e. Check (Chiral HPLC) recrystallize->final_check post_column_check Assess Purity column->post_column_check post_column_check->recrystallize Impurities Removed final_product Purified Product final_check->final_product Purity & e.e. OK

Caption: Decision tree for selecting a purification strategy.

Q4: Besides recrystallization, what other purification methods are viable for this compound?

A4: While recrystallization is often the most scalable and economical method for a final purification step, other techniques can be employed, especially if recrystallization fails to remove a key impurity.

  • Preparative Chromatography:

    • Normal Phase (Silica Gel): If the impurities have significantly different polarities from the desired product, silica gel chromatography can be effective. The hydrochloride salt form is highly polar and may not move easily on silica gel. It's often necessary to free-base the amine, purify it on silica, and then reform the HCl salt.

    • Preparative Chiral HPLC: If the main impurity is the other enantiomer, preparative chiral HPLC is the most direct method for separation. While expensive at a large scale, it is highly effective.

  • Acid-Base Extraction: An aqueous workup can be designed to remove non-basic or weakly basic impurities. By dissolving the crude mixture in an organic solvent and washing with acidic water, the amine hydrochloride will move to the aqueous layer, leaving non-polar impurities behind. The aqueous layer can then be basified, the free amine extracted, and the salt reformed with pure HCl.

  • Diastereomeric Salt Resolution: This is a purification method in itself. If the crude product is a racemic or nearly racemic mixture, reacting it with a chiral acid to form diastereomeric salts allows for purification and chiral resolution in a single series of steps.[14]

Q5: What are the best practices for handling and storing the purified this compound?

A5: Proper handling and storage are crucial to maintain the purity and integrity of your final product.

  • Handling: this compound is classified as an irritant that may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[15] Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: The compound is a solid.[16] It should be stored in a tightly sealed container to protect it from moisture. The recommended storage condition is 4°C, protected from light.[16] Long-term storage at room temperature is generally not advised without specific stability data. As a hydrochloride salt, it is relatively stable, but keeping it cool and dry will prevent potential degradation, such as ester hydrolysis.

References

  • Benchchem. Technical Support Center: Purification of Chiral Amines. Accessed January 3, 2026.
  • Bio-Link.
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  • Bio-Rad. Considerations for Scaling Up Purification Processes. Accessed January 3, 2026.
  • Neuland Labs. 5 Common Challenges in Scaling Up an API. Neuland Labs, September 3, 2017.
  • Drug Development and Delivery. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Accessed January 3, 2026.
  • The Royal Society of Chemistry.
  • Google Patents. CN112574046A - Method for preparing (1R,3S) -3-amino cyclopentanol hydrochloride. Accessed January 3, 2026.
  • Sigma-Aldrich. (1R,3S)-3-Aminocyclopentane-1-carboxylic acid hydrochloride. Accessed January 3, 2026.
  • PubChem. methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride.
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  • Storemass. methyl cis-3-aminocyclopentane-1-carboxylate hydrochloride, min 97%, 10 grams. Accessed January 3, 2026.

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Troubleshooting peak tailing in chiral HPLC separation of aminocyclopentanol diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Introduction: The Challenge of Achieving Symmetry in Chiral Separations

In the field of pharmaceutical development, the precise separation and quantification of stereoisomers are critical. The chiral High-Performance Liquid Chromatography (HPLC) separation of aminocyclopentanol diastereomers presents a common yet challenging issue: peak tailing . An ideal chromatographic peak is symmetrical (Gaussian), but tailing—an asymmetry where the peak's latter half is broadened—can severely compromise resolution between closely eluting diastereomers and lead to inaccurate quantification.[1][2][3]

Aminocyclopentanol, possessing a basic amino functional group, is particularly susceptible to secondary interactions with the stationary phase.[4][5][6] These unwanted interactions interfere with the delicate, highly specific chiral recognition mechanism required for separation, resulting in distorted peaks. This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing in this specific application, moving beyond simple checklists to explain the underlying chemical and physical causes.

Frequently Asked Questions (FAQs): Diagnosing and Solving Peak Tailing

This section addresses the most common questions encountered by researchers in the lab.

Q1: I'm observing significant peak tailing for both of my aminocyclopentanol diastereomers. What is the most probable cause?

The most common culprit is a strong, undesirable secondary interaction between your basic analyte and the chiral stationary phase (CSP).[6][7] Here's the underlying mechanism:

  • Analyte Chemistry: The amino group (-NH₂) on your aminocyclopentanol is basic. In a typical reversed-phase or normal-phase mobile phase, it will be protonated, carrying a positive charge (-NH₃⁺).

  • Stationary Phase Chemistry: Most HPLC columns, including many CSPs, are based on a silica backbone. The surface of this silica naturally contains acidic silanol groups (Si-OH).[4] At a mobile phase pH above approximately 3, these silanol groups can become deprotonated (ionized), creating negatively charged sites (Si-O⁻).[1][5]

  • The Interaction: The positively charged analyte is strongly attracted to these negatively charged silanol sites via an ionic interaction. This interaction is stronger and less specific than the intended chiral recognition mechanism. Molecules that engage in this secondary interaction are retained longer than those that don't, resulting in a "tail" of late-eluting analyte molecules.[5][6]

Q2: How can I definitively determine if the tailing is a chemical interaction issue or a physical problem with my HPLC system or column?

This is a critical diagnostic step. You can differentiate between a chemical (analyte-specific) problem and a physical (system-wide) problem by injecting a neutral, achiral standard.

  • The Diagnostic Test: Prepare a solution of a neutral, non-polar compound like toluene or naphthalene . Inject it using your current method conditions.

  • Interpreting the Results:

    • Symmetric Peak: If the neutral standard elutes as a sharp, symmetrical peak, the problem is chemical . The issue is specific to the basic nature of your aminocyclopentanol analyte interacting with the column chemistry.[4]

    • Tailing Peak: If the neutral standard also tails, the problem is likely physical .[4][8] This indicates a system-wide issue that distorts the flow path, affecting all compounds regardless of their chemistry. Common causes include a column void (a collapsed area of the packed bed), a partially blocked inlet frit, or excessive extra-column volume from tubing or poor connections.[1][2][8]

Q3: My diagnostic test confirmed a chemical interaction. What are my options for improving the peak shape?

When facing a chemical interaction, the goal is to minimize the secondary silanol interactions without compromising the primary chiral separation. This is typically achieved by modifying the mobile phase.

  • Strategy 1: Add a Competing Base (Silanol Suppressor): This is often the most effective solution. By adding a small amount of another basic compound to your mobile phase, you can "mask" the active silanol sites.[9] This competing base, or "silanol suppressor," will preferentially interact with the Si-O⁻ sites, preventing your analyte from binding to them.[10][11]

    • Recommended Additives:

      • Normal Phase: Diethylamine (DEA) is often highly effective.[10][12]

      • Reversed Phase: Triethylamine (TEA) is a common choice.[9][13][14]

    • Typical Concentration: Start with 0.1% (v/v) and optimize as needed, rarely exceeding 0.5%.[12]

  • Strategy 2: Control the Mobile Phase pH (Reversed Phase): Since the problematic interaction occurs when silanols are ionized, you can suppress this ionization by lowering the mobile phase pH.

    • Action: Operate at a lower pH (e.g., pH 2.5 - 3.0) using a suitable buffer (e.g., phosphate or formate).[2][5] At this pH, the silanol groups (Si-OH) are fully protonated and neutral, eliminating the strong ionic attraction for your protonated amine analyte.[9]

    • Caution: Ensure your chiral column is stable at low pH. Prolonged use of low pH can damage traditional silica-based columns.[8]

  • Strategy 3: Increase Buffer Concentration (Reversed Phase): If you are already using a buffer, low concentration may lead to poor pH control within the column, especially as the analyte peak passes through. Increasing the buffer strength (typically to 20-50 mM) can ensure a more stable pH environment and improve peak symmetry.[2]

Q4: The neutral standard tailed, indicating a physical problem. How do I troubleshoot my system?

Physical issues require a systematic check of the hardware from the injector to the detector.

  • Check for Column Contamination/Void: A buildup of contaminants on the inlet frit or a collapse of the packed bed at the column inlet is a common cause.[8]

    • Action: Disconnect the column from the detector and reverse its direction. Flush the column to waste with a strong solvent (see Protocol 2). This can sometimes dislodge particulates from the inlet frit.[8][15] If tailing persists and backpressure is lower than expected, a void may have formed, and the column may need replacement.

  • Inspect and Replace the Guard Column: If you are using a guard column, it is designed to trap contaminants. It may be saturated or blocked.

    • Action: Remove the guard column and run the analysis again. If the peak shape improves, replace the guard column.[16]

  • Minimize Extra-Column Volume: Excessive volume outside the column smears the peak.

    • Action: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.125 mm or 0.005").[1] Verify that all fittings are correctly seated (e.g., ferrules are not crushed or improperly set) to eliminate any dead volume.[2]

Q5: Could sample overload or the sample solvent be causing the tailing?

Absolutely. These are often overlooked causes.

  • Mass Overload: Injecting too much analyte can saturate the active sites on the stationary phase, leading to a classic "shark-fin" or tailing peak shape.[2][16]

    • Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves dramatically, you were overloading the column.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., sample in pure ethanol, mobile phase is 95:5 Hexane:Ethanol), it can cause peak distortion. The strong solvent plug carries the analyte down the column in a distorted band.[2]

    • Action: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.

Systematic Troubleshooting Workflow

This flowchart provides a logical path to diagnose the root cause of peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed (USP Tailing Factor > 1.2) diagnostic Inject Neutral, Achiral Standard (e.g., Toluene) start->diagnostic chemical_issue Chemical Interaction Issue diagnostic->chemical_issue Peak is Symmetrical physical_issue Physical / System Issue diagnostic->physical_issue Peak Tails mod_mp Modify Mobile Phase (See Table 1) chemical_issue->mod_mp check_connections Check Tubing & Fittings (Minimize Dead Volume) physical_issue->check_connections add_base Add Competing Base (e.g., 0.1% DEA/TEA) mod_mp->add_base adj_ph Adjust pH (RP) (e.g., pH 2.5-3.0) mod_mp->adj_ph check_col_chem Consider Column (End-capped, Type B Silica) mod_mp->check_col_chem flush_col Reverse-Flush Column check_connections->flush_col replace_guard Remove / Replace Guard Column flush_col->replace_guard replace_col Replace Column (Void / Contamination) replace_guard->replace_col

Caption: A decision tree for troubleshooting peak tailing.

Data Presentation: Mobile Phase Optimization Strategies

The following table summarizes common strategies for addressing chemical-based peak tailing for basic analytes like aminocyclopentanol.

Strategy Mechanism of Action Typical Conditions Pros Cons & Considerations
Add Competing Base Masks active silanol sites, preventing analyte interaction.[9][10]0.1% - 0.5% TEA (RP) or DEA (NP) in mobile phase.[12]Highly effective for basic compounds; often provides the best peak shape.Can alter selectivity; may suppress MS signal; can be difficult to flush from the column.[11]
Lower Mobile Phase pH Protonates silanol groups (Si-OH), neutralizing their negative charge and eliminating ionic attraction.[5][9]pH 2.5 - 3.5 using a buffer (formate, phosphate).Effective at eliminating ionic interactions; MS-compatible (formate).May reduce analyte retention; not all CSPs are stable at low pH.[8]
Increase Buffer Strength Ensures stable pH throughout the column, preventing localized pH shifts as the analyte passes through.[2]20 mM - 50 mM.Improves reproducibility and peak symmetry.Higher salt concentrations can precipitate in high organic; may not be sufficient on its own to solve severe tailing.[9]
Change Organic Modifier Different solvents (e.g., Methanol vs. Acetonitrile) can alter both the primary chiral interaction and secondary interactions.Substitute ACN for MeOH or vice versa.Can sometimes improve peak shape and/or resolution.May significantly change retention times and elution order.

Experimental Protocols: Corrective Actions

Follow these step-by-step procedures for key troubleshooting actions.

Protocol 1: Preparation of Mobile Phase with a Basic Additive

This protocol describes adding Triethylamine (TEA) to a reversed-phase mobile phase. The same principle applies to adding Diethylamine (DEA) in normal phase.

  • Prepare Aqueous/Buffer Phase: Prepare your aqueous buffer solution (e.g., 20 mM Ammonium Formate in water) as you normally would.

  • Measure Organic Solvent: In a separate, appropriately sized graduated cylinder or volumetric flask, measure the final required volume of the organic solvent (e.g., Acetonitrile or Methanol).

  • Add the Additive: Using a calibrated micropipette, add the calculated volume of the basic additive to the organic solvent. For example, to make a 0.1% TEA solution in 1 L of mobile phase, you would add 1 mL of TEA.

    • Safety Note: Work in a fume hood. TEA and DEA have strong, noxious odors and are corrosive.

  • Mix and Combine: Thoroughly mix the organic solvent containing the additive. Then, combine it with the aqueous phase in the final mobile phase reservoir.

  • Final Steps: Sonicate or degas the final mobile phase as per your standard laboratory procedure.

  • Equilibration: Equilibrate the column with the new mobile phase for at least 20-30 column volumes before injecting your sample. Chiral columns can take longer to equilibrate than standard achiral columns.[17]

Protocol 2: Column Flushing and Regeneration

This procedure is used to clean a contaminated column or attempt to resolve a blockage.

  • Disconnect from Detector: To prevent contaminants from flowing into the detector cell, disconnect the column outlet from the detector and direct it to a waste beaker.

  • Reverse the Column: Disconnect the column from the injector and reconnect it in the reverse direction (i.e., the original outlet is now the inlet).

  • Flush with Intermediate Solvent: If your mobile phase contained buffers or salts, flush the column with 10-15 column volumes of HPLC-grade water mixed with your organic modifier at the same ratio (e.g., 50:50 Methanol:Water) to remove the salts.

  • Strong Solvent Flush: Flush the column with a sequence of strong solvents. A common universal flush for a reversed-phase column is:

    • 20 column volumes of Isopropanol (IPA)

    • 20 column volumes of Tetrahydrofuran (THF) - (Caution: Ensure your HPLC system is PEEK-free)

    • 20 column volumes of Isopropanol (IPA)

  • Re-equilibrate: Turn the column back to its normal flow direction. Re-equilibrate with your mobile phase (without routing to the detector first) until the backpressure is stable.[18]

  • Reconnect and Test: Reconnect the column to the detector and allow the baseline to stabilize before injecting your test standard.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech. [Link]

  • uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs. [Link]

  • Axion Labs. HPLC Peak Tailing. Axion Labs. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • Sepuxianyun. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. Green Chemical Palace. [Link]

  • Chiral Technologies. (2019). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]

  • Phenomenex. Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Phenomenex. [Link]

  • LCGC International. (2022). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • PubMed. (1981). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. PubMed. [Link]

  • Chromatography Forum. (2005). use of Triethylamine. Chromatography Forum. [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]

  • Google Patents. (1994). Chiral mobile phase additives for improved liquid-chromatography separations.
  • Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. [Link]

  • PubMed. (2013). Chiral mobile phase additives in HPLC enantioseparations. PubMed. [Link]

  • uHPLCs. (2023). Chiral Column HPLC All You Should Know. uHPLCs. [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]

  • Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Crawford Scientific. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Restek. (2014).[4]Troubleshooting HPLC- Tailing Peaks. Restek. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Shim-pol. COLUMN CARE GUIDE. Shim-pol. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • LCGC International. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • RSC Publishing. (2017). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]

  • Preprints.org. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Preprints.org. [Link]

  • Quora. (2017). What is the chemistry behind the amino column used in HPLC?. Quora. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Phenomenex. HPLC Column Conditioning / Activation. Phenomenex. [Link]

  • Chromservis.eu. Chiral column handling. Chromservis.eu. [Link]

  • NIH. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). NIH. [Link]

  • ProQuest. (2014). HPLC Study of Amino-Silica Columns. ProQuest. [Link]

  • PubMed Central. (2023). Application of Normal-Phase Silica Column in Hydrophilic Interaction Liquid Chromatography Mode for Simultaneous Determination of Underivatized Amino Acids from Human Serum Samples via Liquid Chromatography–Tandem Mass Spectrometry. PubMed Central. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • ResearchGate. (2017). (PDF) Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. [Link]

  • Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. Agilent. [Link]

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Technical Support Center: Optimization of Chiral Resolution for Aminocyclopentane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chiral resolution of aminocyclopentane isomers. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for this challenging class of separations. As Senior Application Scientists, we have structured this resource to move from foundational questions to in-depth, problem-specific solutions, explaining the causality behind our recommendations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when beginning a chiral resolution project for aminocyclopentane isomers.

Q1: What are the primary methods for resolving aminocyclopentane enantiomers?

There are three principal strategies for separating the enantiomers of aminocyclopentane derivatives:

  • Direct Chromatographic Resolution: This is the most common analytical method, utilizing High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.[1][2][3]

  • Diastereomeric Salt Resolution: This classical chemical method is particularly useful for larger-scale preparations.[4] It involves reacting the racemic aminocyclopentane (a base) with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by conventional techniques such as fractional crystallization.[5][6] The desired enantiomer is then recovered by breaking the salt.

  • Enzymatic Kinetic Resolution: This method uses an enzyme (often a lipase) that selectively catalyzes a reaction with only one of the enantiomers in the racemic mixture.[7][8] This transforms one enantiomer into a new compound, which can then be easily separated from the unreacted enantiomer. This approach is valued for its high selectivity and operation under mild conditions.[9]

Q2: How do I select the right Chiral Stationary Phase (CSP) for my aminocyclopentane isomers?

The choice of CSP is the most critical factor for a successful chromatographic separation.[2][10] For aminocyclopentanes, the following CSP classes are most effective:

  • Polysaccharide-based CSPs: Derivatives of amylose and cellulose are the most versatile and widely used CSPs due to their broad chiral recognition abilities.[2] Columns like Chiralpak® IA, IB, IC, and AD series are excellent starting points for screening.[1][11] They recognize analytes through a combination of hydrogen bonding, π-π stacking, and steric interactions.[12]

  • Crown Ether-based CSPs: These are particularly effective for resolving compounds with primary amine groups, like many aminocyclopentane derivatives.[13][14] The crown ether cavity selectively complexes with the protonated primary amine of one enantiomer, leading to excellent separation.[14]

  • Protein-based CSPs: Columns based on immobilized proteins can offer unique selectivity by mimicking biological interactions.[15]

  • Ion-Exchange Type CSPs: These selectors are designed for ionic compounds and can provide simplified method development and high loading capacities, which is beneficial for preparative separations.[16]

A systematic screening of a diverse set of CSPs is the most reliable strategy to find the optimal column.

CSP Selection & Screening Workflow

CSP_Screening_Workflow Screen1 Screen1 Eval Eval Screen1->Eval NoSep NoSep ChangeMP ChangeMP NoSep->ChangeMP ChangeMP->Screen1 Re-screen PartialSep PartialSep OptimizeMP OptimizeMP PartialSep->OptimizeMP GoodSep GoodSep OptimizeMP->GoodSep Improved FinalMethod FinalMethod GoodSep->FinalMethod

Q3: What is enantiomeric excess (ee) and how is it calculated and determined?

Enantiomeric excess (ee) is a measure of the purity of a chiral sample.[17] It represents the percentage excess of one enantiomer over the other. A sample that is 100% a single enantiomer has an ee of 100%, while a racemic mixture (50% of each enantiomer) has an ee of 0%.[17]

Calculation: The formula for enantiomeric excess is: ee (%) = [ ([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer]) ] x 100%

For example, a mixture containing 80% of the (R)-enantiomer and 20% of the (S)-enantiomer has an ee of 60%.[18]

Determination: The most common and accurate method for determining ee is through chiral chromatography (HPLC or GC).[19] By separating the enantiomers, the relative peak areas can be used to calculate the proportion of each, and thus the ee. Other methods include chiral capillary electrophoresis and fluorescence-based assays.[20][21]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems encountered during the chiral resolution of aminocyclopentanes.

Problem 1: No enantiomeric separation is observed.
Possible Cause A: Unsuitable Chiral Stationary Phase (CSP)

Why it happens: Chiral recognition is based on specific interactions between the analyte and the CSP. If the structural and electronic complementarity is poor, no separation will occur.[22] Aminocyclopentanes, being relatively small and flexible, require a CSP that can form stable, transient diastereomeric complexes.[22]

Solution:

  • Systematic Screening: Do not rely on a single column. A screening protocol using a set of complementary CSPs is essential.[23] A recommended starting set is shown in the table below.

  • Consider a Crown Ether CSP: If your aminocyclopentane has a primary amine (-NH2), a crown ether-based CSP should be included in your screen, as they are specifically designed for this functional group.[14]

CSP Class Common Chiral Selector Primary Interaction Mechanism Best For...
Polysaccharide (Amylose) Amylose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, π-π interactions, steric inclusionBroad range of chiral compounds, good starting point.[2]
Polysaccharide (Cellulose) Cellulose tris(3,5-dimethylphenylcarbamate)Similar to amylose but often with different selectivity.Compounds not resolved on amylose phases.
Crown Ether (+)-(18-Crown-6)-tetracarboxylic acidHost-guest complexation with primary amines.[13]Aminocyclopentanes with a primary amine group.[14]
Glycopeptide (e.g., Vancomycin) VancomycinHydrogen bonding, ionic interactions, steric hindrance.[24]Polar and ionizable compounds.[24][25]

Table 1: Recommended initial CSPs for screening aminocyclopentane isomers.

Possible Cause B: Inappropriate Mobile Phase

Why it happens: The mobile phase mediates the interaction between the analyte and the CSP. An incorrect mobile phase can either prevent the analyte from interacting with the CSP or cause it to bind so strongly that it doesn't elute properly. For basic compounds like amines, the mobile phase composition is critical to control ionization and prevent undesirable interactions with the silica support.[26]

Solution:

  • Switch Solvents: If a normal-phase system (e.g., hexane/alcohol) fails, try a polar organic or reversed-phase system. Supercritical Fluid Chromatography (SFC) is also a powerful alternative, often providing faster and more efficient separations.[10][23][27]

  • Add an Additive: For basic analytes like aminocyclopentanes, the addition of a small amount of a basic modifier is crucial. This is discussed in detail in the next section.

Problem 2: Poor peak shape (e.g., tailing, broad peaks).
Possible Cause: Secondary Ionic Interactions

Why it happens: The basic nitrogen atom in aminocyclopentane can interact ionically with acidic residual silanol groups on the surface of the silica-based CSP. This strong, non-enantioselective interaction leads to peak tailing and poor efficiency.

Solution:

  • Use a Basic Additive: Incorporate a small concentration (typically 0.1% - 0.5%) of a basic additive into your mobile phase.[12] This additive competes with the analyte for the active silanol sites, masking them and resulting in symmetrical peaks.

  • Optimize the Additive: The choice and concentration of the additive can significantly impact both peak shape and resolution. Start with a standard additive and optimize its concentration.

Additive Typical Mobile Phase Concentration Mechanism of Action & Comments
Diethylamine (DEA) Normal Phase (e.g., Hexane/IPA)0.1% - 0.2%Highly effective at masking silanols for basic compounds. The most common choice.[26]
Triethylamine (TEA) Normal Phase, Reversed Phase0.1% - 0.5%Another common choice, slightly less volatile than DEA.
Ammonium Acetate Reversed Phase (Aqueous-organic)10-20 mMActs as a buffer and ionic strength modifier, improving peak shape in RP mode.[28]
Cyclohexylamine Supercritical Fluid Chromatography (SFC)0.5%Can significantly increase retention and selectivity in SFC for amine compounds.[12]

Table 2: Common mobile phase additives for improving peak shape of aminocyclopentanes.

Problem 3: Partial separation (Resolution, Rs < 1.5).
Possible Cause: Sub-optimal Mobile Phase Strength or Temperature

Why it happens: The resolution (Rs) is a function of both the column's efficiency (N) and the selectivity (α) between the enantiomers. Once a CSP that shows some selectivity is found, fine-tuning the mobile phase and other parameters can dramatically improve the resolution. The mobile phase composition directly affects the selectivity factor (α), which is the ratio of the retention factors of the two enantiomers.[29]

Solution:

  • Adjust Modifier Percentage: In normal phase (e.g., Hexane/IPA), slowly decrease the percentage of the alcohol modifier (e.g., from 20% IPA to 15% or 10%). This will increase retention times and often improves resolution.

  • Change the Alcohol Modifier: The type of alcohol can have a significant effect. If IPA doesn't provide sufficient resolution, try ethanol or methanol. More polar alcohols can alter the hydrogen bonding interactions with the CSP.[26]

  • Optimize Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature (e.g., from 25°C to 15°C) often increases selectivity and improves resolution, although it will also increase analysis time and back pressure.

  • Optimize SFC Parameters: In SFC, both the co-solvent percentage and the back pressure can be adjusted. Higher back pressure increases the fluid density, which can alter selectivity.[23]

Problem 4: Loss of resolution or change in retention time over time.
Possible Cause: Column Contamination or Damage

Why it happens: Over time, strongly retained impurities from samples can accumulate at the head of the column, blocking active sites and reducing performance.[30] For traditional "coated" polysaccharide CSPs, certain solvents (like THF, DCM, or DMF) can irreversibly damage the stationary phase by stripping the chiral polymer from the silica support.[11][30]

Solution:

  • Use a Guard Column: Always use a guard column to protect the analytical column from contaminants.

  • Sample Filtration: Ensure all samples and mobile phases are filtered through a 0.22 µm filter to remove particulates.

  • Column Flushing Protocol: If performance degrades, flush the column. The procedure depends on the column type:

    • Immobilized CSPs (e.g., CHIRALPAK IA, IB, IC): These are more robust. They can be flushed with stronger solvents to remove contaminants. A typical regeneration involves flushing with Dichloromethane or Tetrahydrofuran (THF), followed by Isopropanol. Always consult the manufacturer's instructions first. [30]

    • Coated CSPs (e.g., CHIRALPAK AD, OD): These are less robust. Never use "forbidden" solvents. Flush with the strongest recommended solvent, which is often 100% Isopropanol or Ethanol.[30]

Part 3: Alternative & Preparative Scale Methods

For drug development professionals requiring larger quantities of a single enantiomer, chromatographic separation can be costly and time-consuming.[4] Diastereomeric salt resolution is a powerful alternative.

Diastereomeric Salt Resolution: A Practical Workflow

This method relies on the principle that diastereomers have different physical properties.[6] By reacting the racemic amine with a single enantiomer of a chiral acid, two diastereomeric salts are formed, which can then be separated.

Diastereomeric_Salt_Resolution Mix Mix Diastereomers Diastereomers Mix->Diastereomers Filter Filter Salt1 Salt1 Filter->Salt1 Solid Salt2 Salt2 Filter->Salt2 Solution

Protocol: Screening for Diastereomeric Salt Resolution
  • Select Chiral Acids: Choose a variety of commercially available, enantiomerically pure acids (e.g., tartaric acid, mandelic acid, dibenzoyltartaric acid).

  • Solvent Screening: In parallel, test a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof) for the crystallization. The goal is to find a solvent where one diastereomeric salt is significantly less soluble than the other.[4][31]

  • Salt Formation: Dissolve the racemic aminocyclopentane in the chosen solvent. Add 0.5 to 1.0 equivalents of the chiral acid. Heat gently to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4°C), to induce crystallization. The formation of a crystalline solid is the desired outcome.[32]

  • Isolation and Analysis: Isolate the crystals by filtration. Liberate the amine from both the crystalline salt and the remaining filtrate by treating them with a base (e.g., aq. NaOH) and extracting with an organic solvent.

  • Determine Enantiomeric Excess: Analyze the ee of the amine from both fractions using a developed chiral HPLC method to determine the success of the resolution.[31]

Troubleshooting Diastereomeric Salt Resolution
  • Q: No crystals are forming.

    • A: The salts may be too soluble in the chosen solvent. Try a less polar solvent, concentrate the solution, or use an anti-solvent to induce precipitation.

  • Q: An oil is forming instead of crystals.

    • A: This is common. Try changing the solvent, lowering the concentration, or slowing down the cooling rate. Seeding the solution with a small crystal can also help.

  • Q: The isolated crystals have low ee.

    • A: The solubility difference between the two diastereomeric salts is not large enough in the chosen solvent. Screen more solvents.[31] Alternatively, the crystallization may have occurred too quickly, trapping the more soluble salt. A slower crystallization or a re-crystallization step may be necessary.[32]

References

Technical Support Center: Stereochemical Integrity in Chiral Cyclopentane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists engaged in the synthesis of chiral cyclopentane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter the critical challenge of preventing racemization. The cyclopentane ring is a ubiquitous scaffold in numerous natural products and pharmaceuticals, making stereocontrol paramount.[1] This resource provides in-depth, troubleshooting-focused answers to common issues, grounded in mechanistic principles and field-proven strategies.

Frequently Asked Questions & Troubleshooting Guides
Q1: I'm observing a significant drop in enantiomeric excess (ee) after a base-mediated reaction on my cyclopentane derivative, especially when a stereocenter is adjacent to a carbonyl group. What is happening and how can I fix it?

A1: The most probable cause is base-catalyzed racemization via enolization.

Expertise & Experience: A hydrogen atom on a carbon alpha (α) to a carbonyl group (a ketone, ester, etc.) is acidic. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate.[2][3] Reprotonation of this intermediate can occur from either face with equal probability, leading to a 50:50 mixture of enantiomers (a racemate) and a complete loss of optical activity.[3][4] Even weak bases or extended reaction times can facilitate this process, eroding your hard-won enantiopurity.

Troubleshooting & Optimization:

  • Re-evaluate Your Base: The strength and steric bulk of your base are critical. Strong, non-hindered bases like sodium hydroxide or potassium tert-butoxide readily cause deprotonation and subsequent racemization.[5]

    • Action: Switch to a weaker or sterically hindered, non-nucleophilic base. Diisopropylethylamine (DIPEA), triethylamine (TEA), or 2,6-lutidine are excellent alternatives that are less likely to abstract the α-proton.[5]

  • Control the Temperature: Racemization is a chemical reaction with an activation energy; its rate is highly temperature-dependent.[6][7]

    • Action: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Attempt the reaction at 0 °C, -20 °C, or even -78 °C (dry ice/acetone bath).

  • Minimize Reaction Time: Prolonged exposure to basic conditions increases the probability of racemization.[5]

    • Action: Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed. Avoid unnecessary overnight stirring if the reaction is complete in a few hours.

Data-Driven Decision Making:

The following table illustrates the dramatic effect that base and temperature selection can have on the stereochemical outcome of a reaction involving a chiral center α to a ketone.

BaseSolventTemperature (°C)Final Enantiomeric Excess (ee%)Rationale for Outcome
Sodium EthoxideEthanol8045%A strong base at high temperature provides ideal conditions for rapid enolization and racemization.[5]
Sodium EthoxideEthanol2570%Lowering the temperature reduces the rate of racemization, but the strong base still causes significant erosion of ee.
Triethylamine (TEA)DCM2592%A weaker organic base is less effective at deprotonating the α-carbon, preserving stereochemistry more effectively.
2,6-Lutidine THF 0 >98% A sterically hindered, weak base at low temperature provides the optimal conditions for minimizing racemization.
Q2: My synthesis involves a substitution reaction at a chiral center on the cyclopentane ring, but the product is almost completely racemic. Why did this happen?

A2: This outcome strongly suggests the reaction is proceeding through an Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism.

Expertise & Experience: The Sₙ1 mechanism involves a two-step process where the leaving group departs first, forming a carbocation intermediate.[3] This carbocation is planar (sp² hybridized) and therefore achiral. The incoming nucleophile can then attack this intermediate from either the top or bottom face with equal likelihood, resulting in a racemic mixture of the two possible enantiomers.[3][8] This is a common issue in solvolysis reactions or when using polar, protic solvents that can stabilize the carbocation intermediate.

Troubleshooting & Optimization:

  • Promote an Sₙ2 Pathway: The Sₙ2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process that occurs with an inversion of stereochemistry and is highly stereospecific.

    • Action: Use a less polar, aprotic solvent (e.g., THF, Acetone, DMF) that does not stabilize carbocations. Increase the concentration and nucleophilicity of your nucleophile to favor the bimolecular pathway.

  • Improve the Leaving Group: While a good leaving group is necessary for substitution, an exceptionally good one can favor the Sₙ1 pathway. If possible, consider if a slightly less reactive leaving group (e.g., a tosylate vs. a triflate) in combination with a stronger nucleophile could shift the mechanism towards Sₙ2.

  • Alternative Synthetic Routes: If substitution at the chiral center is unavoidable and prone to racemization, consider alternative strategies.

    • Action: Can the stereocenter be set in a different way? For example, stereoselective reduction of a ketone or an enantioselective cycloaddition reaction can provide access to chiral cyclopentane cores without risking racemization via substitution.[9]

Q3: How can I use protecting groups to prevent racemization, particularly near a carbonyl?

A3: Protecting groups are an essential tool to temporarily mask a reactive functional group, preventing it from participating in unwanted side reactions like racemization. [10][11]

Expertise & Experience: For a carbonyl group, the goal is to temporarily convert it into a functional group that cannot form an enol or enolate. The most common and effective strategy is to protect it as an acetal or ketal.

Trustworthiness (Self-Validating System):

  • Protection Step: React the carbonyl with a diol (e.g., ethylene glycol) under acidic catalysis. This forms a five-membered ring (a dioxolane), which is stable to bases, organometallics, and hydrides. The α-carbon is no longer adjacent to a carbonyl, and its proton is no longer acidic.

  • Reaction Step: Perform your desired synthetic transformation on another part of the molecule under conditions that would have previously caused racemization (e.g., using a strong base).

  • Deprotection Step: After the critical step is complete, the acetal/ketal is easily removed by treatment with aqueous acid (e.g., dilute HCl) to regenerate the original carbonyl group, now with its adjacent stereocenter intact.

Common Protecting Groups for Carbonyls:

Protecting GroupFormation ConditionsStabilityCleavage Conditions
Ethylene GlycolEthylene glycol, p-TsOHBasic, nucleophilic, reductive reagentsAqueous acid
1,3-Propanediol1,3-Propanediol, p-TsOHBasic, nucleophilic, reductive reagentsAqueous acid
Visualized Workflows and Mechanisms

A clear understanding of the racemization mechanism is the first step toward preventing it.

racemization_mechanism cluster_start Chiral Starting Material cluster_intermediate Intermediate Start_R (R)-Enantiomer (Chiral Center) Enolate Planar Enolate (Achiral) Start_R->Enolate + Base - H⁺ Product_R (R)-Enantiomer Enolate->Product_R + H⁺ (Attack from one face) Product_S (S)-Enantiomer Enolate->Product_S + H⁺ (Attack from other face)

Caption: Base-catalyzed racemization via a planar, achiral enolate.

troubleshooting_workflow Start Racemization Detected (Loss of ee%) Q_Mechanism Is chiral center α to a carbonyl? Start->Q_Mechanism A_Enolization Likely Enolization Q_Mechanism->A_Enolization Yes A_SN1 Likely Sₙ1 Mechanism Q_Mechanism->A_SN1 No (Leaving group at chiral center?) Sol_Base Use Weaker/ Hindered Base A_Enolization->Sol_Base Sol_Temp Lower Reaction Temperature A_Enolization->Sol_Temp Sol_Time Minimize Reaction Time A_Enolization->Sol_Time Sol_Protect Protect Carbonyl (e.g., Acetal) A_Enolization->Sol_Protect Sol_Solvent Use Aprotic Solvent A_SN1->Sol_Solvent Sol_Nuc Increase Nucleophile Concentration A_SN1->Sol_Nuc

Caption: Troubleshooting workflow for diagnosing and solving racemization.

Experimental Protocols
Protocol 1: General Procedure for Minimizing Base-Mediated Racemization

This protocol provides a framework for a reaction where a chiral cyclopentane derivative is treated with a base.

  • System Preparation: Assemble the reaction glassware under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is thoroughly dried to prevent side reactions with moisture.

  • Solvent and Reagent Addition: Add the chiral cyclopentane starting material to the flask, followed by the anhydrous solvent (e.g., THF, DCM).

  • Cooling: Cool the reaction mixture to the target temperature (e.g., 0 °C using an ice-water bath or -78 °C using a dry ice-acetone bath) before adding the base.

  • Base Addition: Add the sterically hindered base (e.g., 2,6-lutidine or DIPEA) dropwise to the cooled, stirred solution.

  • Reaction Monitoring: Allow the reaction to proceed at the low temperature. Monitor its progress every 15-30 minutes by taking a small aliquot and analyzing it by TLC.

  • Workup: As soon as the starting material is consumed, quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium chloride solution). Do not let the reaction run longer than necessary.

  • Extraction and Purification: Proceed with standard aqueous workup and purification (e.g., column chromatography) at room temperature.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline; specific parameters must be optimized for your compound.[4] Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the ratio of enantiomers in a sample.[12][13]

  • Sample Preparation: Prepare a dilute solution of your purified compound in the mobile phase (or a solvent miscible with it). A typical concentration is around 1 mg/mL.[4]

  • Column Selection: Choose a chiral HPLC column appropriate for your class of compound. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are versatile and widely used.[4]

  • Mobile Phase Selection: A common mobile phase for normal-phase chiral separations is a mixture of hexane and isopropanol.[4] The ratio will need to be optimized to achieve baseline separation of the enantiomers. Start with a 90:10 hexane:isopropanol mixture and adjust as needed.

  • HPLC Conditions (Typical Starting Point):

    • Flow rate: 0.5 - 1.0 mL/min[4]

    • Injection volume: 5-20 µL[4]

    • Detector: UV detector set to a wavelength where your compound has strong absorbance.

  • Analysis:

    • Inject Racemic Standard: First, inject a sample of the racemic mixture (if available) to determine the retention times (t_R) of both enantiomers and confirm the column can resolve them.

    • Inject Chiral Sample: Inject your synthesized sample.

    • Calculate Enantiomeric Excess (ee): Integrate the peak areas for the two enantiomers. The ee is calculated as: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100

References
  • Addressing issues of racemization during the synthesis of optically active deriv
  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis.
  • Synthesis of Chiral Cyclopentenones.
  • Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetriz
  • The role of racemisation kinetics in the deracemisation process via temper
  • Synthesis of Chiral Cyclopentenones.
  • 19.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed.
  • General mechanism of base‐catalysed racemisation.
  • Racemization Overview, Mechanism & Examples. Study.com.
  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles.
  • Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. PMC, PubMed Central.
  • Racemiz
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
  • Technical Support Center: Strategies to Reduce Racemization in the Synthesis of Chiral Azepanes. Benchchem.
  • Cyclopentane Synthesis. Baran Lab.
  • Chiral HPLC Separ
  • Chiral Separ
  • Chiral HPLC separation: str
  • Cyclopentane synthesis. Organic Chemistry Portal.

Sources

Technical Support Center: Synthesis of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding common byproducts encountered during its synthesis. Our focus is on providing practical, experience-driven advice to help you optimize your synthetic routes and obtain a high-purity final product.

Introduction

(1R,3S)-Methyl 3-aminocyclopentanecarboxylate is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Achieving high stereochemical purity is critical, and the formation of byproducts can significantly complicate purification and reduce overall yield. This guide will address the most common issues encountered, their root causes, and systematic approaches to their resolution.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding byproducts in the synthesis of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate.

Q1: What are the most common byproducts I should expect when synthesizing (1R,3S)-Methyl 3-aminocyclopentanecarboxylate?

The most prevalent byproducts are typically related to the stereochemistry of the molecule and the nature of the synthetic route employed. The primary impurities to monitor are:

  • The Undesired Enantiomer/Diastereomer: In any chiral resolution, the presence of the unwanted stereoisomer is the most common impurity. For example, in an enzymatic resolution of racemic methyl cis-3-aminocyclopentanecarboxylate, the unreacted (1S,3R)-enantiomer will be a major byproduct. Similarly, in a classical resolution using a chiral acid like tartaric acid, the diastereomeric salt of the undesired enantiomer will be present.[1][2]

  • Diastereomeric Byproducts: If the starting material is a mixture of cis and trans isomers, you can expect to see the corresponding trans-diastereomers in your final product. For instance, starting with a mix of cis- and trans-3-aminocyclopentanecarboxylic acid will lead to a mixture of diastereomeric products.

  • Epimerization Byproducts: Under certain conditions, particularly exposure to strong bases or acids, epimerization at the chiral centers can occur, leading to the formation of other stereoisomers.

  • N-Acyl Impurities: In enzymatic resolutions, if the reaction is not properly controlled, N-acylation of the amino group can sometimes occur, leading to amide byproducts.[3][4]

  • Starting Material Impurities: Any impurities present in the initial racemic ester or the resolving agent can be carried through the synthesis.

Q2: I am seeing a significant amount of the undesired enantiomer in my product after enzymatic resolution. What could be the cause?

This is a classic issue of incomplete resolution. Several factors can contribute to this:

  • Suboptimal Enzyme Activity: The enzyme's efficiency may be compromised due to incorrect pH, temperature, or the presence of inhibitors.

  • Reaction Time: The resolution may not have reached completion. It is crucial to monitor the reaction progress over time to determine the optimal endpoint.

  • Enzyme Loading: An insufficient amount of enzyme will lead to a slower and potentially incomplete reaction.

  • Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition.

Q3: During a classical resolution with a chiral acid, I am getting a low yield of the desired diastereomeric salt. Why is this happening?

Low yields in diastereomeric salt formation are a common challenge and can be attributed to several factors:[5]

  • Solvent Choice: The solubility of the two diastereomeric salts in the chosen solvent is a critical factor. The ideal solvent should maximize the solubility difference between the desired and undesired diastereomers.[5]

  • Supersaturation: Insufficient supersaturation of the desired diastereomeric salt will lead to poor crystallization.

  • Cooling Rate: A rapid cooling rate can lead to the co-precipitation of both diastereomers, reducing the purity and yield of the desired salt.

  • Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic mixture can significantly impact the efficiency of the resolution.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guides to troubleshoot specific byproduct-related issues.

Guide 1: Managing Diastereomeric Impurities

Diastereomeric impurities are often the most challenging to remove due to their similar physical properties.

Problem: Chiral HPLC analysis of the final product shows the presence of one or more diastereomeric impurities.

Troubleshooting Workflow:

Troubleshooting_Diastereomers Start Diastereomeric Impurity Detected Check_Starting_Material Analyze Starting Material Purity by HPLC/GC-MS Start->Check_Starting_Material Impure_SM Impure Starting Material Check_Starting_Material->Impure_SM Impurity Confirmed Pure_SM Starting Material is Pure Check_Starting_Material->Pure_SM No Impurity Purify_SM Purify Starting Material (e.g., Recrystallization, Chromatography) Impure_SM->Purify_SM Purify_SM->Check_Starting_Material Review_Reaction Review Reaction Conditions Pure_SM->Review_Reaction Epimerization Potential for Epimerization (pH, Temp) Review_Reaction->Epimerization Purification Optimize Final Purification Review_Reaction->Purification No obvious cause Optimize_Conditions Optimize Reaction Conditions (e.g., milder base/acid, lower temp) Epimerization->Optimize_Conditions Optimize_Conditions->Purification Column_Chromatography Column Chromatography with appropriate stationary/mobile phase Purification->Column_Chromatography Recrystallization Recrystallization with solvent screening Purification->Recrystallization End Pure Product Column_Chromatography->End Recrystallization->End

Caption: Troubleshooting workflow for diastereomeric impurities.

Detailed Steps:

  • Analyze Starting Materials: The first step is to confirm the purity of your starting racemic methyl 3-aminocyclopentanecarboxylate. Use analytical techniques like HPLC or GC-MS to check for the presence of diastereomeric isomers (e.g., the trans isomer).

  • Purify Starting Materials (if necessary): If the starting material is impure, it must be purified before proceeding. Techniques like fractional distillation or column chromatography can be effective.

  • Review Reaction Conditions: If the starting material is pure, review the reaction conditions for potential causes of isomerization.

    • pH: Extreme pH conditions (highly acidic or basic) can promote epimerization. Consider using milder reagents or buffering the reaction mixture.

    • Temperature: High temperatures can also lead to isomerization. Running the reaction at a lower temperature may be beneficial.

  • Optimize Purification: If diastereomeric byproducts are still present, focus on optimizing the final purification step.

    • Column Chromatography: This is often the most effective method for separating diastereomers. Screening different stationary phases (e.g., silica gel, alumina) and mobile phase systems is crucial.

    • Recrystallization: While challenging for diastereomers, a systematic solvent screening for recrystallization can sometimes be successful in enriching the desired isomer.

Guide 2: Optimizing Enzymatic Resolution

Problem: Low enantiomeric excess (ee) after enzymatic resolution, indicating a high level of the unreacted enantiomer.

Troubleshooting Workflow:

Troubleshooting_Enzymatic_Resolution Start Low Enantiomeric Excess Check_Enzyme Verify Enzyme Activity & Purity Start->Check_Enzyme Inactive_Enzyme Inactive/Impure Enzyme Check_Enzyme->Inactive_Enzyme Low Activity Active_Enzyme Enzyme is Active Check_Enzyme->Active_Enzyme Good Activity New_Enzyme Source Fresh, High-Purity Enzyme Inactive_Enzyme->New_Enzyme New_Enzyme->Check_Enzyme Optimize_Params Optimize Reaction Parameters Active_Enzyme->Optimize_Params pH_Temp pH and Temperature Optimize_Params->pH_Temp Time_Conc Reaction Time & Substrate Concentration Optimize_Params->Time_Conc Enzyme_Loading Enzyme Loading Optimize_Params->Enzyme_Loading Monitor_Reaction Monitor Reaction Progress by Chiral HPLC pH_Temp->Monitor_Reaction Time_Conc->Monitor_Reaction Enzyme_Loading->Monitor_Reaction Incomplete_Reaction Reaction Incomplete Monitor_Reaction->Incomplete_Reaction Complete_Reaction Reaction Complete Monitor_Reaction->Complete_Reaction Extend_Time Extend Reaction Time or Adjust Conditions Incomplete_Reaction->Extend_Time Extend_Time->Monitor_Reaction Purification Purify Product Complete_Reaction->Purification End High ee Product Purification->End

Caption: Troubleshooting workflow for low enantiomeric excess in enzymatic resolution.

Detailed Steps:

  • Verify Enzyme Activity: Ensure that the enzyme you are using is active and has been stored correctly. If in doubt, test its activity on a model substrate.

  • Optimize Reaction Parameters:

    • pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity. Consult the supplier's data sheet or relevant literature for the specific enzyme being used.

    • Reaction Time: Perform a time-course study to determine the optimal reaction time. Take aliquots at different time points and analyze the enantiomeric excess by chiral HPLC.

    • Substrate Concentration: Very high substrate concentrations can sometimes lead to substrate inhibition. Try running the reaction at a lower concentration.

    • Enzyme Loading: Increase the amount of enzyme to see if the reaction rate and final conversion improve.

  • Monitor the Reaction: Regularly monitor the progress of the reaction by chiral HPLC. This will give you a clear picture of when the reaction has reached its optimal point.

  • Consider a Different Enzyme: If optimization of the current enzyme fails, it may be necessary to screen other commercially available lipases or proteases.[6]

Part 3: Analytical Protocols

Accurate identification and quantification of byproducts are essential for effective troubleshooting.

Protocol 1: Chiral HPLC Analysis

Objective: To separate and quantify the enantiomers and diastereomers of methyl 3-aminocyclopentanecarboxylate.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak series) are often effective for separating amino acid derivatives.[2][7][8][9][10]

Typical Method Parameters (to be optimized):

ParameterRecommended Starting Conditions
Column Chiralpak AD-H or similar polysaccharide-based CSP
Mobile Phase n-Hexane/Isopropanol with a basic additive (e.g., 0.1% diethylamine)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection: Inject the sample onto the HPLC system.

  • Data Analysis: Identify and integrate the peaks corresponding to the different stereoisomers. Calculate the enantiomeric excess (ee) and diastereomeric excess (de).

Note: Method development may be required to achieve baseline separation of all stereoisomers. This can involve screening different chiral columns and mobile phase compositions.[6][7][11][12]

References

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Enzymatic resolution of amino acids via ester hydrolysis. Amino Acids, 34(3), 327-343.
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Hof, R. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2).
  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

  • National Genomics Data Center (CNCB-NGDC). (n.d.). Enzymatic resolution of amino acids via ester hydrolysis. Retrieved from [Link]

  • Farkas, E., et al. (2017).
  • ResearchGate. (n.d.). Resolution of β-hydroxy-α-amino acids by the action of proteases on their N-acyl methyl esters. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminocyclopentanecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride. Retrieved from [Link]

  • Green, N., & Beroza, M. (1959). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Western Michigan University.
  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. (2024). Applied Microbiology and Biotechnology, 108(1).
  • ResearchGate. (n.d.). Correction: Mechanochemical enzymatic resolution of N-benzylated-β³-amino esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cis- and trans-isomers of carboxylic acid 33 and amine 35 (relative configurations are shown). Retrieved from [Link]

  • Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4413.

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Stability and storage conditions for (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride

Welcome to the technical support guide for this compound (CAS No: 180196-56-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this key synthetic intermediate. Here, we address common challenges and questions through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles.

Part 1: Troubleshooting Guide for Experimental Inconsistencies

Encountering unexpected results in your experiments can be frustrating. Often, the root cause can be traced back to the stability and handling of starting materials. This guide provides a logical workflow to diagnose and resolve issues that may arise from the improper storage or handling of this compound.

Scenario 1: Inconsistent Reaction Yields or Failure

You are performing a reaction, such as an amide coupling, where this compound is a key nucleophile. Your reaction yields are either significantly lower than expected or the reaction fails to proceed to completion.

G cluster_0 Troubleshooting: Inconsistent Reaction Yields A Start: Low or No Yield B Verify Compound Identity (NMR, MS) A->B C Identity Confirmed? B->C D Source New, Verified Material C->D No E Assess Compound Purity & Water Content (Karl Fischer, Elemental Analysis) C->E Yes F Is Water Content Elevated? E->F G Dry Compound Under Vacuum/ Inert Gas F->G Yes H Review Storage Conditions (Temperature, Atmosphere, Light) F->H No J Re-run Reaction with Corrected Material & Conditions G->J I Implement Correct Storage Protocol (See FAQ Q1) H->I I->J

Caption: Workflow for diagnosing yield issues.

  • Verify Compound Identity : Before troubleshooting stability, it's crucial to confirm you are using the correct substance. Run a quick Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) analysis and compare it against a reference spectrum.

  • Assess Water Content : this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Elevated water content can interfere with many reactions, particularly those involving water-sensitive reagents like acyl chlorides or coupling agents in peptide synthesis. A Karl Fischer titration is the gold standard for quantifying water content.

  • Drying Procedure : If excessive moisture is detected, the compound should be dried. The hydrochloride salt form is generally more stable than the free base, but the ester functionality could be susceptible to hydrolysis under harsh conditions. A gentle drying method is recommended: place the solid in a desiccator under high vacuum for several hours. For more stubborn moisture, drying in a vacuum oven at a mild temperature (e.g., 30-40°C) can be effective. Avoid high temperatures which could lead to degradation.

  • Review Storage Protocol : How was the material stored? Was the container tightly sealed? Was it stored in a desiccator or under an inert atmosphere? Exposure to ambient air, even for short periods, can be detrimental for hygroscopic compounds.[3]

  • Re-run Experiment : Once the material has been dried and its purity confirmed, repeat the experiment. If the reaction now proceeds as expected, the root cause was likely moisture absorption due to improper handling or storage.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

There is conflicting information from suppliers, with recommendations ranging from room temperature to -20°C.[4] This discrepancy often arises from a trade-off between preventing degradation and managing laboratory logistics. As a Senior Application Scientist, our recommendation is based on the compound's known properties:

  • Temperature : Store at 2-8°C. This temperature range is a robust best practice for amine hydrochlorides to minimize the rate of any potential degradation pathways over long-term storage.[1] While some suppliers may list room temperature, refrigerated storage provides an extra layer of protection against thermal decomposition. Storing at -20°C is also acceptable but may not be necessary unless specified for a particular formulation or if long-term storage (i.e., years) is intended.

  • Atmosphere : Store under a dry, inert atmosphere (e.g., argon or nitrogen). This is critical due to the compound's hygroscopic nature.[1][3] Repeatedly opening a container in ambient air will introduce moisture, which can lead to hydrolysis of the ester or affect downstream reactions. If an inert atmosphere is not feasible, store the compound in a desiccator with a fresh desiccant.

  • Container : Use a tightly sealed container. Ensure the cap is securely fastened after each use to prevent moisture and air ingress.[2]

  • Light : Protect from light. While not always highlighted, many complex organic molecules can be light-sensitive. Storing in an amber glass vial or inside a cabinet is a good laboratory practice.[5]

Q2: My compound has turned clumpy and slightly off-color. Can I still use it?

Clumping is a strong indicator of moisture absorption.[2] A slight change in color could suggest minor degradation.

Recommendation:

  • Assess the extent of the issue : If the material is only slightly clumpy, it may be salvageable by drying it under high vacuum as described in the troubleshooting guide.

  • Perform an analytical check : Before using the material in a critical reaction, re-check its purity. A simple Thin Layer Chromatography (TLC) or a more detailed analysis like NMR or LC-MS can reveal the presence of impurities or degradation products.

  • When in doubt, discard : If the material is significantly discolored, has a noticeable odor, or if analytical checks show significant impurities, it is best to discard it. The cost of a failed experiment far outweighs the cost of replacing the reagent.

Q3: How long can I store this compound?

The shelf-life of the compound is highly dependent on the storage conditions. When stored under the optimal conditions outlined in Q1 (refrigerated, dry, inert atmosphere, and protected from light), the solid compound should be stable for at least 1-2 years. One supplier of a related compound suggests a shelf life of up to 3 years at room temperature, though this may be optimistic without ideal storage conditions.[6] For solutions, stability is much lower and they should generally be prepared fresh for each use.

Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CMinimizes degradation kinetics; a robust compromise between room temp and freezer storage.[1]
Atmosphere Dry, Inert (Argon/Nitrogen)Prevents moisture absorption (hygroscopic) and potential oxidation.[1][3]
Container Tightly SealedPrevents exposure to ambient air and moisture.[2]
Light Protect from LightPrevents potential photochemical degradation.[5]

References

  • Apollo Scientific. (n.d.). Methyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride Safety Data Sheet.
  • LGC Standards. (n.d.). methyl cis-3-aminocyclopentane-1-carboxylate hydrochloride, min 97%.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Guidechem. (2024, May 11). Hydroxylamine Hydrochloride Storage: Best Practices and Safety Guidelines.
  • A2B Chem. (n.d.). (1R,3S)-3-Aminocyclopentane-1-carboxylic acid hydrochloride.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Benchchem. (n.d.). Best practices for handling and storage of thiamine hydrochloride to maintain purity.
  • PubChem. (n.d.). methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride. Retrieved from [Link]

  • MedchemExpress. (n.d.). BOC-(1R,3S)-3-aminocyclopentane carboxylic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Hydrochloride, PA.

Sources

Resolving peak splitting in chromatographic analysis of aminocyclopentanol diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving common challenges in the chromatographic analysis of aminocyclopentanol diastereomers. This guide is designed for researchers, scientists, and drug development professionals who encounter peak splitting and other separation issues. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you achieve robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a split or shouldered peak for my aminocyclopentanol analyte. What is the most likely cause?

Peak splitting for a single analyte is a common but complex issue. The first step is to determine if the distortion applies to a single peak or all peaks in the chromatogram.[1]

  • If all peaks are split: The problem is likely systemic and occurs before the separation. Common causes include a blocked column inlet frit, a void in the stationary phase at the head of the column, or a mismatch between the injection solvent and the mobile phase.[1][2]

  • If only a single peak is split: The issue is likely chemical and related to the specific interactions between your aminocyclopentanol diastereomer and the chromatographic system.[3] This is the most common scenario for these compounds and is often caused by:

    • Secondary Silanol Interactions: The basic amine group on your analyte can form strong ionic interactions with acidic silanol groups on the surface of silica-based stationary phases.[4] This can lead to multiple interaction energies and result in peak tailing or splitting.[5]

    • Mobile Phase pH is Too Close to Analyte pKa: If the mobile phase pH is near the pKa of the aminocyclopentanol, the analyte can exist in both ionized and unionized forms.[6] These two forms will have different retention behaviors, causing the peak to broaden or split.[6][7]

    • On-Column Diastereomer Interconversion: While less common, certain mobile phase conditions or temperatures could potentially facilitate the interconversion of diastereomers on the column, leading to distorted peaks.

A simple diagnostic test is to reduce the sample injection volume or concentration. If the split peak resolves into two distinct peaks, it indicates that you are actually separating two different components that are eluting very close together.[1][3]

Q2: How does the mobile phase pH affect the separation of aminocyclopentanol diastereomers?

Mobile phase pH is a critical parameter for ionizable compounds like aminocyclopentanols.[6] The pH directly influences the ionization state of both the analyte's amine group and the stationary phase's residual silanol groups.[7]

  • Analyte Ionization: At a pH below the pKa of the amine group, the analyte will be protonated (positively charged). In reversed-phase chromatography, this increased polarity generally leads to shorter retention times.[8] Conversely, at a pH above the pKa, the amine will be in its neutral, unionized form, which is more hydrophobic and will be retained longer.[6][8]

  • Stationary Phase Ionization: The silanol groups on silica-based columns are acidic. As the pH of the mobile phase increases, more silanol groups become deprotonated (negatively charged), which can lead to strong electrostatic interactions with protonated basic analytes, causing peak tailing and other distortions.[4]

For robust separations, it is best to choose a mobile phase pH that is at least 1-2 pH units away from the analyte's pKa to ensure it exists in a single, stable ionic form.[6]

Q3: What type of column is best suited for separating aminocyclopentanol diastereomers?

The choice of column depends on the specific properties of your diastereomers and the desired separation mechanism.

  • Reversed-Phase (C18, C8): These are common starting points. However, standard C18 columns can suffer from peak tailing due to silanol interactions.[5] Look for columns with high-purity silica and advanced end-capping to minimize these secondary interactions.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds like aminocyclopentanols that may have poor retention on traditional reversed-phase columns.[9] HILIC stationary phases are polar (e.g., bare silica, amide, amino, or diol) and use a mobile phase with a high concentration of organic solvent.[10] This mode of chromatography can offer unique selectivity for diastereomers.[10]

  • Chiral Stationary Phases (CSPs): While diastereomers can often be separated on achiral phases, if you are also dealing with enantiomers or if the diastereomers are particularly difficult to resolve, a chiral column may be necessary.[11][12][13] These columns create diastereomeric complexes with the analytes, allowing for separation based on subtle stereochemical differences.[14]

Troubleshooting Guides

Guide 1: Resolving a Single Split Peak for an Aminocyclopentanol Diastereomer

This guide provides a systematic approach to troubleshooting a split peak believed to be caused by chemical interactions within the column.

dot

Troubleshooting_Flowchart A Start: Split Peak Observed B Is Mobile Phase pH within 1.5 units of analyte pKa? A->B C YES: Adjust pH to be >2 units away from pKa B->C Yes D NO: Issue is likely secondary interactions B->D No F Did peak shape improve? C->F E Add a competing base to the mobile phase (e.g., 0.1% Triethylamine) D->E E->F G YES: Optimize competing base concentration F->G Yes H NO: Consider alternative stationary phase F->H No J Problem Resolved G->J I Switch to a highly end-capped column or a HILIC column H->I I->J

Caption: Troubleshooting workflow for a single split peak.

Step-by-Step Protocol:

  • Verify Analyte pKa and Mobile Phase pH: Determine the pKa of your aminocyclopentanol. If the mobile phase pH is within 1.5 units of this value, the analyte may exist in both ionized and unionized forms, causing peak splitting.[6]

  • Adjust Mobile Phase pH: Prepare a new mobile phase with a pH that is at least 2 units above or below the analyte's pKa. For basic amines, using a higher pH (e.g., pH 9-10 with a stable column) will keep the analyte in its neutral form, which can improve peak shape and retention in reversed-phase mode.[8]

  • Introduce a Competing Base: If adjusting the pH is not effective or feasible, the issue is likely strong secondary interactions with silica silanols.[4] Add a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, shielding the analyte from these interactions and improving peak symmetry.

  • Evaluate Alternative Stationary Phases: If the above steps do not resolve the issue, the stationary phase itself may be the problem.

    • Switch to a highly end-capped column: Modern columns with advanced end-capping have fewer free silanol groups, reducing the potential for secondary interactions.[5]

    • Consider HILIC: For these polar analytes, HILIC can be a powerful alternative that operates on a different separation mechanism, potentially avoiding the issues seen in reversed-phase.

Guide 2: Systematic Method Development for Aminocyclopentanol Diastereomer Separation

This protocol outlines a structured approach to developing a robust separation method from scratch, aiming to prevent peak splitting and achieve optimal resolution.

Data Presentation: Starting Method Parameters

ParameterReversed-Phase (RP)Hydrophilic Interaction (HILIC)
Column High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µmAmide or Bare Silica, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water OR 10 mM Ammonium Bicarbonate, pH 9.510 mM Ammonium Acetate in 95:5 ACN:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN) OR ACN10 mM Ammonium Acetate in 50:50 ACN:Water
Gradient 5-95% B over 10 minutes95-50% B over 10 minutes
Flow Rate 0.3 mL/min0.4 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 1 µL1 µL
Sample Diluent 50:50 ACN:Water (match initial mobile phase)90:10 ACN:Water (match initial mobile phase)

Experimental Protocol:

  • Column and Mode Selection: Based on the polarity of your diastereomers, choose either an RP or HILIC starting point as detailed in the table above. HILIC is often a good choice for these highly polar compounds.[9][15]

  • Initial Scouting Gradient: Run the initial gradient with both acidic and basic mobile phases (for RP) to assess the impact of pH on retention and selectivity.[8] For HILIC, start with a buffered mobile phase.

  • Optimize Organic Modifier: Once a promising pH and column are identified, adjust the gradient slope to improve resolution between the diastereomers. A shallower gradient will increase the separation between closely eluting peaks.

  • Fine-Tune with Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of interaction, sometimes providing an orthogonal parameter for optimizing selectivity.[16] Experiment with temperatures between 30-60 °C.

  • Address Peak Asymmetry: If peak tailing or splitting persists, implement the strategies from Guide 1, such as adding a competing base (for RP) or selecting a different HILIC stationary phase (e.g., switching from bare silica to an amide-bonded phase).

dot

Method_Development_Workflow Start Start: Define Analytes SelectMode Select Mode: RP vs. HILIC Start->SelectMode ScoutRP Scout RP Columns & pH (Acidic/Basic) SelectMode->ScoutRP RP ScoutHILIC Scout HILIC Columns (Amide, Silica) SelectMode->ScoutHILIC HILIC OptimizeGradient Optimize Gradient Slope ScoutRP->OptimizeGradient ScoutHILIC->OptimizeGradient OptimizeTemp Optimize Temperature OptimizeGradient->OptimizeTemp AssessPeakShape Assess Peak Shape OptimizeTemp->AssessPeakShape Troubleshoot Troubleshoot Asymmetry (See Guide 1) AssessPeakShape->Troubleshoot Poor FinalMethod Final Robust Method AssessPeakShape->FinalMethod Acceptable Troubleshoot->OptimizeGradient

Sources

Technical Support Center: Navigating the Scale-Up of (1R,3S)-3-Aminocyclopentanol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride. As a critical chiral building block in pharmaceutical development, the successful and safe scale-up of its synthesis is paramount.[1][2] This guide, curated by senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to address the specific challenges encountered when transitioning from laboratory-scale to pilot-plant or industrial production. Our focus is on providing practical, experience-driven insights to ensure a robust, safe, and efficient manufacturing process.

Troubleshooting Guide: From Benchtop Anomalies to Production Solutions

This section is designed to be your first point of reference when encountering deviations during your scale-up campaign. Each issue is presented in a question-and-answer format, exploring the root causes and offering actionable solutions.

Issue 1: Inconsistent or Decreased Yields Upon Scale-Up

Question: We achieved an 85% yield in the lab for the synthesis of (1R,3S)-3-aminocyclopentanol, but upon scaling up to a 50L reactor, the yield has dropped to 60-65%. What are the likely causes and how can we rectify this?

Answer: A drop in yield during scale-up is a common challenge and can often be attributed to a combination of factors related to mass and heat transfer, as well as reaction kinetics.[3][4]

Potential Causes & Solutions:

  • Inefficient Mixing and Mass Transfer:

    • Cause: In larger reactors, achieving homogenous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[3][4] The mixing time in a large vessel can be significantly longer than the reaction half-life, leading to poor selectivity.[4]

    • Solution:

      • Agitator and Baffle Optimization: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine for good axial flow) and baffles to prevent vortex formation and improve bulk blending.

      • Stirring Rate Adjustment: The optimal stirring rate (RPM) from the lab scale does not translate directly. A tip speed correlation can be a good starting point for scaling up agitation.

      • Controlled Addition: For highly reactive reagents, consider a semi-batch process where one reactant is added at a controlled rate to manage reaction exotherms and maintain a low concentration of the reactive species.[5]

  • Heat Transfer Limitations:

    • Cause: The surface-area-to-volume ratio decreases significantly as the reactor size increases.[3][6] This makes it more difficult to dissipate the heat generated from exothermic reactions, leading to temperature excursions that can favor side product formation.

    • Solution:

      • Jacket Temperature Control: The temperature of the heating/cooling jacket may need to be set lower than in the lab to account for the slower heat transfer.

      • Calorimetry Studies: Perform reaction calorimetry (e.g., using an RC1 calorimeter) at the lab scale to accurately determine the heat of reaction and the maximum temperature of synthetic reaction (MTSR).[7] This data is crucial for safe and predictable thermal scale-up.

      • Solvent Selection: A higher boiling point solvent might offer a wider operating temperature window, but a solvent with a higher heat capacity and thermal conductivity can also aid in heat dissipation.

  • Changes in Raw Material Quality:

    • Cause: The purity profile of industrial-grade raw materials can differ from the high-purity reagents used in the lab.[3] Trace impurities can sometimes act as catalyst poisons or promote side reactions.

    • Solution:

      • Incoming Raw Material Testing: Implement rigorous analytical testing for all new batches of raw materials to ensure they meet the required specifications.

      • Small-Scale Test with Plant-Grade Materials: Before committing to a large-scale run, perform a lab-scale experiment using the same batches of raw materials that will be used in the plant.[3]

Issue 2: Difficulty in Achieving and Maintaining Chiral Purity

Question: Our target is an enantiomeric excess (e.e.) of >99% for (1R,3S)-3-aminocyclopentanol. While we achieve this in the lab, we are seeing a drop to 97-98% e.e. on a larger scale. What could be causing this loss of stereocontrol?

Answer: Maintaining high enantiomeric purity is a critical quality attribute for this intermediate.[8][9] The loss of stereocontrol during scale-up can often be traced back to subtle changes in reaction conditions or the isolation procedure.

Potential Causes & Solutions:

  • Temperature Fluctuations During Chiral Resolution:

    • Cause: If a chiral resolution step involving diastereomeric salt formation is used, temperature control is critical. Slower cooling rates in large vessels can lead to co-crystallization of the undesired diastereomer.

    • Solution:

      • Controlled Cooling Profile: Develop and implement a precise cooling profile for the crystallization process. This may involve step-wise cooling or a slow, linear ramp.

      • Seeding Strategy: Introduce seed crystals of the desired diastereomer at a specific temperature to promote its selective crystallization.

  • Racemization During Processing:

    • Cause: Exposure to harsh pH conditions (either acidic or basic) or elevated temperatures for extended periods can potentially lead to racemization at one of the chiral centers.

    • Solution:

      • Process Parameter Optimization: Carefully review the pH and temperature of each step, especially during work-up and isolation. Minimize the time the product is exposed to potentially racemizing conditions.

      • In-Process Controls (IPCs): Implement IPCs to monitor the enantiomeric purity at critical stages of the process. This will help pinpoint where the loss of stereocontrol is occurring.

  • Incomplete Reactions in Asymmetric Synthesis:

    • Cause: In catalytic asymmetric reactions, such as asymmetric hydrogenation, incomplete conversion can lead to a lower e.e. if the starting material is achiral or racemic.

    • Solution:

      • Reaction Monitoring: Use in-situ monitoring techniques (e.g., ReactIR) or frequent sampling to ensure the reaction goes to completion.[10]

      • Catalyst Loading and Activity: Ensure the catalyst is not deactivated. Catalyst poisoning can be a greater issue on a larger scale due to potential impurities in raw materials or hydrogen gas.[11]

Issue 3: Challenges with Hydrochloride Salt Formation and Isolation

Question: We are struggling with the final hydrochloride salt formation. In the lab, we get a nice crystalline solid, but in the plant, we are sometimes getting an oil or a very fine powder that is difficult to filter. What can we do to improve the crystallization?

Answer: The physical properties of the final active pharmaceutical ingredient (API) or intermediate are heavily influenced by the crystallization process.[12][13] Issues with oiling out or poor crystal morphology are common during the scale-up of salt formations.

Potential Causes & Solutions:

ProblemPotential CauseRecommended Solution
Oiling Out The product is precipitating from a supersaturated solution at a temperature above its melting point in the chosen solvent system. The rate of addition of the HCl solution may be too fast.- Adjust the solvent system to one where the product has lower solubility. - Decrease the temperature of the solution before adding the HCl. - Add the HCl solution more slowly to control the rate of salt formation.
Fine, Difficult-to-Filter Solid Rapid precipitation due to high supersaturation. This can be caused by adding the HCl solution too quickly or insufficient agitation.- Slow down the addition rate of the HCl solution. - Increase the agitation rate to improve mixing and prevent localized high supersaturation. - Implement a controlled cooling profile after salt formation to encourage crystal growth.
Inconsistent Crystal Form (Polymorphism) Different cooling rates and solvent environments can lead to the formation of different crystal polymorphs with varying physical properties.- Develop a robust crystallization protocol with a defined solvent system, temperature profile, and agitation rate. - Use a seeding strategy with the desired polymorph to ensure consistent crystal form. - Characterize the solid form using techniques like PXRD and DSC.
Hygroscopicity Issues The hydrochloride salt may be inherently hygroscopic, leading to handling and stability problems.[12]- Consider co-crystallization with a suitable co-former to potentially reduce hygroscopicity.[13] - Ensure the product is dried under controlled humidity and packaged in moisture-resistant containers.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride, especially if using a route involving sodium azide?

A1: The use of sodium azide (NaN₃) on an industrial scale presents significant safety hazards that must be rigorously managed.[14] Key concerns include:

  • Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[14]

  • Explosion Hazard:

    • Heavy Metal Azides: Sodium azide can react with heavy metals (e.g., lead, copper, mercury, zinc) to form highly shock-sensitive and explosive metal azides.[8] This is a critical consideration for reactor materials and plumbing.

    • Hydrazoic Acid Formation: Reaction with acids forms the highly toxic and explosive hydrazoic acid (HN₃), which is also volatile.[8]

    • Reaction with Halogenated Solvents: Avoid using halogenated solvents like dichloromethane, as they can form explosive diazidomethane.[15]

  • Safe Handling and Quenching: All personnel must be thoroughly trained in the safe handling of azides. A validated quenching procedure (e.g., using sodium nitrite and nitrous acid) must be in place to destroy any residual azide before work-up.[16]

Q2: One of the synthetic routes involves a Diels-Alder reaction. What are the key scale-up considerations for this step?

A2: The Diels-Alder reaction is a powerful tool for forming the cyclopentane ring system. However, on a large scale, the following need to be considered:

  • Exothermicity: These reactions can be highly exothermic. A thorough thermal hazard assessment is essential to prevent thermal runaway.[7][14]

  • Pressure Build-up: If cyclopentadiene is used, which has a low boiling point, the reaction may need to be run in a pressure-rated vessel, especially if temperatures exceed its boiling point.

  • Diene Stability: Cyclopentadiene readily dimerizes at room temperature. It should be freshly cracked (by distilling from dicyclopentadiene) before use. For large-scale operations, this needs to be done safely and efficiently.

Q3: How can we effectively control impurities during the scale-up process?

A3: Impurity control is a cornerstone of pharmaceutical manufacturing. A proactive approach is essential:[17][18]

  • Impurity Profiling: Identify the structure of key impurities and understand their origin (e.g., from starting materials, side reactions, or degradation).[17]

  • Purge Studies: Evaluate the ability of each step in the process (e.g., crystallization, extraction) to remove specific impurities. This helps in designing a process that effectively purges unwanted compounds.[19]

  • Robust Analytical Methods: Develop and validate specific and sensitive analytical methods (e.g., HPLC, GC) to detect and quantify impurities at each stage of the synthesis.[17]

  • Crystallization Optimization: The final crystallization of the hydrochloride salt is a critical purification step. Optimizing conditions can significantly reduce impurity levels.

Q4: What are the best practices for scaling up the catalytic hydrogenation step often used in this synthesis?

A4: Catalytic hydrogenation is a common step to reduce a double bond or other functional groups. Key scale-up considerations include:[16][20]

  • Catalyst Selection and Handling: The choice of catalyst (e.g., Pd/C) and its handling are crucial. Some catalysts can be pyrophoric and must be handled under an inert atmosphere.[11]

  • Mass Transfer Limitations: The reaction rate can be limited by the transfer of hydrogen from the gas phase to the liquid phase and then to the catalyst surface. Efficient agitation is critical to maximize the gas-liquid interface.[16]

  • Heat Management: Hydrogenation reactions are typically exothermic. The heat removal capacity of the reactor will be a limiting factor in how quickly the reaction can be run safely.[20][21]

  • Hydrogen Safety: Hydrogen is highly flammable. The reactor and all associated equipment must be properly grounded and designed for use with flammable gases.

Visualizing the Process: Workflows and Pathways

Troubleshooting Workflow for Yield Loss

Yield_Loss_Troubleshooting Start Yield Loss Detected on Scale-Up Check_Mixing Investigate Mixing Efficiency Start->Check_Mixing Check_Heat Analyze Heat Transfer Start->Check_Heat Check_Materials Verify Raw Material Quality Start->Check_Materials Mixing_Solutions Optimize Agitation (Tip Speed) Implement Controlled Addition Improve Baffling Check_Mixing->Mixing_Solutions Heat_Solutions Conduct Reaction Calorimetry Adjust Jacket Temperature Re-evaluate Solvent Check_Heat->Heat_Solutions Material_Solutions Test Incoming Lots Run Lab Trial with Plant-Grade Material Check_Materials->Material_Solutions Resolution Yield Improved Mixing_Solutions->Resolution Heat_Solutions->Resolution Material_Solutions->Resolution

Caption: A logical workflow for diagnosing and resolving yield loss during scale-up.

Key Synthetic Challenges and Mitigation Strategies

Synthesis_Challenges cluster_synthesis Synthesis & Scale-Up Challenges cluster_mitigation Mitigation Strategies Chiral_Control Chiral Purity • Racemization Risk• Inefficient Resolution Chiral_Solutions Controlled Crystallization • Seeding Strategy• Optimized Cooling Profile• In-Process e.e. Monitoring Chiral_Control->Chiral_Solutions Address with Reaction_Safety Reaction Safety • Thermal Runaway• Azide Hazards Safety_Solutions Process Safety Management • Reaction Calorimetry• Rigorous Azide Handling Protocols Reaction_Safety->Safety_Solutions Mitigate via Isolation Product Isolation • Poor Crystallinity• Polymorphism• Impurity Rejection Isolation_Solutions Crystallization Development • Solvent Screening• Seeding & Polymorph Control• Optimized Drying Isolation->Isolation_Solutions Improve through

Caption: Core challenges in the synthesis and their corresponding mitigation strategies.

References

  • Solving Issues with Heterogeneous Catalytic Hydrogenation. Reagent Guides. [Link]

  • Abele, S., et al. (2018). Safety Assessment of Diels–Alder Reactions with Highly Reactive Acrylic Monomers. Organic Process Research & Development.
  • St-Jean, A., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series.
  • Leśniak, S., et al. (2019). Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. Organic Process Research & Development.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). Chemical Processing. [Link]

  • Scale-up Reactions. (2019). Division of Research Safety, University of Illinois. [Link]

  • Critical Considerations in Process Safety. H.E.L Group. [Link]

  • Abreu, A. C., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules.
  • 3 Key Elements of Successful Hydrogenation Scale-Up. (2022). Neuland Labs. [Link]

  • Chirality in API development. Veranova. [Link]

  • (1R,3S)
  • Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS.
  • Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. (2023). METTLER TOLEDO. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2023). Pharma Group.
  • Discovery and synthesis of chiral amino alcohols. Benchchem.
  • Ilisz, I., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceuticals.
  • Williams, M. J. (2022). How to Scale Up a New Synthesis Reaction. Lab Manager. [Link]

  • Technical Support Center: Scaling Up Chiral Amino Acid Synthesis. Benchchem.
  • The Aminocyclopentanol Core: A Technical Guide to its Discovery, Synthesis, and Applic
  • Reddit - r/chemistry. (2022). Looking for tips on scaling up organic syntheses. [Link]

  • Problems needing attention in synthesis process scaling up. (2021). Shandong Look Chemical. [Link]

  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
  • Rules of Thumb: Scale-up. (2023). The Chemical Engineer. [Link]

  • The Ultimate Chemical Manufacturing Scale-Up Checklist. Re:Build Optimation. [Link]

  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermedi
  • Chirality in drug development: from racemic mixtures to enantiopure substances. Ardena. [Link]

  • Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. (2018). Journal of Visualized Experiments.
  • Hazards associated with laboratory scale hydrogen
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). Regis Technologies. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Pharmaceutics.
  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). Scientific Research Publishing.
  • Patel, D., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.
  • Challenges in Translational Development of Pharmaceutical Cocrystals. (2016). Journal of Pharmaceutical Sciences.
  • O'Malley, C., et al. (2020).
  • Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs. (2021). Molecular Systems Design & Engineering.
  • Case studies on control strategy Impurity Control Strategy for an Oncology drug. European Medicines Agency.

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Validation & Comparative

A Comparative Analysis of (1R,3S)- vs. (1S,3R)-3-Aminocyclopentanecarboxylate Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuroscience research and drug development, the precise stereochemistry of a molecule is paramount, often dictating its biological activity, potency, and selectivity. This guide provides an in-depth comparative analysis of two enantiomers, (1R,3S)- and (1S,3R)-3-aminocyclopentanecarboxylate, with a focus on their differential activity at metabotropic glutamate receptors (mGluRs). As constrained analogs of the neurotransmitter glutamate, these compounds have served as valuable tools to dissect the complex pharmacology of the mGluR family. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these stereoisomers, supported by experimental data and detailed protocols.

The Critical Role of Chirality in mGluR Pharmacology

Metabotropic glutamate receptors, a family of G protein-coupled receptors (GPCRs), play a crucial role in modulating synaptic plasticity and neuronal excitability. Their activation is implicated in a host of physiological and pathological processes, making them attractive targets for therapeutic intervention in neurological and psychiatric disorders. The orthosteric binding site of mGluRs exhibits a high degree of stereoselectivity, meaning that the spatial arrangement of atoms in a ligand dramatically influences its binding affinity and efficacy. The cyclopentane ring of 3-aminocyclopentanecarboxylate restricts the conformational flexibility of the glutamate-like backbone, presenting the key pharmacophoric elements—the α-amino and distal carboxyl groups—in a defined orientation. This conformational constraint is the basis for the observed differences in activity between the (1R,3S) and (1S,3R) enantiomers.

Comparative Biological Activity: A Tale of Two Enantiomers

The preponderance of evidence demonstrates a significant disparity in the biological activity of the two enantiomers, with the (1S,3R) form being the more potent and efficacious agonist at group I and group II mGluRs.

Potency and Efficacy at Metabotropic Glutamate Receptors

The (1S,3R)-enantiomer, often referred to as (1S,3R)-ACPD, is a well-established and widely used agonist for probing mGluR function. In contrast, the (1R,3S)-enantiomer is considerably less active.

A study characterizing [3H]glutamate binding to rat brain membranes in the presence of ionotropic glutamate receptor blockers revealed a clear potency hierarchy among mGluR agonists: L-glutamate > (1S,3R)-ACPD > ibotenate > (1R,3S)-ACPD.[1] This directly indicates a lower affinity of the (1R,3S) enantiomer for the mGluR binding site.

Furthermore, functional assays measuring the stimulation of phosphoinositide hydrolysis, a hallmark of group I mGluR activation (mGluR1 and mGluR5), have demonstrated that (1S,3R)-ACPD is a full and potent agonist, while the (1R,3S)-enantiomer is much less potent and efficacious.[2] One study explicitly found that while the (1S,3R) enantiomer dose-dependently increased [3H]inositol phosphate levels, the (1R,3S) enantiomer failed to alter phosphoinositol hydrolysis.

The activity of (1S,3R)-ACPD extends to group II mGluRs (mGluR2 and mGluR3). Quantitative data has established its agonist activity across multiple mGluR subtypes.

Receptor Subtype(1S,3R)-ACPD EC₅₀ (µM)
mGluR142[3][4]
mGluR25[3][4]
mGluR515[3][4]
mGluR660[3][4]

Table 1: Experimentally determined EC₅₀ values for (1S,3R)-ACPD at various rat mGluR subtypes.

Selectivity Profile

(1S,3R)-ACPD exhibits a notable selectivity for metabotropic glutamate receptors over their ionotropic counterparts (NMDA, AMPA, and kainate receptors).[5] Studies have shown that it does not stimulate phosphoinositide hydrolysis through ionotropic glutamate receptors.[5] However, at higher concentrations, (1S,3R)-ACPD can modulate NMDA receptor-mediated excitotoxicity, suggesting some level of cross-talk between these receptor systems.[6][7] For instance, it has been reported to inhibit NMDA-induced activation of MAP kinases.[8]

The selectivity profile of the (1R,3S)-enantiomer is less well-characterized due to its lower overall activity.

Mechanism of Action: Delineating the Downstream Consequences

The differential potency of the two enantiomers translates to distinct downstream cellular effects. The activation of group I mGluRs by (1S,3R)-ACPD leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C.

G cluster_membrane Plasma Membrane mGluR Group I mGluR (mGluR1/5) Gq Gαq mGluR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ACPD (1S,3R)-ACPD ACPD->mGluR Binds Gq->PLC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC downstream Downstream Cellular Effects Ca_release->downstream PKC->downstream

Figure 1: Signaling pathway of (1S,3R)-ACPD at Group I mGluRs.

Interestingly, some studies suggest that (1S,3R)-ACPD can induce neuronal responses through IP₃-independent pathways, highlighting the complexity of mGluR signaling.[9]

Electrophysiological studies have demonstrated that (1S,3R)-ACPD can have multiple effects on neuronal activity, including direct postsynaptic depolarization and modulation of synaptic transmission.[10]

Experimental Protocols

To facilitate further research in this area, we provide detailed, self-validating protocols for key experiments used to characterize and compare the activity of these enantiomers.

Radioligand Binding Assay for mGluRs

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of the test compounds for a specific mGluR subtype.

Materials:

  • Membrane preparations from cells expressing the mGluR subtype of interest.

  • Radioligand (e.g., [³H]glutamate).

  • Test compounds: (1R,3S)- and (1S,3R)-3-aminocyclopentanecarboxylate.

  • Non-specific binding control (e.g., a high concentration of L-glutamate).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations for each test compound.

  • Reagent Addition:

    • Total Binding: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Add non-specific binding control, radioligand, and membrane preparation.

    • Competition: Add varying concentrations of the test compound, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

G start Start plate_setup Prepare 96-well plate (Total, Non-specific, Competition) start->plate_setup reagent_addition Add reagents: - Buffer - Radioligand - Membranes - Test Compound/Control plate_setup->reagent_addition incubation Incubate to equilibrium reagent_addition->incubation filtration Filter through glass fiber filters incubation->filtration washing Wash filters with cold buffer filtration->washing counting Scintillation Counting washing->counting analysis Calculate IC₅₀ and Ki counting->analysis end End analysis->end

Figure 2: Workflow for the radioligand binding assay.

Phosphoinositide Hydrolysis (IP Accumulation) Assay

This assay measures the functional activity of the compounds at Gq-coupled mGluRs (Group I).

Materials:

  • Rat cerebral cortex slices or cultured cells expressing the receptor of interest.

  • myo-[³H]inositol.

  • Agonist stimulation buffer.

  • LiCl solution.

  • Quenching solution (e.g., perchloric acid).

  • Dowex anion-exchange resin.

  • Scintillation counter and fluid.

Procedure:

  • Labeling: Incubate the tissue slices or cells with myo-[³H]inositol to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the labeled tissues/cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

  • Stimulation: Add varying concentrations of the test compounds ((1R,3S)- and (1S,3R)-3-aminocyclopentanecarboxylate) and incubate for a specific period.

  • Termination: Stop the reaction by adding a quenching solution.

  • Extraction: Extract the inositol phosphates from the samples.

  • Chromatography: Separate the [³H]inositol phosphates from free [³H]inositol using anion-exchange chromatography.

  • Scintillation Counting: Measure the radioactivity of the eluted inositol phosphates.

  • Data Analysis: Plot the amount of [³H]inositol phosphate accumulation against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ and Emax values.

Stereoselective Synthesis

The enantiomerically pure forms of 3-aminocyclopentanecarboxylate are typically prepared through stereoselective synthetic routes. One common strategy involves the use of chiral starting materials or chiral auxiliaries to control the stereochemistry during the synthesis. For example, the synthesis of (1R,3S)-3-aminocyclopentanol, a related precursor, has been achieved through an asymmetric cycloaddition reaction with cyclopentadiene, using a chiral source in an N-acyl hydroxylamine compound for chiral induction.[11] The synthesis of (1R,3S)-3-aminocyclopentanecarboxylic acid is also documented.[12]

Structural Basis for Differential Activity

The profound difference in activity between the two enantiomers is rooted in the three-dimensional structure of the mGluR ligand-binding domain. Molecular modeling studies have been employed to understand the conformational preferences of these cyclic glutamate analogs and how they interact with the receptor binding pocket.[13] The rigid cyclopentane ring forces the α-amino and distal carboxyl groups into specific spatial orientations. It is hypothesized that the (1S,3R) configuration presents these key functional groups in a manner that is optimal for interaction with the critical amino acid residues within the mGluR1 binding site, leading to a stable, active receptor conformation.[14] In contrast, the (1R,3S) enantiomer likely results in a suboptimal fit, with steric clashes or the inability to form crucial hydrogen bonds, thus leading to significantly lower affinity and efficacy. The determination of co-crystal structures of both enantiomers bound to an mGluR ligand-binding domain would provide definitive insights into the molecular basis of this stereoselectivity.[15][16]

Conclusion

References

  • Predictive study by molecular modeling to promote specific probes of glutamate receptors, using methylated cyclic glutamic acid derivatives (trans- and cis-ACPD). Comparison with specific agonists - PubMed. [Link]

  • 1S,3R-ACPD-sensitive (metabotropic) [3H]glutamate receptor binding in membranes - PubMed. [Link]

  • Ligand binding profile of the rat metabotropic glutamate receptor mGluR3 expressed in a transfected cell line - PubMed. [Link]

  • ACPD – Knowledge and References - Taylor & Francis. [Link]

  • Sensitive measurement of agonist-stimulated [3H]inositol monophosphate accumulation in rat cortical miniprisms - PubMed. [Link]

  • 1S,3R-ACPD, a metabotropic receptor agonist, inhibits NMDA activation... - ResearchGate. [Link]

  • Preparation method of (1R,3S)
  • 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed. [Link]

  • The metabotropic glutamate receptor agonist 1S,3R-ACPD stimulates and modulates NMDA receptor mediated excitotoxicity in organotypic hippocampal slice cultures - PubMed. [Link]

  • Structural basis of glutamate recognition by a dimeric metabotropic glutamate receptor - PubMed. [Link]

  • Glutamate metabotropic receptor agonist 1S,3R-ACPD induces internucleosomal DNA fragmentation and cell death in rat striatum - PubMed. [Link]

  • 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) induces burst firing via an inositol-1,4,5-triphosphate-independent pathway at rat dorsolateral septal nucleus - PubMed. [Link]

  • Role of metabotropic glutamate (ACPD) receptors at the parallel fiber-Purkinje cell synapse - PubMed. [Link]

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Sources

A Comparative Guide to the Validation of Enantiomeric Purity of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Chiral building blocks like (1R,3S)-Methyl 3-aminocyclopentanecarboxylate are foundational components in the synthesis of numerous active pharmaceutical ingredients (APIs). Ensuring their enantiomeric purity is a non-negotiable checkpoint in quality control and regulatory compliance. While chiral chromatography stands as a gold standard, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, rapid, and often more accessible alternative for the direct quantification of enantiomeric excess (% ee).[1][2][3]

This guide provides an in-depth comparison of NMR-based methodologies for validating the enantiomeric purity of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate. We will move beyond mere protocols to dissect the causality behind experimental choices, empowering researchers to select and optimize the most suitable method for their needs.

Core Principle: Breaking Enantiomeric Degeneracy in the Magnetic Field

Enantiomers, being mirror images, are isochronous in a standard NMR experiment, meaning they produce identical, superimposed spectra in an achiral solvent.[1] To resolve them, one must introduce a chiral auxiliary that interacts with the enantiomeric pair to create a diastereomeric environment. These newly formed diastereomers are no longer mirror images and possess distinct physical properties, resulting in chemically shifted, resolvable signals in the NMR spectrum.[4] This is primarily achieved through two distinct strategies:

  • Chiral Derivatizing Agents (CDAs): These agents form stable, covalent bonds with the analyte, converting the enantiomeric pair into a mixture of diastereomers.

  • Chiral Solvating Agents (CSAs): These agents form transient, non-covalent complexes with the analyte through interactions like hydrogen bonds or π-π stacking, creating short-lived diastereomeric species in rapid equilibrium.[5][6][7][8]

The workflow for both approaches follows a logical progression from sample preparation to final analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis A Racemic or Enantioenriched (1R,3S)-Methyl 3-aminocyclopentanecarboxylate B Select Chiral Auxiliary (CDA or CSA) A->B C React to form stable Diastereomers (CDA) B->C Derivatization Path D Mix to form transient Complexes (CSA) B->D Solvation Path E Acquire High-Resolution ¹H or ¹⁹F NMR Spectrum C->E D->E F Identify Resolved Signals for Each Diastereomer E->F G Integrate Signal Areas F->G H Calculate Enantiomeric Excess (% ee) G->H

Caption: General workflow for NMR-based enantiomeric purity validation.

Method 1: The Gold Standard of Derivatization - Mosher's Amide Analysis

The use of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or "Mosher's acid," is one of the most reliable and frequently used CDA methods for chiral amines and alcohols.[9] The amine functionality of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate reacts readily with the acid chloride of enantiomerically pure (R)- or (S)-MTPA to form stable diastereomeric amides.

Mechanism of Discrimination

The power of Mosher's method lies in the predictable anisotropic effect of the MTPA phenyl ring. In the most stable conformation, the trifluoromethyl, methoxy, and phenyl groups of the MTPA moiety align themselves to minimize steric hindrance. This forces the phenyl ring into a position where it strongly shields (causes an upfield shift) protons of the analyte that lie within its shielding cone.[10][11] By preparing both the (R)-MTPA and (S)-MTPA amides, a comparative analysis (Δδ = δS - δR) of the chemical shifts allows for not only quantification but also the assignment of absolute configuration.[10][12]

G cluster_CDA Chiral Derivatizing Agent (CDA) Mechanism Enantiomers (R)-Analyte (S)-Analyte Diastereomers (R,R)-Diastereomer (S,R)-Diastereomer Enantiomers:R->Diastereomers:RR Covalent Bond Enantiomers:S->Diastereomers:SR Covalent Bond CDA (R)-CDA CDA->Enantiomers:R CDA->Enantiomers:S

Caption: Covalent bond formation with a CDA creates distinct diastereomers.

Experimental Protocol: Mosher's Amide Formation
  • Preparation: In a clean, dry NMR tube, dissolve ~5 mg of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) or deuterated pyridine. Add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Derivatization: Add 1.2 equivalents of enantiomerically pure (R)-MTPA chloride dropwise to the solution. Cap the tube and mix gently.

  • Reaction: Allow the reaction to proceed to completion at room temperature. Monitor by TLC or a quick NMR scan if necessary. The reaction is typically complete within 30 minutes.

  • Analysis: Acquire a high-resolution ¹H NMR spectrum. For enhanced resolution and a cleaner spectrum, a ¹⁹F NMR spectrum can also be acquired, focusing on the -CF₃ signal.[13]

  • Quantification: Identify a well-resolved proton signal belonging to the analyte (e.g., the methoxy protons of the ester or a cyclopentyl proton). Carefully integrate the signals corresponding to the two diastereomers. The enantiomeric excess is calculated as: % ee = ([Integral₁ - Integral₂] / [Integral₁ + Integral₂]) x 100

Method 2: The Rapid Screening Tool - Chiral Solvating Agents (CSAs)

CSAs offer a non-destructive, rapid alternative that forgoes covalent modification.[5][6] The agent is simply added to the NMR sample, where it forms weak, transient diastereomeric complexes with the analyte enantiomers. The observed chemical shifts are a weighted average of the free and complexed states.

Mechanism of Discrimination

For an amino ester like our target molecule, effective CSAs are typically chiral acids (e.g., (R)-mandelic acid, (R)-O-acetylmandelic acid) or BINOL-based compounds that can engage in hydrogen bonding and/or acid-base interactions with the amine.[5][14] These non-covalent interactions are just sufficient to induce small but measurable differences in the chemical shift environments of the two enantiomers. The choice of solvent is critical, as it must not compete effectively for the interaction sites on the CSA or analyte.

G cluster_CSA Chiral Solvating Agent (CSA) Mechanism Enantiomers (R)-Analyte (S)-Analyte Complexes (R)-Analyte • (R)-CSA (S)-Analyte • (R)-CSA Enantiomers:R->Complexes:R_CSA Rapid Equilibrium (Non-covalent) Enantiomers:S->Complexes:S_CSA Rapid Equilibrium (Non-covalent) CSA (R)-CSA CSA->Enantiomers:R CSA->Enantiomers:S

Caption: Transient, non-covalent complexation with a CSA.

Experimental Protocol: Analysis with a Chiral Solvating Agent
  • Preparation: Dissolve ~5 mg of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate in 0.6 mL of a non-polar, aprotic deuterated solvent like CDCl₃ or C₆D₆. Acquire a reference spectrum of the analyte alone.

  • Addition of CSA: Add the chosen CSA (e.g., (R)-Mandelic Acid) to the NMR tube. The optimal stoichiometry varies and may require titration. Start with 1.0 equivalent and acquire a spectrum.

  • Optimization: If resolution is poor, incrementally add more CSA (e.g., in 0.5 equivalent steps up to 3-4 equivalents), acquiring a spectrum after each addition to find the optimal concentration that provides baseline resolution of a target signal.

  • Analysis: Acquire a final, high-resolution ¹H NMR spectrum.

  • Quantification: As with the CDA method, identify a well-resolved signal, integrate the peaks corresponding to the two enantiomers, and calculate the % ee using the same formula.

Comparative Analysis: CDA vs. CSA

The choice between a CDA and a CSA is dictated by the specific requirements of the analysis, such as the need for absolute accuracy, speed, or sample preservation.

FeatureChiral Derivatizing Agents (e.g., Mosher's Acid)Chiral Solvating Agents (e.g., Mandelic Acid)
Principle Covalent bond formation creates stable diastereomers.[7]Non-covalent interactions form transient diastereomeric complexes.[8]
Typical Δδ Large (often >0.1 ppm), facilitating accurate integration.Small to moderate (typically 0.01 - 0.08 ppm), may require high-field NMR.[5]
Ease of Use Requires a chemical reaction and potentially a workup.Simple addition of the agent to the NMR tube.[6]
Speed Slower; dependent on reaction time.Very fast; suitable for high-throughput screening.
Sample Integrity Destructive; the original sample is consumed.Non-destructive; the analyte can be recovered.
Key Advantage High accuracy and reliability; can be used for absolute configuration assignment.[9][10]Speed, simplicity, and sample preservation.
Limitations Potential for kinetic resolution (unequal reaction rates of enantiomers), requires enantiomerically pure CDA.Smaller Δδ values can be challenging to resolve; requires optimization of solvent and concentration.

Conclusion and Recommendations

For the definitive validation of the enantiomeric purity of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate, the Mosher's acid (CDA) method is superior in terms of accuracy and the magnitude of signal separation. It should be the method of choice for final quality control, batch release, and when an unambiguous assignment of absolute configuration is required. The clear separation of signals, particularly in ¹⁹F NMR, minimizes integration errors and provides highly trustworthy data.[13]

The use of Chiral Solvating Agents excels as a rapid screening tool. It is ideal for in-process controls, reaction monitoring, or when analyzing a large number of samples where speed is prioritized over ultimate precision. Its non-destructive nature is also a significant advantage when dealing with precious or limited quantities of material.[5][6]

Ultimately, a comprehensive analytical laboratory should be proficient in both methodologies. Employing a CSA for quick checks and a CDA for final, rigorous validation provides a robust, two-tiered approach to ensuring the stereochemical integrity of critical pharmaceutical building blocks.

References

  • ResearchGate. NMR determination of enantiomeric excess. Available from: [Link]

  • Allen, D. A., et al. (2012). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 89(9), 1169-1172. Available from: [Link]

  • Lau, K., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2161. Available from: [Link]

  • Nemes, A., et al. (2018). Chiral α‐Amino Acid‐Based NMR Solvating Agents. ChemistrySelect, 3(44), 12431-12435. Available from: [Link]

  • Needham, J., et al. (2020). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 97(11), 4086-4091. Available from: [Link]

  • Li, H., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(19), 5091-5096. Available from: [Link]

  • ResearchGate. Determination of Enantiomeric Excess via 31P-NMR. Available from: [Link]

  • Yoon, J., & Hong, J. I. (2009). Chiral Shift Reagent for Amino Acids Based on Resonance-Assisted Hydrogen Bonding. Organic Letters, 11(20), 4624-4627. Available from: [Link]

  • Isago, A., et al. (2017). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Molecules, 22(12), 2145. Available from: [Link]

  • Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 61(7), 2445-2455. Available from: [Link]

  • Ye, H., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 360. Available from: [Link]

  • Gargiulo, C., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13035-13045. Available from: [Link]

  • Yi, W. B., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 375. Available from: [Link]

  • ResearchGate. NMR analysis of a chiral amine through derivatization with Mosher acid. Available from: [Link]

  • da Silva, J. L., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3326. Available from: [Link]

  • Gladysz, J. A., & Jurisch, M. (2021). Chiral solvating agents. U.S. Patent No. 11,008,354. Washington, DC: U.S. Patent and Trademark Office.
  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Available from: [Link]

  • Filimonov, V. D., et al. (2018). The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. Chirality, 30(10), 1135-1143. Available from: [Link]

  • ResearchGate. Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Available from: [Link]

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Chiral HPLC methods for separating aminocyclopentanecarboxylic acid enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Chiral HPLC Methods for Separating Aminocyclopentanecarboxylic Acid Enantiomers

Authored by: A Senior Application Scientist

Introduction: The Stereochemical Challenge of Aminocyclopentanecarboxylic Acids

Aminocyclopentanecarboxylic acids are a critical class of constrained amino acids, serving as valuable building blocks in medicinal chemistry. Their rigid cyclopentane scaffold allows for the synthesis of peptides and peptidomimetics with well-defined conformations, leading to enhanced metabolic stability and receptor selectivity. However, the presence of at least two stereocenters (on the C1 amine-bearing carbon and the C2 carboxyl-bearing carbon, or other configurations) means these molecules exist as enantiomers. As is common in pharmacology, these mirror-image isomers can exhibit dramatically different biological activities, with one enantiomer providing the therapeutic effect while the other might be inactive or even toxic[1]. Consequently, the accurate separation and quantification of these enantiomers are paramount for drug development, quality control, and regulatory compliance.

This guide provides a comprehensive comparison of modern chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of aminocyclopentanecarboxylic acids. We will delve into the mechanisms of various chiral stationary phases (CSPs), discuss direct versus indirect separation strategies, and provide actionable protocols grounded in scientific principles.

The Landscape of Chiral Separation: A Strategic Overview

The fundamental strategy in chiral HPLC is to create a transient diastereomeric interaction between the enantiomers and a chiral selector. This difference in interaction energy leads to different retention times on the column, enabling separation. There are two primary approaches to achieve this.[2]

  • Direct Methods: The analyte enantiomers are separated directly on a chiral stationary phase (CSP). The CSP provides the chiral environment necessary for differential interaction. This is the most widely used approach due to its convenience and broad applicability.[3][4]

  • Indirect Methods: The enantiomers are first derivatized with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard, achiral HPLC column.[2][5][6]

While indirect methods can be effective, they require additional sample preparation steps, and the derivatizing agent must be of high enantiomeric purity to avoid artifacts.[2] Therefore, this guide will focus primarily on the more prevalent and efficient direct methods.

cluster_0 Chiral HPLC Strategy Selection Analyte Racemic Aminocyclopentanecarboxylic Acid Sample Decision1 Direct or Indirect Method? Analyte->Decision1 Direct Direct Separation (Using Chiral Stationary Phase) Decision1->Direct Preferred for convenience & speed Indirect Indirect Separation (Derivatization) Decision1->Indirect When direct methods fail or for specific detectors CSP_Select Select Appropriate CSP Direct->CSP_Select Derivatize React with Chiral Derivatizing Agent (CDA) Indirect->Derivatize Analysis Enantiomer Quantification CSP_Select->Analysis Achiral_Sep Separate Diastereomers on Achiral Column (e.g., C18) Derivatize->Achiral_Sep Achiral_Sep->Analysis cluster_1 Experimental Protocol Workflow Prep_Sample 1. Sample Preparation Dissolve analyte in mobile phase (e.g., 1 mg/mL) Prep_MP 2. Mobile Phase Preparation (Polar Organic Mode) e.g., Acetonitrile/Methanol/TFA/TEA (90:10:0.1:0.1 v/v/v/v) Prep_Sample->Prep_MP Equilibrate 3. System Equilibration Equilibrate column with mobile phase until baseline is stable Prep_MP->Equilibrate Inject 4. Injection Inject 5-10 µL of sample Equilibrate->Inject Separate 5. Chromatographic Separation Isocratic elution at constant flow rate and temperature Inject->Separate Detect 6. Detection Detect enantiomers using MS or low UV (210 nm) Separate->Detect Analyze 7. Data Analysis Integrate peaks and calculate resolution (Rs) and enantiomeric excess (%ee) Detect->Analyze

Sources

A Researcher's Guide to Confirming the Absolute Stereochemistry of Aminocyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise three-dimensional arrangement of atoms within a molecule—its absolute stereochemistry—is of paramount importance. This is particularly true for aminocyclopentane derivatives, a structural motif present in numerous biologically active compounds and pharmaceutical candidates.[1] The chirality of these molecules can profoundly influence their pharmacological activity, with different enantiomers often exhibiting vastly different efficacy, metabolism, and toxicity profiles.[2] Therefore, the unambiguous determination of absolute stereochemistry is a critical and non-negotiable step in the drug discovery and development pipeline.[3]

This guide provides an in-depth comparison of the primary analytical techniques for confirming the absolute stereochemistry of aminocyclopentane derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present supporting data to empower you to select the most appropriate method for your research needs.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule.[4][5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom.

The "Why": The Power of Anomalous Dispersion

Under normal scattering conditions, the diffraction intensities from a crystal and its mirror image are identical, a principle known as Friedel's Law.[4] However, when the X-ray energy is near the absorption edge of a heavier atom in the crystal, anomalous dispersion occurs.[4] This effect breaks Friedel's Law, leading to measurable differences in the intensities of specific reflections (Bijvoet pairs). By analyzing these differences, the absolute configuration can be determined. The Flack parameter is a critical value derived from this analysis that indicates the confidence of the assignment.[3][6]

Experimental Workflow

Caption: Workflow for absolute stereochemistry determination by X-ray crystallography.

Step-by-Step Protocol for X-ray Crystallography
  • Crystal Growth: The most critical and often challenging step is to grow a single, well-ordered crystal of the aminocyclopentane derivative. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled in a stream of cold nitrogen to minimize thermal motion. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using computational methods to generate an initial electron density map. This model is then refined to best fit the experimental data.

  • Absolute Stereochemistry Determination: For chiral molecules in non-centrosymmetric space groups, the absolute configuration is determined by analyzing the effects of anomalous dispersion. The Flack parameter is calculated to validate the assignment.[7]

Chiroptical Spectroscopy: VCD and ECD

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule.[8][9] These methods are particularly valuable as they provide stereochemical information on molecules in solution, circumventing the need for crystallization.[2][10]

The "Why": Probing Chirality in Solution

VCD measures the differential absorption in the infrared region, corresponding to vibrational transitions, while ECD focuses on the ultraviolet-visible region, probing electronic transitions.[11][12] The resulting spectra are unique for each enantiomer, appearing as mirror images.[13] By comparing the experimentally measured spectrum to a theoretically calculated spectrum for a known enantiomer, the absolute configuration of the sample can be confidently assigned.[2]

Experimental and Computational Workflow

G A Dissolve Sample in Appropriate Solvent B Acquire VCD/ECD Spectrum A->B G Compare Experimental & Calculated Spectra B->G C Generate 3D Structure of One Enantiomer D Perform Conformational Search C->D E Optimize Geometries & Calculate Frequencies D->E F Boltzmann-Average Spectra E->F F->G H Assign Absolute Stereochemistry G->H

Caption: Combined experimental and computational workflow for VCD/ECD analysis.

Step-by-Step Protocol for VCD/ECD Analysis
  • Sample Preparation: Dissolve the aminocyclopentane derivative in a suitable solvent (e.g., CDCl3 for VCD) at an appropriate concentration.[8]

  • Spectral Acquisition: Measure the VCD or ECD spectrum using a dedicated spectrometer.

  • Computational Modeling:

    • Build a 3D model of one enantiomer of the aminocyclopentane derivative.

    • Perform a thorough conformational search to identify all low-energy conformers, which is especially important for the flexible cyclopentane ring.

    • For each conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT).

    • Calculate the VCD or ECD spectrum for each conformer.

    • Generate a final Boltzmann-averaged spectrum based on the relative energies of the conformers.

  • Comparison and Assignment: Compare the experimental spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that used in the calculation.[2] If the spectra are mirror images, the sample has the opposite absolute configuration.[2]

NMR Spectroscopy with Chiral Derivatizing Agents: The Mosher Method

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, but it cannot distinguish between enantiomers in a standard achiral environment.[3] However, by reacting the chiral amine with a chiral derivatizing agent (CDA), a pair of diastereomers is formed.[14] These diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for the determination of absolute stereochemistry.[15]

The "Why": Creating a Diastereomeric Difference

The Mosher's acid method is a classic and reliable technique for determining the absolute configuration of chiral amines and alcohols.[16][17][18] The aminocyclopentane derivative is reacted with both the (R) and (S) enantiomers of Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl) to form two corresponding diastereomeric amides.[17] The anisotropic effect of the phenyl group in the MTPA moiety leads to different shielding and deshielding of the protons near the stereocenter in the two diastereomers.[18] By analyzing the differences in the chemical shifts (Δδ = δS - δR) of these protons, the absolute configuration can be deduced based on an established conformational model.[18]

Experimental Workflow for Mosher's Amide Analysis

Caption: Workflow for Mosher's amide analysis for absolute stereochemistry.

Step-by-Step Protocol for Mosher's Amide Analysis
  • Derivatization: In two separate reactions, treat the aminocyclopentane derivative with enantiomerically pure (R)-MTPA-Cl and (S)-MTPA-Cl to form the corresponding diastereomeric amides.[16]

  • Purification: Purify both diastereomeric products, typically using column chromatography.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA amides.

  • Data Interpretation:

    • Assign the proton signals for both diastereomers.

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the stereocenter.

    • Apply Mosher's model: Protons with a positive Δδ are typically on one side of the MTPA plane, while those with a negative Δδ are on the other. This spatial arrangement is then correlated to the absolute configuration of the original amine.[18][19]

Comparison of Methods

FeatureX-ray CrystallographyVCD/ECD SpectroscopyNMR with Chiral Derivatizing Agents
Principle Diffraction of X-rays by a single crystal[20]Differential absorption of circularly polarized light[8][9]Analysis of NMR chemical shifts of diastereomers[14]
Sample State Solid (single crystal)[10]Solution or neat liquid[10]Solution[20]
Sample Amount Micrograms to milligrams[20]Milligrams[20]Sub-milligram to milligrams[20]
Analysis Time Days to weeks (including crystallization)[20]Hours to a day[20]1-2 days[20]
Key Advantage Unambiguous, "gold standard" determination[4]No crystallization needed; applicable to a wide range of molecules[10]Widely accessible equipment (NMR)[3]
Key Limitation Requires high-quality single crystals[10]Requires extensive computational analysis; interpretation can be complex[10]Requires derivatization; potential for incomplete reaction or racemization[14][21]

Conclusion

The determination of absolute stereochemistry is a critical undertaking in the study of aminocyclopentane derivatives. While single-crystal X-ray crystallography remains the ultimate arbiter, its requirement for crystalline material can be a significant bottleneck.[3] Chiroptical techniques like VCD and ECD offer a powerful alternative for analyzing samples in solution, providing a high degree of confidence when coupled with robust computational methods.[2][22] For its part, NMR spectroscopy with chiral derivatizing agents, such as the Mosher's amide analysis, provides a widely accessible and reliable method that leverages the power of diastereomeric differentiation.[16][18]

The choice of method will ultimately depend on the specific characteristics of the molecule, sample availability, and the resources at hand. By understanding the principles, advantages, and limitations of each technique, researchers can confidently and accurately assign the absolute stereochemistry of their aminocyclopentane derivatives, a crucial step towards understanding their biological function and therapeutic potential.

References

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]

  • Stephens, P. J., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Journal of Cheminformatics. Available from: [Link]

  • Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available from: [Link]

  • Freedman, T. B., et al. (2003). Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism: AC 2 -Symmetric Annelated Heptathiophene and a D 2. Journal of the American Chemical Society.
  • ResearchGate. Electronic circular dichroism for chiral analysis. Available from: [Link]

  • Allen, D. A., et al. (2010). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. Available from: [Link]

  • Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Available from: [Link]

  • ePrints Soton. Absolute Stereochemistry: The merits of ven and XRD. Available from: [Link]

  • De la Mora, E., et al. (2014). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. International Journal of Analytical Chemistry. Available from: [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. Available from: [Link]

  • Jones, A. C., et al. (2021). Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. Physical Chemistry Chemical Physics. Available from: [Link]

  • ResearchGate. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Available from: [Link]

  • de Sousa, J. D. F., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Available from: [Link]

  • Wikipedia. Chiral derivatizing agent. Available from: [Link]

  • Nenov, A., et al. (2021). Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances. Molecules. Available from: [Link]

  • SpringerLink. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available from: [Link]

  • Springer. Determination of absolute configuration using single crystal X-ray diffraction. Available from: [Link]

  • SpringerLink. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available from: [Link]

  • ResearchGate. Differentiation of Chiral Compounds Using NMR Spectroscopy. Available from: [Link]

  • Frontiers. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Available from: [Link]

  • MDPI. Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules. Available from: [Link]

  • National Institutes of Health. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Available from: [Link]

  • Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. Available from: [Link]

  • ResearchGate. Determination of Absolute Configuration—an Overview Related to This Special Issue. Available from: [Link]

  • Frontiers. Computational methods and points for attention in absolute configuration determination. Available from: [Link]

  • The Aquila Digital Community. Direct determination of absolute stereochemistry of. Available from: [Link]

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A Comparative Guide to the Biological Activity of Cis- vs. Trans-Aminocyclopentane Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction: In the landscape of peptidomimetics and drug design, conformationally constrained amino acids are invaluable tools for sculpting peptides with enhanced stability, receptor selectivity, and novel biological functions. Among these, aminocyclopentane carboxylic acids (ACPCs) have emerged as particularly interesting building blocks. The cyclopentane ring introduces a rigid scaffold that significantly limits the conformational freedom of the peptide backbone. The stereochemical relationship between the amino and carboxylic acid groups—whether they are on the same side (cis) or opposite sides (trans) of the ring—profoundly dictates the three-dimensional structure and, consequently, the biological activity of the resulting molecule.

This guide provides an in-depth comparison of the biological activities of cis and trans aminocyclopentane amino acid isomers. We will delve into their differential effects on receptor binding and cellular transport, supported by experimental data, and provide detailed protocols for researchers to validate these findings in their own laboratories.

The Decisive Role of Stereochemistry: A Structural Overview

The fundamental difference between cis- and trans-ACPC isomers lies in the spatial orientation of the substituent groups. This seemingly subtle variation imposes distinct conformational preferences on the peptide backbone, which is a critical determinant of how the molecule interacts with its biological target.

Figure 1: General structures of cis- and trans-2-aminocyclopentanecarboxylic acid (ACPC).

Comparative Analysis of Biological Activity

The rigid cyclopentane scaffold of ACPC isomers forces peptides to adopt specific secondary structures. This pre-organization can either enhance binding to a target receptor by locking the peptide into a bioactive conformation or completely abolish activity if the imposed structure is incompatible with the receptor's binding pocket.

Opioid Receptor Selectivity and Activity

One of the most well-documented examples of the divergent activities of ACPC isomers is in the field of opioid peptides. Studies on analogs of morphiceptin, a µ-opioid receptor selective agonist, have shown that replacing the proline residue with different ACPC isomers leads to dramatically different biological outcomes.[1][2]

The key insight from these studies is that the stereochemistry of the ACPC residue dictates the global conformation of the peptide, specifically the distance between the aromatic side chains of Tyrosine (Tyr) at position 1 and Phenylalanine (Phe) at position 3. A larger separation is required for µ-opioid receptor activity.[1]

Table 1: Opioid Receptor Activity of Morphiceptin Analogs Containing ACPC Isomers

ACPC Isomer Incorporated at Position 2Configurationµ-Receptor Activityδ-Receptor ActivityKey Finding
cis-ACPC(1S, 2R)Active InactiveHigh selectivity for the µ-receptor.[1]
cis-ACPC(1R, 2S)InactiveInactiveThe enantiomer of the active form is completely inactive.[1]
cis-ACPC(R,S)Active Active Active at both receptors, with a slight preference for µ.[2][3]
trans-ACPC(R,R) and (S,S)Minimal ActivityInactiveTrans isomers are largely incompatible with receptor binding.[2][3]

The causality here is clear: the (1S, 2R)-cis-ACPC isomer forces the peptide into a conformation that maintains the optimal ~10-12 Å separation between the Tyr and Phe aromatic rings, mimicking the bioactive state. In contrast, the inactive (1R, 2S)-cis-ACPC and the trans isomers result in a much shorter separation distance (4.8-7.0 Å), which is not recognized by the µ-opioid receptor.[1]

SAR_Logic cluster_0 Molecular Determinants cluster_1 Biological Outcome Isomer ACPC Isomer (Cis vs. Trans) Conformation Peptide Conformation (Aromatic Ring Separation) Isomer->Conformation Dictates Binding Receptor Binding (μ-Opioid Receptor) Conformation->Binding Enables or Prevents Activity Biological Activity (Agonism/Inactivity) Binding->Activity Leads to Transporter_Workflow start Seed Tumor Cells in 24-well Plates preincubate Pre-incubate with Inhibitors (BCH, MeAIB, ASC cocktail) or Buffer (Control) start->preincubate uptake Add Radiolabeled ACPC Analog Incubate at 37°C preincubate->uptake terminate Terminate Uptake & Wash with Ice-Cold Buffer uptake->terminate lyse Lyse Cells terminate->lyse quantify Measure Radioactivity (Gamma Counter) lyse->quantify analyze Analyze Data: Compare Inhibited vs. Control Uptake quantify->analyze

Caption: Experimental workflow for the competitive amino acid uptake inhibition assay.

Protocol 2: Radioligand Binding Assay for Opioid Receptors

This assay measures the affinity of ACPC-containing peptides for a specific receptor (e.g., µ-opioid receptor) by assessing their ability to compete with a known high-affinity radioligand.

Materials:

  • Cell membranes prepared from cells expressing the target receptor (e.g., CHO cells expressing the human µ-opioid receptor).

  • Radioligand: e.g., [³H]DAMGO (a high-affinity µ-opioid agonist).

  • ACPC-containing test peptides and a known non-labeled ligand (e.g., unlabeled DAMGO or Naloxone) for standard curve and non-specific binding.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand + Membranes + Buffer.

    • Non-specific Binding (NSB): Radioligand + Membranes + a high concentration of non-labeled ligand (e.g., 10 µM Naloxone).

    • Competitive Binding: Radioligand + Membranes + varying concentrations of the ACPC test peptide.

  • Incubation: Add cell membranes, radioligand (at a concentration near its Kd), and either buffer, NSB ligand, or test peptide to the wells. Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of peptide that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The stereochemical configuration of aminocyclopentane carboxylic acids is a critical design parameter in medicinal chemistry. The choice between a cis or trans isomer can be the deciding factor between a highly potent and selective drug candidate and an inactive molecule. As demonstrated in opioid peptide analogs, cis-ACPC isomers can confer high activity and selectivity, whereas trans isomers are often detrimental to receptor binding. [1][2][3]In the context of cellular transport, both isomer types can be recognized by amino acid transporters, suggesting that other structural features fine-tune this interaction. [4][5] For researchers in drug development, these findings underscore the necessity of synthesizing and evaluating all accessible stereoisomers of a constrained amino acid analog early in the discovery process. The protocols provided in this guide offer a robust framework for such evaluations. Future research should focus on exploring a wider range of substitutions on the cyclopentane ring for both cis and trans isomers to build a more comprehensive understanding of their structure-activity relationships across diverse biological targets.

References

  • McConathy, J., et al. (2012). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Chemical Neuroscience. [Link]

  • Wroblewska, J., et al. (2021). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. Organic Process Research & Development. [Link]

  • Mishra, R. K., et al. (1994). Biological and conformational studies of [Val4]morphiceptin and [D-Val4]morphiceptin analogs incorporating cis-2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. Journal of Medicinal Chemistry. [Link]

  • Kazmierski, W., et al. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International Journal of Peptide and Protein Research. [Link]

  • Eaton, S. A., et al. (1993). Excitatory Actions of the Metabotropic Excitatory Amino Acid Receptor Agonist, trans-(±)-1-amino-cyclopentane-1,3-dicarboxylate (t-ACPD), on Rat Thalamic Neurons In Vivo. European Journal of Neuroscience. [Link]

  • Kazmierski, W., et al. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. ResearchGate. [Link]

  • McConathy, J., et al. (2012). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science. [Link]

  • Conti, P., et al. (2010). (R,S)-anti-1-amino-2-[18F]fluorocyclopentyl-1-carboxylic acid: synthesis from racemic 2-benzyloxycyclopentanone and biological evaluation for brain tumor imaging with positron emission tomography. Journal of Medicinal Chemistry. [Link]

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A Comparative Guide to the Synthetic Routes of Enantiopure cis- and trans-1-Amino-3-cyclopentanecarboxylic Acid (ACPC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Constrained Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug development and peptide science, the use of conformationally constrained amino acids has emerged as a powerful strategy for the design of novel therapeutics with enhanced efficacy and metabolic stability. Among these, the stereoisomers of 1-amino-3-cyclopentanecarboxylic acid (ACPC) have garnered significant attention.[1][2][3][4] The rigid cyclopentane backbone of ACPC restricts the conformational freedom of peptide chains, inducing stable secondary structures such as helices and turns. This structural pre-organization is instrumental in improving receptor binding affinity, selectivity, and resistance to proteolytic degradation, making ACPC a valuable building block for peptidomimetics with potential applications as anticancer, antibacterial, and antiviral agents.[1][2]

The biological activity of ACPC-containing peptides is exquisitely dependent on the stereochemistry of the amino acid, necessitating access to all four enantiopure stereoisomers: (1R, 2S)-cis-ACPC, (1S, 2R)-cis-ACPC, (1R, 2R)-trans-ACPC, and (1S, 2S)-trans-ACPC. The development of efficient, scalable, and stereoselective synthetic routes to these building blocks is therefore a critical challenge for medicinal chemists and process development scientists. This guide provides a comprehensive comparison of the primary synthetic strategies for obtaining enantiopure cis- and trans-ACPC, offering insights into the underlying principles, experimental considerations, and relative advantages of each approach.

I. Synthesis of Enantiopure cis-ACPC: A Focus on Resolution Strategies

The synthesis of enantiopure cis-ACPC has historically relied heavily on the resolution of racemic mixtures, a testament to the challenges associated with direct asymmetric synthesis of this isomer.

Enzymatic Resolution: A Biocatalytic Approach to Chirality

Enzymatic resolution has proven to be a highly effective and scalable method for accessing enantiopure cis-ACPC. This strategy typically begins with the synthesis of a racemic precursor, a bicyclic β-lactam, which is readily accessible via a 1,2-dipolar cycloaddition of chlorosulfonyl isocyanate to cyclopentene.[1][2]

Key Advantages:

  • High enantioselectivity.

  • Mild reaction conditions, minimizing side reactions.

  • Environmentally friendly approach.

Considerations:

  • Requires screening for a suitable enzyme.

  • The theoretical maximum yield is 50% for a kinetic resolution.

One of the pioneering approaches in this area was developed by Fülöp and co-workers, who utilized enzymatic hydrolysis to directly convert the racemic β-lactam into a chiral amino acid.[1][2] Subsequent work from the same group expanded this methodology to the enzymatic kinetic resolution of amides and esters of cis-ACPC.[1][2]

Workflow for Enzymatic Resolution of cis-ACPC Precursor

cluster_0 Racemic Precursor Synthesis cluster_1 Enzymatic Resolution cluster_2 Separation & Derivatization Cyclopentene Cyclopentene Racemic_b_lactam Racemic_b_lactam Cyclopentene->Racemic_b_lactam [1,2]-dipolar cycloaddition with ClSO2NCO Enantiopure_cis_ACPC Enantiopure_cis_ACPC Racemic_b_lactam->Enantiopure_cis_ACPC Enzymatic Hydrolysis (e.g., Lipase) Unreacted_Enantiomer Unreacted_Enantiomer Racemic_b_lactam->Unreacted_Enantiomer Final_Product Final_Product Enantiopure_cis_ACPC->Final_Product Protection (e.g., Fmoc)

Caption: Enzymatic resolution of a racemic bicyclic β-lactam.

Crystallization-Based Resolution: The Classical Approach

As an alternative to enzymatic methods, classical resolution via diastereomeric salt formation offers a robust and often scalable route to enantiopure cis-ACPC.[1][2] This technique involves the reaction of a racemic N-protected cis-ACPC with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Commonly Used Resolving Agents for N-protected cis-ACPC:

  • Dehydroabiethylamine for N-Cbz-protected cis-ACPC.[1][2]

  • Ephedrine for N-Boc-protected cis-ACPC.[1][2]

  • Mandelic acid for the ethyl ester of N-4-fluorobenzylated cis-ACPC.[1][2]

Key Advantages:

  • Can be highly efficient and scalable.

  • Avoids the use of enzymes and complex biochemical setups.

Considerations:

  • Requires careful selection of the resolving agent and solvent system.

  • The success of the resolution is highly dependent on the crystallization properties of the diastereomeric salts.

II. Synthesis of Enantiopure trans-ACPC: Leveraging Stereoselective Reactions

In contrast to the cis-isomer, the synthesis of enantiopure trans-ACPC has seen greater success with methods that establish the desired stereochemistry directly through asymmetric reactions.

Reductive Amination: A Diastereoselective Strategy

A notable and widely applied method for the synthesis of trans-ACPC is the reductive amination of ethyl 2-oxocyclopentanecarboxylate. This strategy, pioneered by LePlae and co-workers, utilizes a chiral amine, such as (R)- or (S)-α-phenylethylamine, as a chiral auxiliary to induce diastereoselectivity.[2][3] The resulting diastereomeric mixture of amino esters can often be separated by crystallization of a single stereoisomer as its hydrochloride salt.

Key Advantages:

  • Good diastereoselectivity.

  • The chiral auxiliary is readily available and can be recycled.

Considerations:

  • This method is not readily adaptable for the synthesis of cis-ACPC.[2][3]

  • The original procedure often employs sodium cyanoborohydride, a toxic reagent, which poses challenges for large-scale synthesis.[1][2] More recent modifications have explored alternative reducing agents to address this limitation.

Experimental Protocol: Reductive Amination for trans-ACPC

  • Reaction Setup: To a solution of ethyl 2-oxocyclopentanecarboxylate in an appropriate solvent (e.g., ethanol), add one equivalent of the chiral amine (e.g., (R)-α-phenylethylamine).

  • Reduction: Cool the mixture and add the reducing agent (e.g., sodium cyanoborohydride or a safer alternative) portion-wise, maintaining a low temperature.

  • Work-up: After the reaction is complete, quench the reaction and extract the product into an organic solvent.

  • Crystallization: Convert the crude amino ester into its hydrochloride salt and crystallize from a suitable solvent system to isolate the desired diastereomer.

  • Deprotection: Remove the chiral auxiliary (e.g., by hydrogenolysis) and hydrolyze the ester to obtain the final trans-ACPC product.

Asymmetric Conjugate Addition: A Versatile and Flexible Approach

A highly versatile methodology for the synthesis of all four stereoisomers of ACPC was developed by Davies and co-workers.[1][2] This approach is based on the conjugate addition of a chiral lithium amide, derived from α-phenylethylamine, to tert-butyl cyclopentene-1-carboxylate.

A key feature of this method is that the initially formed cis-adduct can be epimerized to the thermodynamically more stable trans-isomer.[1][2] This allows for access to both cis and trans diastereomers from a common intermediate.

Key Advantages:

  • Flexible, providing access to all stereoisomers of ACPC.

  • Good stereocontrol.

Considerations:

  • Requires cryogenic temperatures for the conjugate addition step.

  • Chromatographic separation of diastereomers is often necessary.

Workflow for Asymmetric Conjugate Addition

Cyclopentene_carboxylate tert-butyl cyclopentene-1-carboxylate cis_Adduct cis-Adduct (Kinetic Product) Cyclopentene_carboxylate->cis_Adduct Conjugate Addition (Low Temperature) Chiral_Amide Chiral Lithium Amide (from α-phenylethylamine) Chiral_Amide->cis_Adduct trans_Adduct trans-Adduct (Thermodynamic Product) cis_Adduct->trans_Adduct Epimerization Final_Products Enantiopure cis- and trans-ACPC (after deprotection) cis_Adduct->Final_Products Separation & Deprotection trans_Adduct->Final_Products Separation & Deprotection

Sources

A Senior Application Scientist's Guide to Assessing the Antimicrobial Efficacy of Novel Amide Derivatives Containing Cyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the imperative for novel chemical scaffolds has never been more critical. The cyclopropane ring, a strained three-membered carbocycle, represents a fascinating and underexplored pharmacophore.[1][2] Its unique stereoelectronic properties, akin to an olefinic double bond, allow for specific interactions with biological targets that are distinct from more conventional saturated rings.[1] When combined with the versatile amide linkage, a cornerstone of peptide chemistry and a common feature in bioactive molecules, the resulting cyclopropane-amide scaffold presents a promising avenue for the development of new therapeutic agents.[3][4]

This guide provides a comprehensive assessment of a novel series of amide derivatives containing a cyclopropane moiety. We will objectively compare their antimicrobial performance against established alternatives, supported by experimental data and detailed protocols to ensure reproducibility. Our focus is to elucidate not just the results, but the scientific rationale behind the experimental design, offering field-proven insights for researchers, scientists, and drug development professionals.

Design Rationale and Synthesis Strategy

The fundamental hypothesis behind this class of compounds is that the rigid cyclopropane core can act as a conformational anchor, presenting the amide and various aryl substituents in a precise orientation for optimal target engagement. The amide group itself can participate in crucial hydrogen bonding interactions within an active site.[3] The design strategy, therefore, involves a systematic exploration of structure-activity relationships (SAR) by modifying substituents on both the aryl ring and the amide nitrogen.

A series of fifty-three amide derivatives containing cyclopropane were synthesized using an active splicing method.[3][5][6] This approach involves introducing diverse amide and aryl groups into the C1 and C2 positions of the cyclopropane ring to generate a library of compounds for screening.[3]

G cluster_0 Core Synthesis Strategy A Substituted Benzaldehyde + Malonic Acid B Knoevenagel Condensation A->B C Intermediate B B->C D Amidation with N,O-dimethylhydroxylamine C->D E Intermediate C D->E F Amidation with Diverse Amines (Aliphatic, Aryl, Heterocyclic) E->F G Final Cyclopropane-Amide Derivatives Library F->G

Caption: Conceptual workflow for the synthesis of the cyclopropane-amide library.

Comparative Antimicrobial Efficacy

The synthesized compounds were evaluated in vitro against a panel of clinically significant pathogens: Staphylococcus aureus (Gram-positive bacteria), Escherichia coli (Gram-negative bacteria), and Candida albicans (fungus). The efficacy was quantified by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible microbial growth. For comparison, well-established antimicrobial agents, Ciprofloxacin (for bacteria) and Fluconazole (for fungi), were used as positive controls.

Table 1: Comparative In Vitro Antimicrobial Activity (MIC, µg/mL)

Compound IDTarget OrganismNovel Derivative MIC (µg/mL)Standard Drug MIC (µg/mL)
F9 (Thiazole Amide) E. coli32Ciprofloxacin: ≤1
F8 (Piperazine Amide) S. aureus>128Ciprofloxacin: ≤1
F8 (Piperazine Amide) C. albicans16Fluconazole: ≤8
F24 C. albicans16Fluconazole: ≤8
F42 C. albicans16Fluconazole: ≤8
Aryl Amide Series (Avg) S. aureus64-128Ciprofloxacin: ≤1
Fatty Amide Series (Avg) S. aureus>128Ciprofloxacin: ≤1

Data synthesized from the findings reported in the primary study.[3][6]

Analysis of Efficacy:

The results reveal a significant divergence in activity between the antibacterial and antifungal potential of this compound class.

  • Antifungal Activity: Several compounds, notably F8, F24, and F42 , exhibited excellent activity against Candida albicans, with MIC values of 16 µg/mL.[5][6] While not as potent as the control, Fluconazole, this demonstrates a promising antifungal profile for a novel scaffold and warrants further investigation.

  • Antibacterial Activity: The antibacterial efficacy was moderate at best. The most active compound against E. coli was the thiazole amide derivative F9 , with an MIC of 32 µg/mL.[3] Most other derivatives showed weak to no activity against the bacterial strains tested when compared to the potent activity of Ciprofloxacin.

Structure-Activity Relationship (SAR) Insights

The systematic variation of substituents provided crucial insights into the structural requirements for antimicrobial activity in this scaffold.

  • Aryl Amides vs. Aliphatic Amides: For antibacterial activity, derivatives featuring an aryl amide generally demonstrated higher potency than those with fatty (aliphatic) amides.[3] This suggests that the aromatic system is important for interaction with the bacterial target.

  • Impact of Specific Substituents: The introduction of a piperazine amide group, as seen in compound F8, completely abrogated antibacterial activity.[3] Conversely, this same compound displayed potent antifungal activity. This stark difference highlights the distinct structural requirements for targeting bacterial versus fungal machinery.

  • Heterocyclic Amides: The presence of a thiazole ring in the amide portion (F9) conferred the best activity against E. coli, indicating that heterocyclic moieties are a promising area for future optimization.[3]

Caption: Key structure-activity relationships for antibacterial efficacy.

Proposed Mechanism of Action (Antifungal)

For the most promising antifungal compounds (F8, F24, and F42), molecular docking studies suggest a potential mechanism of action involving the inhibition of Sterol 14-α demethylase (CYP51) .[3][5]

Why is CYP51 a good target? CYP51 is a crucial enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. In humans, the analogous enzyme synthesizes cholesterol and has a sufficiently different structure. This difference allows for selective inhibition of the fungal enzyme, which is the validated mechanism of action for azole antifungal drugs like Fluconazole. Disruption of ergosterol synthesis compromises the fungal membrane's integrity and fluidity, leading to growth inhibition.[3]

The docking results indicated a high binding affinity of the cyclopropane-amide derivatives within the active site of the CYP51 protein, suggesting they may function in a manner analogous to existing azole antifungals.[3][6]

G Compound Novel Cyclopropane Amide Derivative (e.g., F8, F24, F42) Inhibition Inhibition Compound->Inhibition CYP51 Fungal CYP51 Enzyme (Sterol 14-α demethylase) Ergosterol Ergosterol Synthesis Pathway CYP51->Ergosterol Catalyzes Inhibition->Ergosterol Blocks Membrane Fungal Cell Membrane Disruption & Instability Ergosterol->Membrane Required for Result Antifungal Effect (Growth Inhibition) Membrane->Result

Caption: Proposed mechanism of action for antifungal cyclopropane-amide derivatives.

Experimental Protocols: A Guide for Reproducibility

To ensure the trustworthiness and reproducibility of the findings, a detailed protocol for antimicrobial susceptibility testing is essential. The broth microdilution method, considered the gold standard by the Clinical and Laboratory Standards Institute (CLSI), is described below.[7][8][9]

Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
  • Preparation of Microbial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test microorganism from a fresh agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

    • Suspend the colonies in sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Perform a 1:100 dilution of this adjusted suspension in the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL.[7]

  • Preparation of Compound Plate:

    • In a 96-well microtiter plate, add 100 µL of sterile broth to wells in columns 2 through 12.

    • Prepare a stock solution of the test compound (e.g., novel derivative or control drug) in a suitable solvent (like DMSO) and then dilute it in broth to achieve twice the highest desired final concentration.

    • Add 200 µL of this starting drug concentration to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to 3, and so on, until column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no drug). Column 12 will serve as the sterility control (no drug, no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum from Step 1 to each well from columns 1 through 11. This brings the final volume in each well to 200 µL and halves the drug concentration to the desired final test concentrations.

    • Do not add inoculum to column 12.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or 24-48 hours for yeast.[7]

  • Reading the MIC:

    • Following incubation, visually inspect the plate for turbidity (cloudiness), which indicates microbial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

Protocol: Minimum Bactericidal Concentration (MBC) Assay

This protocol is a direct continuation of the MIC assay.

  • Subculturing:

    • From each well that showed no visible growth in the MIC assay (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.[7]

    • Spot-plate this aliquot onto a fresh, drug-free agar plate.

  • Incubation:

    • Incubate the agar plate at 35 ± 2°C for 18-24 hours or until growth is clearly visible in the growth control spot.

  • Reading the MBC:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[4][8] This is practically observed as no (or negligible) colony growth on the agar plate from the spotted aliquot.

G cluster_MIC MIC Determination cluster_MBC MBC Determination A Prepare 0.5 McFarland Inoculum Suspension C Inoculate Plate with Standardized Microbe Suspension A->C B Prepare 2-fold Serial Dilutions of Test Compound in 96-Well Plate B->C D Incubate (e.g., 35°C, 18-24h) C->D E Read Plate: Lowest concentration with no visible growth = MIC D->E F Select wells at and above MIC (no visible growth) E->F Proceed to MBC G Spot 10µL from each selected well onto drug-free agar plate F->G H Incubate Agar Plate G->H I Read Plate: Lowest concentration with no colony growth = MBC H->I

Caption: Standard experimental workflow for MIC and MBC determination.

Conclusion and Future Outlook

The novel amide derivatives containing a cyclopropane ring investigated here represent a promising starting point, particularly for the development of new antifungal agents. Several compounds demonstrated excellent in vitro activity against Candida albicans, with a potential mechanism of action targeting the validated fungal enzyme CYP51.[3][5] The antibacterial activity was less pronounced, though initial SAR data suggests avenues for optimization, such as the exploration of heterocyclic amide moieties.[3]

As a Senior Application Scientist, my assessment is that this scaffold is worthy of further pursuit. The immediate next steps should involve:

  • Lead Optimization: Synthesizing new analogs based on the initial SAR to improve potency and broaden the spectrum of activity.

  • Mechanism of Action Validation: Moving beyond computational docking to perform enzymatic assays to confirm the inhibition of CYP51.

  • In Vivo Efficacy and Toxicity: Promising candidates must be advanced into animal models of infection to assess their efficacy and safety profiles.

  • Resistance Studies: Evaluating the potential for microorganisms to develop resistance to this new chemical class.

This guide provides the foundational data and methodologies to empower research teams to build upon these initial findings. By combining rational design with rigorous, standardized evaluation, scaffolds like the cyclopropane-amide may one day yield the next generation of antimicrobial therapies.

References

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. National Library of Medicine. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. ResearchGate. [Link]

  • Synthesis, characterization, and anti-bacterial efficacy of some novel cyclophane amide. National Library of Medicine. [Link]

  • MIC/MBC Testing | International and Accredited Lab. Nikopharmad. [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MCB). Bio-protocol. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. National Library of Medicine. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. ResearchGate. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

  • Biogenic Quorum-Sensing Amides from Streptomyces sp. NP10. MDPI. [Link]

  • Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. MDPI. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]

  • Spatial Structure and Antimicrobial Activity of Cyclopropane Derivative of Limonene. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Aminocyclopentane-Containing Peptide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integration of non-natural amino acids into peptide therapeutics is a cornerstone of modern drug design. Aminocyclopentane carboxylic acids, in particular, are prized for their ability to impart conformational rigidity and enhance metabolic stability, properties that can transform a fleeting biological messenger into a viable therapeutic candidate.[1][2] However, these structural modifications, while beneficial for pharmacokinetics, can introduce significant immunological risks. The primary concern is immunogenicity—the propensity of a therapeutic to generate an immune response.[3]

A critical facet of this risk is cross-reactivity, where antibodies generated against the therapeutic peptide mistakenly bind to endogenous proteins or other structurally related molecules.[4] As outlined in regulatory frameworks from agencies like the U.S. Food and Drug Administration (FDA), a thorough immunogenicity risk assessment, including the evaluation of cross-reactivity, is not merely a suggestion but a mandatory component of preclinical and clinical development.[3][5][6]

This guide provides an in-depth comparison framework for evaluating the cross-reactivity profiles of aminocyclopentane-containing peptide analogs. We will move beyond rote protocols to explain the scientific rationale behind our experimental choices, presenting a self-validating system for generating trustworthy and actionable data. Our approach integrates two powerful immunoassays: the competitive Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening and Surface Plasmon Resonance (SPR) for detailed kinetic characterization.

The Structural Imperative: Why Aminocyclopentane Analogs Demand Scrutiny

The introduction of a cyclic amino acid fundamentally alters a peptide's three-dimensional topology. Unlike a flexible linear peptide, an analog containing an aminocyclopentane residue presents a more defined and rigid epitope to the immune system. The stereochemistry of the aminocyclopentane ring—specifically the cis and trans configurations of the amino and carboxyl groups relative to the ring—further dictates the peptide's backbone trajectory and the spatial orientation of its side chains.[7] This structural constraint is a double-edged sword; it can enhance target affinity but also create novel antigenic surfaces that may trigger an unwanted immune response.

The diagram below illustrates this concept. A flexible, linear peptide can adopt multiple conformations, potentially masking its immunogenic potential. In contrast, the constrained analog presents a consistent and rigid structure, which can be more readily recognized by B-cell receptors, initiating an antibody response.

cluster_0 Linear Peptide Analog cluster_1 Aminocyclopentane-Containing Analog cluster_2 A Flexible Conformations B Variable Epitope Presentation A->B leads to E Antibody (B-Cell Receptor) B->E Weak / Transient Interaction C Conformationally Constrained D Rigid & Novel Epitope C->D results in D->E Strong / Stable Interaction

Caption: Conceptual model of epitope presentation.

A Multi-Tiered Strategy for Assessing Cross-Reactivity

A robust evaluation of cross-reactivity should not rely on a single experiment. Following FDA recommendations, a multi-tiered approach is advised, beginning with sensitive screening assays and progressing to detailed characterization of confirmed "hits".[5][8] This ensures that resources are focused on analogs with the most promising safety profiles.

Our recommended workflow prioritizes efficiency and accuracy:

  • Tier 1: Screening with Competitive ELISA. This assay format is ideal for rapidly comparing the relative binding affinities of multiple peptide analogs against a polyclonal or monoclonal antibody raised against the parent therapeutic. It allows for the determination of IC50 values and a quantitative measure of percent cross-reactivity.

  • Tier 2: Kinetic Characterization with Surface Plasmon Resonance (SPR). For analogs that exhibit significant cross-reactivity in the ELISA, SPR provides a deeper understanding of the binding dynamics. By measuring real-time association (k_on) and dissociation (k_off) rates, we can distinguish between transient, unstable interactions and high-affinity, stable binding.[9][10]

start Start: Library of Aminocyclopentane Analogs tier1 Tier 1: Competitive ELISA Screening start->tier1 decision1 Significant Cross-Reactivity? tier1->decision1 tier2 Tier 2: Surface Plasmon Resonance (SPR) Kinetic Analysis decision1->tier2 Yes end_low Low Risk: Proceed with Development decision1->end_low No decision2 High Affinity & Slow Dissociation? tier2->decision2 decision2->end_low No end_high High Risk: Redesign or Discontinue Analog decision2->end_high Yes

Caption: Multi-tiered cross-reactivity testing workflow.

Experimental Protocol 1: Competitive ELISA

This protocol is designed to determine the concentration of a test peptide analog required to inhibit the binding of a primary antibody to the immobilized parent peptide by 50% (IC50).

Methodology
  • Plate Coating:

    • Dilute the parent peptide to 1-2 µg/mL in a carbonate-bicarbonate coating buffer (pH 9.6).[11]

    • Add 100 µL of the diluted parent peptide to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C or for 2 hours at room temperature.

    • Rationale: This step immobilizes the target antigen, creating the foundation for the assay. The basic pH of the coating buffer facilitates hydrophobic interactions between the peptide and the polystyrene plate surface.

  • Washing and Blocking:

    • Empty the plate and wash 3 times with 200 µL/well of Wash Buffer (1X PBS with 0.05% Tween-20).[11]

    • Add 200 µL/well of Blocking Buffer (e.g., 3-5% non-fat dry milk or BSA in PBST) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Rationale: Washing removes unbound peptide. Blocking is critical to prevent non-specific binding of antibodies to unoccupied sites on the plate surface, which would otherwise lead to high background signal.[12]

  • Competitive Incubation:

    • While the plate is blocking, prepare serial dilutions of the parent peptide (for the standard curve) and each aminocyclopentane analog (test samples) in Antibody Dilution Buffer (e.g., 1% BSA in PBST).

    • Prepare the primary antibody at a constant, pre-determined concentration (typically the concentration that yields 80-90% of the maximum signal in a direct ELISA) in the same buffer.

    • In a separate "pre-incubation" plate or tubes, mix 50 µL of each peptide dilution with 50 µL of the diluted primary antibody. Incubate for 1 hour at room temperature.

    • Rationale: This pre-incubation step allows the antibody to reach equilibrium with the free peptide in solution. The amount of antibody remaining unbound will be inversely proportional to the concentration and affinity of the peptide analog.

  • Transfer and Incubation:

    • Wash the coated and blocked assay plate 3 times with Wash Buffer.

    • Transfer 100 µL of the antibody/peptide mixtures from the pre-incubation plate to the corresponding wells of the assay plate.

    • Incubate for 1 hour at room temperature with gentle shaking.

    • Rationale: The remaining free primary antibody can now bind to the immobilized parent peptide on the plate.

  • Detection:

    • Wash the plate 4 times with Wash Buffer.

    • Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG), diluted according to the manufacturer's instructions in Antibody Dilution Buffer.

    • Incubate for 1 hour at room temperature.

    • Rationale: The secondary antibody binds to the primary antibody captured on the plate, introducing the detection enzyme.

  • Development and Reading:

    • Wash the plate 5 times with Wash Buffer. A final soak with the wash buffer for a few minutes can help reduce background.[12]

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Add 50 µL of Stop Solution (e.g., 1 M H₂SO₄) to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis

Plot the absorbance against the log of the peptide concentration. Use a four-parameter logistic (4PL) curve fit to determine the IC50 value for the parent peptide and each analog. Calculate the percent cross-reactivity using the following formula:

% Cross-Reactivity = (IC50 of Parent Peptide / IC50 of Analog) * 100

Experimental Protocol 2: Surface Plasmon Resonance (SPR)

This protocol outlines the direct kinetic analysis of peptide analogs binding to an immobilized antibody, providing association (kₐ), dissociation (kₑ), and affinity (Kₑ) constants.[13]

Methodology
  • Antibody Immobilization:

    • Activate the surface of a CM5 sensor chip using a standard injection of EDC/NHS.[14]

    • Inject the primary antibody (diluted in an appropriate buffer like 10 mM sodium acetate, pH 5.0) over the activated surface to achieve a target immobilization level (e.g., ~1500 RU).

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

    • Rationale: Covalent amine coupling is a robust method for immobilizing the antibody (the ligand). Immobilizing the larger binding partner (antibody) and using the small peptide as the analyte generally provides a better mass-to-signal response and avoids potential steric hindrance issues.[15]

  • Kinetic Analysis:

    • Prepare serial dilutions of each peptide analog (the analyte) in a suitable running buffer (e.g., HBS-EP+). Concentration ranges should bracket the expected Kₑ, typically from low nM to low µM.[15]

    • Inject the peptide solutions over the immobilized antibody surface at a high flow rate (e.g., 60 µL/min) for a set association time (e.g., 120 seconds).

    • Allow the running buffer to flow over the surface for a set dissociation time (e.g., 300 seconds).

    • Rationale: The high flow rate is crucial to minimize "mass transport limitation," an artifact where the rate of binding is limited by the diffusion of the analyte to the surface rather than the intrinsic binding kinetics.[13] Real-time monitoring of the refractive index change provides the sensorgram data.

  • Surface Regeneration:

    • Inject a pulse of a low pH regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5) to dissociate the bound peptide from the antibody without denaturing the immobilized ligand.

    • Confirm that the baseline signal returns to its starting level.

    • Rationale: A successful regeneration step allows for multiple kinetic cycles to be performed on the same immobilized surface, ensuring consistency and saving resources.

  • Data Analysis:

    • Subtract the signal from a reference flow cell (an activated and deactivated surface without antibody) from the active flow cell signal to correct for bulk refractive index changes and non-specific binding.

    • Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software. This will yield the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables.

Table 1: Comparative Cross-Reactivity Data from Competitive ELISA

Peptide IDDescriptionIC50 (nM)% Cross-Reactivity
PEP-001Parent Peptide15.2100%
PEP-002Analog with (1R,2S)-aminocyclopentane45.833.2%
PEP-003Analog with (1S,2R)-aminocyclopentane188.48.1%
PEP-004Analog with (1R,2R)-aminocyclopentane>1000<1.5%
PEP-005Analog with (1S,2S)-aminocyclopentane>1000<1.5%
  • Interpretation: In this example, the stereochemistry of the aminocyclopentane ring significantly impacts antibody recognition. The cis analogs (PEP-002, PEP-003) retain some cross-reactivity, while the trans analogs (PEP-004, PEP-005) have largely abrogated binding, making them potentially safer candidates.

Table 2: Comparative Kinetic Data from Surface Plasmon Resonance (SPR)

Peptide IDkₐ (1/Ms)kₑ (1/s)Kₑ (nM)Interpretation
PEP-0012.1 x 10⁵3.5 x 10⁻³16.7Stable Interaction
PEP-0021.5 x 10⁵9.8 x 10⁻³65.33x Faster Dissociation
PEP-0030.8 x 10⁵2.2 x 10⁻²275.0Unstable, Rapid Dissociation
  • Interpretation: While PEP-002 showed 33% cross-reactivity in the ELISA, the SPR data reveals its interaction is less stable than the parent peptide, with a dissociation rate three times faster. PEP-003, which had lower cross-reactivity, shows a very rapid dissociation, indicating a transient and likely biologically insignificant interaction. This kinetic context is crucial for risk assessment; an analog with moderate cross-reactivity but a very fast "off-rate" may be less problematic than one with a slower, more prolonged interaction.

Conclusion: An Integrated Approach to Safety and Efficacy

The development of peptide analogs containing aminocyclopentane residues offers a powerful strategy for improving therapeutic properties. However, this power must be wielded with a deep understanding of the potential immunological consequences. A systematic, multi-tiered investigation of cross-reactivity is not optional—it is fundamental to ensuring patient safety and regulatory success.

By combining the high-throughput screening capabilities of competitive ELISA with the detailed kinetic insights of SPR, researchers can build a comprehensive cross-reactivity profile. This integrated data allows for the rational selection of candidates, balancing the drive for enhanced efficacy and stability with the imperative of minimizing immunogenic risk. This rigorous, evidence-based approach enables drug developers to confidently advance peptide therapeutics that are not only potent but also safe.

References

  • Title: Peptide-ELISA Protocol Source: Bio-Synthesis Inc. URL: [Link]

  • Title: Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor Source: PubMed URL: [Link]

  • Title: Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation Source: RAPS URL: [Link]

  • Title: A Novel Click Chemistry-based Peptide ELISA Protocol: Development and Technical Evaluation Source: Taylor & Francis Online URL: [Link]

  • Title: Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline Source: ResearchGate URL: [Link]

  • Title: Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance Source: CORE URL: [Link]

  • Title: Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Regulatory and strategic considerations for addressing immunogenicity and related responses in biopharmaceutical development programs Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: FDA Draft Guidance on Immunogenicity Testing Source: U.S. Food and Drug Administration URL: [Link]

  • Title: FDA Releases Final Guidance on Immunogenicity Testing for Biologics and Biosimilars Source: The Center for Biosimilars URL: [Link]

  • Title: Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip Source: Bio-Rad URL: [Link]

  • Title: Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues Source: PubMed URL: [Link]

  • Title: Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery Source: National Center for Biotechnology Information URL: [Link]

  • Title: Cross-reactivity of antibodies against synthetic peptides Source: PubMed URL: [Link]

  • Title: DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS Source: National Center for Biotechnology Information (PMC) URL: [Link]

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A Comparative Guide to Differentiating Cyclopentane β-Amino Acid Enantiomers by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise and rapid differentiation of enantiomers is a critical challenge. Cyclopentane β-amino acids are conformationally constrained scaffolds that are increasingly incorporated into peptidomimetics and other biologically active molecules. Their stereochemistry often dictates their pharmacological activity. Traditional methods for chiral separation, such as chiral high-performance liquid chromatography (HPLC), can be time-consuming and may require significant method development. This guide provides an in-depth comparison of mass spectrometry-based methods for the direct differentiation of cyclopentane β-amino acid enantiomers, offering a faster and often more sensitive alternative.

The Challenge of Chiral Differentiation in Mass Spectrometry

Enantiomers possess identical mass and fragmentation patterns in conventional mass spectrometry, making their differentiation a non-trivial task. To achieve chiral recognition in the gas phase, a chiral environment must be introduced. This is typically accomplished by forming diastereomeric complexes with a chiral selector, which then exhibit different physicochemical properties that can be probed by the mass spectrometer. This guide will explore two primary mass spectrometric approaches for this purpose: the host-guest chemistry approach using Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and a method involving chiral derivatization coupled with Differential Ion Mobility Spectrometry-Mass Spectrometry (DMS-MS).

Method 1: Host-Guest Chemistry with ESI-FT-ICR-MS

A powerful technique for the chiral differentiation of cyclopentane β-amino acid enantiomers involves the formation of non-covalent diastereomeric complexes with a chiral host molecule, followed by analysis using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry (ESI-FT-ICR-MS).[1][2][3][4] This method relies on the differential stability and reactivity of these host-guest complexes.

Principle of Operation

The core principle lies in the three-point interaction model, where a chiral selector forms a complex with the enantiomeric analytes. The stability of these diastereomeric complexes will differ, leading to measurable differences in the mass spectrum, particularly in ion/molecule reactions. By introducing a neutral reagent gas into the ICR cell, a guest exchange reaction can be initiated. The rate of this reaction will be different for the two diastereomeric complexes, allowing for their differentiation.

A study by Hyyryläinen et al. successfully demonstrated this approach for four enantiomeric pairs of 2-aminocyclopentanecarboxylic acids.[1][2][3][4] They utilized chiral crown ethers, specifically (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid and its (-) enantiomer, as well as β-cyclodextrin, as the chiral hosts.

Experimental Workflow

Host_Guest_MS_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis Analyte Cyclopentane β-Amino Acid Enantiomers Complex Diastereomeric Host-Guest Complexes Analyte->Complex Selector Chiral Selector (e.g., Crown Ether) Selector->Complex ESI Electrospray Ionization (ESI) Complex->ESI Introduction into MS FTICR FT-ICR Mass Analyzer ESI->FTICR Reaction Ion/Molecule Reaction FTICR->Reaction Detection Detection Reaction->Detection Reaction->Detection Differentiation based on reaction rates DMS_MS_Workflow cluster_0 Sample Preparation cluster_1 DMS-MS Analysis Analyte Cyclopentane β-Amino Acid Enantiomers Diastereomers Diastereomeric Derivatives Analyte->Diastereomers Reagent Chiral Derivatizing Reagent Reagent->Diastereomers ESI Electrospray Ionization (ESI) Diastereomers->ESI Introduction into MS DMS Differential Ion Mobility Separation ESI->DMS MS Mass Spectrometry Detection DMS->MS DMS->MS Separation based on ion mobility

Caption: Workflow for chiral differentiation using chiral derivatization and DMS-MS.

Detailed Protocol:
  • Derivatization: React the cyclopentane β-amino acid enantiomers with a chiral derivatizing agent, such as N-(4-nitrophenoxycarbonyl)-l-phenylalanine 2-methoxyethyl ester (S-NIFE), to form diastereomers. [5][6]This reaction needs to be optimized for completion.

  • Sample Infusion: Infuse the solution containing the diastereomeric derivatives into the ESI source of a mass spectrometer equipped with a DMS interface.

  • DMS Separation: Optimize the DMS parameters, including the separation voltage (SV) and the compensation voltage (CV), to achieve the best separation of the diastereomeric ions. The use of a chemical modifier in the carrier gas, such as 1-propanol, can significantly enhance separation. [5][6]4. Mass Spectrometry Detection: Monitor the intensity of the specific m/z of the derivatized diastereomers as a function of the compensation voltage. The separation will be observed as two distinct peaks at different CV values.

  • Quantification: The relative abundance of each enantiomer can be determined from the peak areas in the DMS spectrum.

Comparison of Methods

FeatureHost-Guest ESI-FT-ICR-MSChiral Derivatization DMS-MS
Principle Different stability/reactivity of non-covalent diastereomeric complexes.Different ion mobility of covalently bonded diastereomers.
Sample Prep Simple mixing of analyte and chiral selector.Covalent derivatization reaction required.
Instrumentation Requires high-resolution mass spectrometer (FT-ICR-MS).Can be coupled with various mass spectrometers (e.g., triple quadrupole, Q-TOF).
Speed Analysis time is dictated by the ion/molecule reaction time.Rapid separation in the DMS cell (milliseconds).
Sensitivity High sensitivity achievable with FT-ICR-MS.High sensitivity, dependent on the MS detector.
Versatility Requires identification of a suitable chiral host for the specific analyte.A single derivatization method may be applicable to a class of compounds.
Quantification Relative quantification based on reaction rates.Direct quantification from separated ion signals.

Concluding Remarks for the Practicing Scientist

Both host-guest ESI-FT-ICR-MS and chiral derivatization DMS-MS offer powerful and rapid alternatives to traditional chromatographic methods for the differentiation of cyclopentane β-amino acid enantiomers.

  • The host-guest chemistry approach is elegant in its simplicity of sample preparation, requiring only the mixing of the analyte and the chiral selector. However, it necessitates access to a high-resolution FT-ICR mass spectrometer and may require screening of different chiral hosts to find one that provides sufficient differentiation for the analyte of interest.

  • The chiral derivatization DMS-MS method offers the advantage of potentially higher throughput and can be implemented on more common mass spectrometry platforms. The upfront investment in developing a robust derivatization protocol is offset by the speed and resolution of the DMS separation. This method is particularly well-suited for routine analysis and quantification.

The choice between these methods will ultimately depend on the specific application, available instrumentation, and the desired throughput. For exploratory work and structural elucidation, the host-guest method provides rich information. For quantitative, high-throughput screening in a drug discovery environment, the derivatization-DMS-MS approach may be more practical. As mass spectrometry-based chiral analysis continues to evolve, these techniques provide valuable tools for accelerating research and development in fields where stereochemistry is paramount.

References

  • Hyyryläinen, A. R. M., Pakarinen, J. M. H., Forró, E., Fülöp, F., & Vainiotalo, P. (2009). Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. Journal of the American Society for Mass Spectrometry, 20(7), 1235–1241. [Link]

  • Hyyryläinen, A. R. M., Pakarinen, J. M. H., Forró, E., Fülöp, F., & Vainiotalo, P. (2009). Chiral differentiation of some cyclopentane and cyclohexane beta-amino acid enantiomers through ion/molecule reactions. Journal of the American Society for Mass Spectrometry, 20(7), 1235–1241. [Link]

  • Zhang, S., Chen, X., Lui, T. Y., Hu, D., & Chan, T. W. D. (2015). Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 26(6), 1048–1051. [Link]

  • Zhang, S., Chen, X., Lui, T. Y., Hu, D., & Chan, T. W. D. (2015). Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 26(6), 1048–1051. [Link]

  • Tao, W. A., Zhang, D., Wang, F., & Cooks, R. G. (2001). Chiral analysis of 19 common amino acids with electrospray ionisation mass spectrometry. Analyst, 126(10), 1673-1680. [Link]

  • Zhang, S., Chen, X., Lui, T. Y., Hu, D., & Chan, T. W. D. (2015). Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. Semantic Scholar. [Link]

  • D'Hondt, M., Gevaert, K., & Hulpiau, P. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(11), 3185. [Link]

  • Hyyryläinen, A. R. M., Pakarinen, J. M. H., Forró, E., Fülöp, F., & Vainiotalo, P. (2009). Chiral Differentiation of Some Cyclopentane and Cyclohexane β-Amino Acid Enantiomers Through Ion/Molecule Reactions. ResearchGate. [Link]

  • Hyyryläinen, A. R. M., Pakarinen, J. M. H., Forró, E., Fülöp, F., & Vainiotalo, P. (2009). (PDF) Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. ResearchGate. [Link]

  • Kumar, A., & Kumar, S. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 300-311. [Link]

  • de la Cruz, P., Díez, E., & Ordóñez, M. (2014). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of organic chemistry, 79(17), 8030–8040. [Link]

  • Peter, A., & Vékey, K. (2020). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Metabolites, 10(6), 241. [Link]

  • Pirkle, W. H., & Hoekstra, M. S. (1984). Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase. Journal of chromatography, 299(2), 311–317. [Link]

  • Hogan, C. J., Jr, & Prell, J. S. (2014). Direct Enantiomer Differentiation of Drugs and Drug-Like Compounds via Noncovalent Copper–Amino Acid Complexation and Ion Mobility-Mass Spectrometry. Analytical chemistry, 86(15), 7687–7694. [Link]

  • Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current medicinal chemistry, 6(10), 983–1004. [Link]

  • Hamase, K., Morikawa, A., & Zaitsu, K. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in molecular biology (Clifton, N.J.), 2030, 253–261. [Link]

  • Check, C. T., & Wolfe, J. P. (2012). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. Organic letters, 14(17), 4552–4555. [Link]

  • Advion, Inc. (n.d.). LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. [Link]

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Safety Operating Guide

Proper Disposal of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride. As researchers, scientists, and drug development professionals, ensuring the proper handling and disposal of chemical reagents is not only a regulatory requirement but a cornerstone of a safe and ethical research environment. This document is structured to provide actionable intelligence, moving beyond mere procedural lists to explain the rationale behind each critical step, thereby empowering you to make informed safety decisions.

Hazard Assessment and Chemical Profile

Key Hazard Information:

  • GHS Hazard Statements: Based on available data for this chemical class, it is classified as:

    • Harmful if swallowed (Acute toxicity, oral).[1]

    • Causes skin irritation.[1]

    • Causes serious eye irritation.[1]

    • May cause respiratory irritation.[1]

  • Chemical Class: As a hydrochloride salt of an amine, it is acidic and can release toxic hydrogen chloride gas upon thermal decomposition.[2][3] It may also be corrosive to metals.[4]

  • Physical State: Typically a white solid.[5]

This information dictates the necessity for stringent personal protective equipment (PPE) and careful handling to avoid inhalation, ingestion, and skin/eye contact.[2][5]

Personal Protective Equipment (PPE) and Engineering Controls

Given the irritant nature of this compound, a multi-layered approach to personal and environmental protection is required.

Mandatory PPE and Engineering Controls:

Protection Type Specification Rationale
Eye Protection Chemical safety goggles (meeting EN 166 or ANSI Z87.1 standards). A face shield should be used if there is a splash hazard.Protects against dust particles and potential splashes causing serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin irritation and absorption.
Body Protection Laboratory coat.Protects against incidental skin contact.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust is generated or ventilation is inadequate.Minimizes the risk of respiratory tract irritation from airborne particles.[2][5]
Engineering Controls Work should be conducted in a certified chemical fume hood.Prevents the accumulation of dust and vapors in the laboratory environment.
Spill Management Protocol

Accidents can happen. A clear and concise spill management plan is essential for a swift and safe response.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if there is significant dust in the air.

  • Don Appropriate PPE: Before re-entering the area, ensure all required PPE is correctly worn.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2][5] Avoid actions that generate dust.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. The first rinse of any cleaning materials should be collected as hazardous waste.[6]

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., contaminated gloves, wipes, dust) must be placed in a sealed, labeled hazardous waste container.

Disposal Workflow

The disposal of this compound must adhere to federal, state, and local regulations, as well as institutional policies.[7][8] The following workflow provides a general procedure, but it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Diagram: Chemical Waste Disposal Workflow

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Collection Phase cluster_disposal Disposal Phase A Hazard Assessment & PPE Selection B Segregate Waste Stream A->B Identify Hazards C Select Appropriate Waste Container B->C Isolate from Incompatibles D Label Container with 'Hazardous Waste' & Contents C->D Ensure Chemical Compatibility E Store in Designated Satellite Accumulation Area D->E Properly Identify Waste F Request Waste Pickup from EHS E->F Adhere to Storage Time Limits G Final Disposal by Licensed Contractor F->G Institutional Protocol

A visual representation of the key stages in the chemical waste disposal process.

Detailed Disposal Protocol:

  • Hazardous Waste Determination: As a first step, the waste must be classified as hazardous.[7][8] Given its properties, this compound should be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. It should be kept separate from incompatible materials, particularly strong bases and oxidizing agents.

  • Container Selection:

    • Use a dedicated, leak-proof container that is chemically compatible with the waste.[6] High-density polyethylene (HDPE) containers are generally a good choice.

    • Do not use metal containers, as the acidic nature of the hydrochloride salt may cause corrosion.[7]

    • The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.

  • Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste".[9]

    • The full chemical name, "this compound," must be written on the label.

    • Include an indication of the hazards (e.g., "Irritant," "Harmful").

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[7][8]

    • The SAA should be in a secondary containment tray to mitigate potential leaks.

    • Keep the container closed at all times except when adding waste.[6]

  • Final Disposal:

    • Once the container is full or has reached the institutional time limit for storage in an SAA, contact your EHS department to arrange for a waste pickup.[6]

    • Do not dispose of this chemical down the drain or in the regular trash.[4][6]

    • The final disposal will be carried out by a licensed hazardous waste contractor, likely through high-temperature incineration.[2][10]

Decontamination of Empty Containers

Empty containers that once held this compound must also be managed properly.

Procedure for Empty Container Decontamination:

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble) three times.[6]

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste.[6] Subsequent rinsates may also need to be collected, depending on institutional policies.

  • Deface Label: Completely remove or deface the original product label.

  • Final Disposal: Once decontaminated, the container can typically be disposed of as non-hazardous waste (e.g., in the appropriate recycling bin). Confirm this with your EHS department.

By adhering to these scientifically grounded and safety-first procedures, you contribute to a culture of responsibility and ensure the well-being of yourself, your colleagues, and the environment. Always remember that your institution's Environmental Health and Safety department is your primary resource for guidance on chemical waste disposal.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Amino Acid Standard - Safety Data Sheet. [Link]

  • MSDS of (1R,3S)-3-Aminocyclopentanol hydrochloride. Capot Chemical. [Link]

  • methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride. PubChem. [Link]

  • methyl cis-3-aminocyclopentane-1-carboxylate hydrochloride, min 97%, 10 grams. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hydrochloric Acid Safe Handling Guideline. SLAC National Accelerator Laboratory. [Link]

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Personal protective equipment for handling (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride

As Senior Application Scientists, our commitment extends beyond supplying high-purity molecules; we are dedicated to ensuring your success and safety in the laboratory. This guide provides essential, field-proven directives for the safe handling of this compound. Trust this document as your procedural cornerstone for mitigating risk and ensuring the integrity of your work.

Hazard Profile Analysis: Understanding the "Why"

This compound (CAS No: 180196-56-9) is a valuable intermediate in pharmaceutical development. However, its hydrochloride salt form presents a specific hazard profile that dictates our protective strategy. According to the Globally Harmonized System (GHS) classifications, this compound is associated with the following hazards[1]:

  • H302: Harmful if swallowed: This underscores the importance of preventing ingestion, primarily through hand-to-mouth contamination.

  • H315: Causes skin irritation: Direct contact can lead to localized inflammation, redness, and discomfort, necessitating robust skin protection.

  • H319: Causes serious eye irritation: The eyes are particularly vulnerable. Even minor exposure to dust or a splash can result in significant, painful irritation.

  • H335: May cause respiratory irritation: As a crystalline solid, the compound can form fine dust when handled, which, if inhaled, can irritate the respiratory tract.

These classifications are not mere labels; they are the empirical basis for the multi-layered PPE strategy detailed below. Our primary goal is to create an unbroken barrier between you and the chemical, addressing every potential route of exposure.

The Core PPE Ensemble: A Risk-Based Approach

The selection of PPE is not a one-size-fits-all checklist but a dynamic process based on the scale and nature of the procedure. The first and most critical line of defense is always engineering controls, such as a certified chemical fume hood[2][3]. PPE is the final, essential barrier.

Primary Engineering Controls: Your First Line of Defense

All operations involving the handling of solid this compound, especially weighing and transfers where dust generation is likely, must be conducted within a properly functioning chemical fume hood[2]. This engineering control is paramount as it captures airborne particles at the source, significantly reducing the risk of inhalation exposure[3].

Tiered PPE Recommendations

The following table outlines the minimum required PPE based on the operational task.

Task Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Storage & Transport (Closed Container) Nitrile Gloves (Single Pair)Lab CoatSafety GlassesNot Required
Weighing & Transfer (in Fume Hood) Nitrile Gloves (Double Pair Recommended)Disposable Gown over Lab CoatChemical Splash Goggles & Face ShieldN95 Respirator (or higher)
Solution Preparation (in Fume Hood) Nitrile Gloves (Single Pair)Lab CoatChemical Splash GogglesNot Required
Large-Scale Operations (>50g) Nitrile Gloves (Double Pair)Chemical-Resistant Gown or CoverallChemical Splash Goggles & Face ShieldN95 Respirator (or higher)
Detailed Component Breakdown
  • Hand Protection : Standard nitrile gloves provide adequate protection against incidental contact[4]. For tasks with higher exposure risk, such as weighing, double-gloving is a proven technique to prevent contamination during doffing. Always inspect gloves for defects before use and change them immediately if contaminated or every 30-60 minutes during prolonged use[5].

  • Body Protection : A clean, buttoned lab coat is the minimum requirement for all laboratory work[4]. For procedures involving bulk quantities or a high risk of dust generation, a disposable, polyethylene-coated gown should be worn over the lab coat to provide a liquid- and particle-resistant barrier[6].

  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust and splashes[4][7]. When handling larger quantities or during any operation with a heightened splash risk, a full-face shield must be worn in conjunction with goggles to protect the entire face[5][6].

  • Respiratory Protection : While a fume hood is the primary control for inhalation hazards, a NIOSH-approved N95 respirator is essential when weighing the solid compound or when there is any potential for dust to escape the containment of the hood[8][9]. This is a critical risk mitigation step against respiratory tract irritation[1].

Procedural Discipline: Donning, Doffing, and Disposal

Cross-contamination is a frequent and preventable cause of exposure. Adhering to a strict sequence for putting on (donning) and taking off (doffing) PPE is a self-validating system that ensures safety.

Step-by-Step Donning Protocol
  • Gown/Lab Coat: Don the appropriate body protection first.

  • Respirator (if required): Perform a seal check.

  • Goggles and Face Shield: Ensure a secure and comfortable fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of the gown or lab coat sleeves to create a sealed interface[5]. If double-gloving, don the inner pair, then the outer pair.

Step-by-Step Doffing Protocol (to be performed in a designated area)
  • Outer Gloves (if used): Remove the most contaminated item first.

  • Gown/Coverall: Remove by rolling it down and away from the body, turning it inside out.

  • Face Shield and Goggles: Handle by the strap, avoiding touching the front.

  • Respirator (if used): Remove without touching the front of the mask.

  • Inner Gloves: Remove last, using a glove-to-glove and then skin-to-skin technique to avoid contact with the outer surface.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water[10].

Waste Disposal Plan

All disposable PPE used during the handling of this compound must be considered contaminated waste.

  • Place all used gloves, gowns, and respirator masks into a designated, sealed, and clearly labeled hazardous waste container.

  • Do not dispose of this waste in common trash receptacles. Follow your institution's specific guidelines for chemical waste disposal.

Emergency Protocols: Immediate Response Plan

In the event of an accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[8][10]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open[8][11]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration[9][10]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[8][9].

Visual Decision Framework for PPE Selection

This flowchart provides a logical pathway for determining the appropriate level of PPE for your specific task.

PPE_Decision_Flowchart PPE Selection for this compound start Start: Handling the Compound? fume_hood Is the task performed inside a certified chemical fume hood? start->fume_hood task_type What is the task? fume_hood->task_type Yes no_hood_stop STOP! Proceed only within a certified fume hood. fume_hood->no_hood_stop No weighing Weighing Solid or High Dust Potential? task_type->weighing solution_prep Solution Prep or Low-Risk Transfer? task_type->solution_prep ppe_high Required PPE: - Double Nitrile Gloves - Disposable Gown - Goggles & Face Shield - N95 Respirator weighing->ppe_high ppe_medium Required PPE: - Nitrile Gloves - Lab Coat - Goggles solution_prep->ppe_medium

Caption: Decision flowchart for selecting task-specific PPE.

References

  • PubChem. (n.d.). methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Provista. (2022). Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Capot Chemical. (2018). MSDS of (1R,3S)-3-Aminocyclopentanol hydrochloride. Retrieved from [Link]

  • Starlite. (n.d.). methyl cis-3-aminocyclopentane-1-carboxylate hydrochloride, min 97%, 10 grams. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Chemical Transport. Retrieved from [Link]

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. Retrieved from [Link]

  • The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.